Methyl 11,14,17-eicosatrienoate
Description
Properties
IUPAC Name |
methyl (11E,14E,17E)-icosa-11,14,17-trienoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H36O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21(22)23-2/h4-5,7-8,10-11H,3,6,9,12-20H2,1-2H3/b5-4+,8-7+,11-10+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQAVRBUXEPJVRC-JSIPCRQOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC=CCC=CCC=CCCCCCCCCCC(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC/C=C/C/C=C/C/C=C/CCCCCCCCCC(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H36O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
55682-88-7, 207615-39-2 | |
| Record name | Methyl 11,14,17-eicosatrienoate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055682887 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Methyl eicosatrienoate, (11E,14E,17E)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0207615392 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | METHYL EICOSATRIENOATE, (11E,14E,17E)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/64353K1U22 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Methyl 11,14,17-eicosatrienoate chemical and physical properties
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical and physical properties, experimental protocols, and biological significance of Methyl 11,14,17-eicosatrienoate. The information is curated to support research and development activities in the fields of lipidomics, pharmacology, and drug discovery.
Core Chemical and Physical Properties
This compound is the methyl ester of the omega-3 polyunsaturated fatty acid, 11,14,17-eicosatrienoic acid. It is a colorless liquid at room temperature and is soluble in organic solvents.[1] Key quantitative data are summarized in the table below for easy reference and comparison.
| Property | Value | Source(s) |
| Molecular Formula | C₂₁H₃₆O₂ | [2][3][4][5][6] |
| Molecular Weight | 320.51 g/mol | [2][3][4][7] |
| IUPAC Name | methyl (11Z,14Z,17Z)-icosa-11,14,17-trienoate | [6] |
| CAS Number | 55682-88-7 | [2] |
| Appearance | Colorless Liquid | [8][9] |
| Density | 0.891 g/cm³ | [9][10] |
| Boiling Point | 398.6 °C at 760 mmHg | [9][10] |
| Flash Point | 95.7 °C | [9][10] |
| Solubility | Soluble in organic solvents such as ethanol, ether, and chloroform.[1] Water solubility is estimated to be very low (0.0004482 mg/L at 25 °C).[11] | [1][11] |
| Storage Temperature | -20°C | [4][12][8][9] |
Experimental Protocols
Detailed methodologies for the synthesis, purification, and analysis of this compound are crucial for its application in research. The following sections outline standard protocols that can be adapted for this specific fatty acid methyl ester (FAME).
Synthesis: Transesterification of 11,14,17-Eicosatrienoic Acid
A common method for the synthesis of FAMEs is through the transesterification of the parent fatty acid or corresponding triglyceride.
Materials:
-
11,14,17-Eicosatrienoic acid or a triglyceride source (e.g., specific algal oil)
-
Methanol (B129727) (anhydrous)
-
Acid catalyst (e.g., Boron trifluoride-methanol solution (12-14%), or concentrated Sulfuric Acid) or Base catalyst (e.g., 0.5 M Sodium Hydroxide in methanol)
-
Saturated sodium bicarbonate solution
-
Anhydrous sodium sulfate
-
Round-bottom flask, condenser, heating mantle, separatory funnel, rotary evaporator
Procedure (Acid-Catalyzed):
-
Dissolve a known amount of 11,14,17-eicosatrienoic acid or triglyceride in a minimal amount of toluene (B28343) in a round-bottom flask.
-
Add a 50-fold molar excess of anhydrous methanol followed by the acid catalyst (e.g., 1-2% v/v of concentrated sulfuric acid or a commercially available BF₃-methanol solution).
-
Reflux the mixture at 60-70°C for 1-2 hours under a nitrogen atmosphere to prevent oxidation.[13]
-
After cooling to room temperature, add an equal volume of saturated sodium bicarbonate solution to neutralize the catalyst.
-
Extract the this compound with hexane (3 x volume of the reaction mixture).
-
Combine the organic layers, wash with water until neutral, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude methyl ester.
Purification: Column Chromatography
Purification of the crude product can be achieved using silica (B1680970) gel column chromatography.
Materials:
-
Crude this compound
-
Silica gel (60-120 mesh)
-
Hexane
-
Ethyl acetate (B1210297)
-
Chromatography column
-
Fraction collection tubes
Procedure:
-
Prepare a slurry of silica gel in hexane and pack it into the chromatography column.
-
Dissolve the crude methyl ester in a minimal amount of hexane and load it onto the column.
-
Elute the column with a gradient of ethyl acetate in hexane (e.g., starting from 100% hexane and gradually increasing the polarity with ethyl acetate).
-
Collect fractions and monitor the separation using thin-layer chromatography (TLC).
-
Combine the fractions containing the pure this compound and evaporate the solvent.
Analysis: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the identification and quantification of FAMEs.[6]
Instrumentation:
-
Gas chromatograph coupled with a mass spectrometer (GC-MS)
-
Capillary column suitable for FAME analysis (e.g., a polar polyethylene (B3416737) glycol or cyanopropyl silicone column).[14]
Procedure:
-
Sample Preparation: Dissolve a small amount of the purified this compound in hexane.
-
Injection: Inject a 1 µL aliquot of the sample into the GC injector port.
-
GC Conditions:
-
Injector Temperature: 250°C
-
Oven Temperature Program: Initial temperature of 140°C for 5 min, ramp up to 240°C at 4°C/min, and hold for 20 min.[3]
-
Carrier Gas: Helium at a constant flow rate.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 50-500.
-
-
Data Analysis: Identify the peak corresponding to this compound by its retention time and mass spectrum. The mass spectrum will show a characteristic molecular ion peak (m/z 320.5) and fragmentation pattern.[2][3]
Analysis: Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are used to confirm the structure of the molecule.
Instrumentation:
-
NMR spectrometer
Procedure:
-
Sample Preparation: Dissolve the purified compound in a deuterated solvent (e.g., CDCl₃).
-
Acquisition: Acquire ¹H and ¹³C NMR spectra.
-
Data Analysis:
-
¹H NMR: Expect signals corresponding to the methyl ester protons (~3.6 ppm), olefinic protons (~5.3-5.4 ppm), bis-allylic protons (~2.8 ppm), allylic protons (~2.0-2.1 ppm), and the aliphatic chain protons.
-
¹³C NMR: Expect signals for the carbonyl carbon of the ester (~174 ppm), olefinic carbons (~127-132 ppm), and the various methylene (B1212753) and methyl carbons of the fatty acid chain.[15][16][17]
-
Signaling Pathways and Biological Relevance
This compound, as an omega-3 fatty acid derivative, is a precursor to a variety of bioactive lipid mediators known as eicosanoids. These molecules are pivotal in regulating inflammatory processes.
The metabolic cascade of omega-3 fatty acids, including 11,14,17-eicosatrienoic acid, generally involves a series of enzymatic reactions catalyzed by cyclooxygenases (COX), lipoxygenases (LOX), and cytochrome P450 (CYP450) enzymes. These pathways lead to the production of prostaglandins, thromboxanes, leukotrienes, and other oxygenated derivatives that have predominantly anti-inflammatory and pro-resolving effects, counteracting the pro-inflammatory eicosanoids derived from omega-6 fatty acids like arachidonic acid.[2][4][5][10]
Caption: General metabolic pathway of omega-3 fatty acids leading to anti-inflammatory mediators.
The experimental workflow for the analysis of this compound from a biological source, such as microalgae, is a multi-step process.
Caption: Workflow for the extraction, conversion, and analysis of FAMEs from biological samples.
References
- 1. researchgate.net [researchgate.net]
- 2. Frontiers | Eicosanoids in inflammation in the blood and the vessel [frontiersin.org]
- 3. academic.oup.com [academic.oup.com]
- 4. Roles of Eicosanoids in Regulating Inflammation and Neutrophil Migration as an Innate Host Response to Bacterial Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Eicosanoid - Wikipedia [en.wikipedia.org]
- 6. 2.7. Analysis of Fatty Acid Profile by Gas Chromatography-Mass Spectrometry (GC-MS) [bio-protocol.org]
- 7. youtube.com [youtube.com]
- 8. Omega-3 and Omega-6 Fatty Acid Synthesis, Metabolism, Functions - The Medical Biochemistry Page [themedicalbiochemistrypage.org]
- 9. researchgate.net [researchgate.net]
- 10. Eicosanoid Storm in Infection and Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Rapid extraction of total lipids from microalgae [protocols.io]
- 12. Rapid extraction of total lipids from microalgae [protocols.io]
- 13. youtube.com [youtube.com]
- 14. agilent.com [agilent.com]
- 15. A high-resolution 13C NMR approach for profiling fatty acid unsaturation in lipid extracts and in live Caenorhabditiselegans - PMC [pmc.ncbi.nlm.nih.gov]
- 16. bch.ro [bch.ro]
- 17. researchgate.net [researchgate.net]
The Biological Significance of 11,14,17-Eicosatrienoic Acid: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
11,14,17-Eicosatrienoic acid (ETrA), a rare omega-3 polyunsaturated fatty acid, is emerging as a molecule of interest in the study of inflammatory processes. As a structural analog of other biologically active fatty acids, its role in cellular signaling and metabolism warrants detailed investigation. This technical guide provides a comprehensive overview of the biological significance of ETrA, with a focus on its anti-inflammatory properties, underlying molecular mechanisms, and relevant experimental protocols. Quantitative data are summarized for comparative analysis, and key signaling and metabolic pathways are visualized to facilitate a deeper understanding of its function.
Introduction
11,14,17-Eicosatrienoic acid (CAS 17046-59-2), also known as Dihomo-α-Linolenic Acid, is a 20-carbon polyunsaturated fatty acid (PUFA) with three double bonds at the 11th, 14th, and 17th carbons.[1][2] As an omega-3 fatty acid, it is a part of a class of lipids known for their beneficial effects on human health, particularly in cardiovascular and inflammatory conditions.[1] While present in trace amounts in normal human serum phospholipids (B1166683) (less than 0.25%), its biological activities, particularly in the context of inflammation, are of growing interest to the scientific community.[3] This guide will delve into the known biological roles of ETrA, its metabolism, and the experimental approaches to study its effects.
Biosynthesis and Metabolism
The biosynthesis of 11,14,17-eicosatrienoic acid occurs through the elongation of its precursor, alpha-linolenic acid (ALA), an essential omega-3 fatty acid obtained from the diet. This conversion is part of the broader pathway for the synthesis of long-chain polyunsaturated fatty acids.
Biosynthesis Pathway
The synthesis of ETrA from ALA involves a series of enzymatic reactions, primarily elongation, which adds two carbon units to the fatty acid chain.
Caption: Biosynthesis of 11,14,17-Eicosatrienoic Acid.
Metabolism
Once synthesized or introduced experimentally, ETrA can be further metabolized by the same enzymatic pathways that act on other 20-carbon PUFAs like arachidonic acid (ARA). These pathways include the cyclooxygenase (COX), lipoxygenase (LOX), and cytochrome P450 (CYP450) pathways, leading to the formation of various bioactive lipid mediators.
Caption: Putative Metabolic Pathways of 11,14,17-Eicosatrienoic Acid.
Biological Activities and Mechanisms of Action
The primary biological activity of ETrA reported to date is its mild anti-inflammatory effect, which has been characterized in murine macrophage cell lines.
Anti-inflammatory Effects
In studies using the murine macrophage cell line RAW264.7, ETrA has been shown to suppress the production of nitric oxide (NO) and the expression of inducible nitric oxide synthase (iNOS) upon stimulation with lipopolysaccharide (LPS).[4] This effect is mediated through the inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway.[4]
However, it is noteworthy that ETrA does not appear to suppress the production of prostaglandin (B15479496) E2 (PGE2) or pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β in LPS-stimulated RAW264.7 cells.[4] This suggests a selective anti-inflammatory profile, distinguishing it from other omega-3 PUFAs like eicosapentaenoic acid (EPA), which exhibit a broader range of anti-inflammatory actions.[4]
Signaling Pathway: Inhibition of NF-κB-mediated iNOS Expression
The inhibitory effect of ETrA on NO production is a direct consequence of its modulation of the NF-κB signaling pathway. In resting cells, NF-κB is sequestered in the cytoplasm by its inhibitory protein, IκBα. Upon stimulation by LPS, a signaling cascade is initiated that leads to the phosphorylation and subsequent degradation of IκBα. This releases NF-κB to translocate to the nucleus, where it binds to the promoter of target genes, including Nos2 (the gene encoding iNOS), and initiates their transcription. ETrA has been shown to suppress this LPS-stimulated NF-κB-mediated activation.[4]
Caption: ETrA's Inhibition of the NF-κB Pathway.
Incorporation into Phospholipids and Membrane Fluidity
When cells are incubated with ETrA, it is dose-dependently incorporated into cellular phospholipids.[4] This incorporation alters the fatty acid composition of the cell membrane, leading to a reduction in the proportions of total n-6 PUFAs and monounsaturated fatty acids.[4] While polyunsaturated fatty acids are known to influence membrane fluidity, specific studies on the effect of 11,14,17-eicosatrienoic acid on this property are limited.
Quantitative Data
The following tables summarize the available quantitative data on the biological effects of 11,14,17-eicosatrienoic acid.
Table 1: Effects of 11,14,17-Eicosatrienoic Acid on Inflammatory Mediators in LPS-Stimulated RAW264.7 Macrophages
| Parameter | Effect of ETrA | Quantitative Data | Reference |
| Nitric Oxide (NO) Production | Suppression | Suppressed LPS-stimulated production | [4] |
| iNOS Expression | Suppression | Suppressed LPS-stimulated expression | [4] |
| Prostaglandin E2 (PGE2) Production | No significant suppression | Not observed to have a suppressive effect | [4] |
| Cytokine (TNF-α, IL-6, IL-1β) Production | No significant suppression | Not observed to have a suppressive effect | [4] |
| COX-2 Expression | No significant suppression | Not observed to have a suppressive effect | [4] |
Table 2: Effect of 11,14,17-Eicosatrienoic Acid on Phospholipid Composition in RAW264.7 Cells
| Parameter | Effect of ETrA Incubation | Quantitative Change | Reference |
| ETrA and its metabolites in phospholipids | Increased | Up to 33% of total fatty acids | [4] |
| Total n-6 PUFAs in phospholipids | Reduced | 30% reduction | [4] |
| Monounsaturated fatty acids (MUFAs) in phospholipids | Reduced | 60% reduction | [4] |
Experimental Protocols
The following are generalized protocols for studying the effects of 11,14,17-eicosatrienoic acid in a cell-based model of inflammation. These should be optimized for specific experimental conditions.
Cell Culture and Treatment
This protocol outlines the general procedure for treating RAW264.7 macrophages with ETrA and stimulating them with LPS.
Caption: Workflow for Cell Treatment and Stimulation.
Materials:
-
RAW264.7 macrophage cell line
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
11,14,17-Eicosatrienoic acid (ETrA) stock solution (e.g., in ethanol)
-
Lipopolysaccharide (LPS) from E. coli
-
Phosphate-buffered saline (PBS)
-
6-well or 24-well tissue culture plates
Procedure:
-
Seed RAW264.7 cells in tissue culture plates at a density of 5 x 10^5 cells/well (for a 24-well plate) and allow them to adhere for 24 hours.
-
Prepare working solutions of ETrA in culture medium at the desired concentrations (e.g., 10-100 µM). A vehicle control (medium with the same concentration of ethanol) should also be prepared.
-
Remove the old medium from the cells and replace it with the ETrA-containing medium or the vehicle control.
-
Incubate the cells for 24 to 48 hours to allow for the incorporation of ETrA into cellular lipids.
-
After the pre-treatment period, add LPS to the wells to a final concentration of 100 ng/mL to 1 µg/mL to induce an inflammatory response.
-
Incubate the cells for an additional 18 to 24 hours.
-
After incubation, collect the cell culture supernatant for analysis of secreted inflammatory mediators (e.g., NO, cytokines).
-
Wash the cells with cold PBS and lyse them for subsequent analysis of intracellular proteins (e.g., iNOS, NF-κB pathway components) or lipids.
Measurement of Nitric Oxide Production
The Griess assay is a common method for quantifying nitrite (B80452), a stable and nonvolatile breakdown product of NO, in cell culture supernatant.
Materials:
-
Griess Reagent (Component A: 1% sulfanilamide (B372717) in 5% phosphoric acid; Component B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water)
-
Sodium nitrite (NaNO2) for standard curve
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a standard curve of sodium nitrite in culture medium (e.g., 0-100 µM).
-
In a 96-well plate, add 50 µL of cell culture supernatant from each experimental condition.
-
Add 50 µL of Griess Reagent Component A to each well and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent Component B to each well and incubate for another 10 minutes at room temperature, protected from light.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Calculate the nitrite concentration in the samples by comparing their absorbance to the standard curve.
Western Blot Analysis of iNOS Expression
This protocol describes the detection of iNOS protein levels in cell lysates by Western blotting.
Materials:
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Primary antibody against iNOS
-
Secondary antibody (HRP-conjugated)
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Lyse the cells in lysis buffer and determine the protein concentration of the lysates using a BCA assay.
-
Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with a blocking solution (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against iNOS overnight at 4°C.
-
Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
A loading control, such as β-actin or GAPDH, should be probed on the same membrane to ensure equal protein loading.
Quantitative Analysis of Fatty Acid Composition by GC-MS
This protocol provides a general workflow for the analysis of the fatty acid composition of cells treated with ETrA.
Caption: Workflow for GC-MS Analysis of Fatty Acids.
Procedure:
-
Lipid Extraction: Total lipids are extracted from the cell pellet using a solvent system such as chloroform:methanol (2:1, v/v).
-
Saponification and Derivatization: The extracted lipids are saponified to release the fatty acids, which are then derivatized to fatty acid methyl esters (FAMEs) using a reagent like boron trifluoride in methanol.
-
GC-MS Analysis: The FAMEs are separated and identified using gas chromatography-mass spectrometry. The separation is typically achieved on a polar capillary column, and the identification is based on the retention time and mass spectrum of each FAME compared to known standards.
-
Quantification: The amount of each fatty acid, including the incorporated 11,14,17-eicosatrienoic acid, is quantified by comparing the peak area to that of an internal standard.
Conclusion
11,14,17-Eicosatrienoic acid demonstrates a distinct and selective anti-inflammatory profile, primarily characterized by its ability to suppress NF-κB-mediated nitric oxide production and iNOS expression in macrophages. Unlike more commonly studied omega-3 PUFAs, its effects on prostaglandin and cytokine production appear to be minimal. This unique biological activity, coupled with its ability to remodel the cellular lipid landscape, makes ETrA a valuable tool for dissecting the intricate roles of fatty acids in inflammatory signaling. Further research is warranted to fully elucidate its metabolic fate, its precise interactions with cellular signaling components, and its potential therapeutic applications in inflammatory diseases. The protocols and data presented in this guide provide a foundational framework for researchers to further explore the biological significance of this intriguing omega-3 fatty acid.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. The Role of 12/15-Lipoxygenase and Its Various Metabolites Generated from Multiple Polyunsaturated Fatty Acids as Substrates in Inflammatory Responses - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Incorporation of eicosatrienoic acid exerts mild anti-inflammatory properties in murine RAW264.7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Methyl 11,14,17-eicosatrienoate
This technical guide provides a comprehensive overview of Methyl 11,14,17-eicosatrienoate, a polyunsaturated fatty acid methyl ester of significant interest to researchers, scientists, and drug development professionals. This document details its chemical synonyms, presents quantitative data from relevant studies, outlines key experimental protocols for its analysis, and visualizes the analytical workflow.
Chemical Synonyms and Identifiers
This compound is known by a variety of names in scientific literature and chemical databases. A comprehensive list of its synonyms and identifiers is provided below to aid in literature searches and substance identification.
-
Systematic Name: Methyl (11Z,14Z,17Z)-eicosatrienoate
-
Common Synonyms:
-
cis-11,14,17-Eicosatrienoic acid methyl ester
-
Methyl cis-11,14,17-eicosatrienoate
-
11,14,17-Eicosatrienoic acid, methyl ester
-
Methyl 11,14,17-icosatrienoate
-
C20:3 n-3 methyl ester
-
-
PubChem CID: 5367326[3]
-
ChEBI ID: CHEBI:77447
-
Molecular Formula: C₂₁H₃₆O₂[3]
-
Molecular Weight: 320.51 g/mol
Quantitative Data: Fatty Acid Composition in Nannochloropsis oculata
This compound is a known component of the fatty acid profile of various microalgae, including Nannochloropsis oculata. The relative abundance of this and other fatty acids can vary depending on cultivation conditions. The following table summarizes the fatty acid composition of Nannochloropsis oculata from a representative study, highlighting the presence of C20:3. It is important to note that the specific isomer (11,14,17) is not always differentiated in general fatty acid profile analyses.
| Fatty Acid | Shorthand | Percentage of Total Fatty Acids (%) |
| Myristic acid | C14:0 | 17 - 35 |
| Palmitic acid | C16:0 | 14 - 47 |
| Palmitoleic acid | C16:1 | 11 - 42 |
| Eicosapentaenoic acid (EPA) | C20:5n-3 | Detected under certain conditions |
Data adapted from a study on the fatty acid composition of Nannochloropsis oculata. The presence of eicosatrienoic acid (C20:3) is noted in the broader context of polyunsaturated fatty acids in this microalga.[4]
Experimental Protocols
The analysis of this compound, typically as part of a total fatty acid methyl ester (FAME) profile from a biological matrix like microalgae, involves several key steps. A generalized protocol is detailed below.
Lipid Extraction from Microalgae
-
Cell Disruption: A known quantity of lyophilized microalgal biomass is subjected to mechanical cell disruption to break the rigid cell walls and allow for solvent access to the intracellular lipids. This can be achieved using methods such as bead beating or ultrasonication.
-
Solvent Extraction: The disrupted biomass is then extracted with a solvent system designed to efficiently solubilize lipids. A common method is a modified Folch extraction using a mixture of chloroform (B151607) and methanol (B129727) (typically 2:1 v/v). The mixture is agitated and then centrifuged to separate the lipid-containing organic phase from the aqueous and solid phases.
-
Phase Separation and Lipid Recovery: The lower organic phase, containing the lipids, is carefully collected. The solvent is then evaporated under a stream of nitrogen to yield the total lipid extract.
Transesterification to Fatty Acid Methyl Esters (FAMEs)
-
Reaction Setup: The dried lipid extract is resuspended in a solution of methanol containing an acid catalyst, such as sulfuric acid or boron trifluoride (BF₃).
-
Heating: The mixture is heated under reflux for a defined period (e.g., 1-2 hours) at a controlled temperature (e.g., 80-100°C) to facilitate the transesterification of fatty acids from glycerolipids to their corresponding methyl esters.
-
FAME Extraction: After cooling, the FAMEs are extracted from the reaction mixture into an organic solvent, typically hexane (B92381) or heptane. Water is often added to facilitate phase separation.
-
Washing and Drying: The organic phase containing the FAMEs is washed with a mild aqueous solution (e.g., dilute sodium bicarbonate or water) to remove any remaining catalyst and then dried over an anhydrous salt like sodium sulfate.
-
Sample Preparation for Analysis: The solvent is evaporated, and the FAMEs are redissolved in a suitable solvent for injection into the gas chromatograph.
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
-
Injection: A small volume of the FAME sample is injected into the GC-MS system.
-
Separation: The FAMEs are separated based on their boiling points and polarity on a capillary column (e.g., a polar column like those with a polyethylene (B3416737) glycol stationary phase). The oven temperature is programmed to ramp up over time to elute the different FAMEs.
-
Detection and Identification: As the FAMEs elute from the column, they are ionized and fragmented in the mass spectrometer. The resulting mass spectra are compared to a spectral library (e.g., NIST) to identify the individual FAMEs, including this compound.
-
Quantification: The abundance of each FAME can be quantified by integrating the peak area from the total ion chromatogram and comparing it to the peak area of an internal standard added at the beginning of the extraction process.
Mandatory Visualizations
The following diagram illustrates the general experimental workflow for the analysis of fatty acid methyl esters from a microalgal source.
Biological Activity and Signaling Pathways
Furthermore, there is a lack of specific research detailing the direct involvement of this compound in specific cellular signaling pathways. Research on the biological roles of polyunsaturated fatty acids is extensive; however, studies have not yet elucidated a distinct signaling cascade or mechanism of action directly attributed to this particular fatty acid methyl ester. Further investigation is required to determine its specific biological targets and signaling interactions.
Conclusion
This compound is a polyunsaturated fatty acid methyl ester with several known synonyms and well-established analytical protocols for its identification and quantification, particularly from microalgal sources. While its presence in biologically active extracts suggests potential antimicrobial properties, further research is needed to determine the specific efficacy of the isolated compound and to elucidate its role, if any, in cellular signaling pathways. This guide provides a foundational resource for researchers and professionals in drug development, highlighting both the current state of knowledge and areas ripe for future investigation.
References
The Natural Occurrence of 11,14,17-Eicosatrienoic Acid: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
11,14,17-Eicosatrienoic acid (ETA), also known as Dihomo-α-linolenic acid, is an omega-3 polyunsaturated fatty acid (PUFA) with a 20-carbon backbone and three double bonds. While not as abundant as other well-known omega-3 fatty acids like eicosapentaenoic acid (EPA) and docosahexaenoic acid (DHA), ETA is a naturally occurring component in various biological systems, from plants and marine microorganisms to trace levels in animal tissues. As a precursor to bioactive lipid mediators, understanding its natural distribution, metabolism, and analytical quantification is of significant interest for nutritional science, pharmacology, and drug development. This technical guide provides a comprehensive overview of the natural occurrence of 11,14,17-eicosatrienoic acid, detailed experimental protocols for its analysis, and insights into its potential metabolic pathways.
Introduction
11,14,17-Eicosatrienoic acid (C20:3n-3) is a long-chain omega-3 polyunsaturated fatty acid. Its chemical structure consists of a 20-carbon chain with three cis-configured double bonds at the 11th, 14th, and 17th carbon positions from the carboxyl end[1][2]. As an elongation product of α-linolenic acid (ALA), it serves as an intermediate in the biosynthesis of more unsaturated omega-3 fatty acids and as a potential substrate for enzymes that produce signaling molecules[3]. The presence of ETA in cell membranes contributes to their fluidity and it is a precursor for various bioactive lipid mediators[1]. Although considered a rare fatty acid, its detection in various natural sources warrants a deeper investigation into its physiological roles and potential as a biomarker or therapeutic agent.
Natural Occurrence and Quantitative Data
11,14,17-Eicosatrienoic acid is found in a variety of natural sources, though typically at low concentrations. Its presence has been reported in certain plant oils, marine microorganisms, and in trace amounts in animal and human tissues[2][4]. The following tables summarize the quantitative data on the occurrence of this fatty acid from various studies.
Table 1: Quantitative Occurrence of 11,14,17-Eicosatrienoic Acid in Plant Species
| Plant Species | Family | Tissue/Oil | Concentration (% of Total Fatty Acids) | Reference |
| Jasminum nudiflorum | Oleaceae | Seed Oil | 16.63 | [5] |
| Centaurea aggregata | Asteraceae | Aerial Parts | 5.37 | [5] |
| Centaurea saligna | Asteraceae | Aerial Parts | 4.28 | [5] |
| Centaurea behen | Asteraceae | Aerial Parts | 3.62 | [5] |
| Centaurea depressa | Asteraceae | Aerial Parts | 3.15 | [5] |
Table 2: Quantitative Occurrence of 11,14,17-Eicosatrienoic Acid in Marine Organisms
| Organism | Class | Notes | Concentration (% of Total Fatty Acids) | Reference |
| Prorocentrum emarginatum | Dinophyceae | Benthic dinoflagellate | Present | [6] |
| Coolia monotis | Dinophyceae | Benthic dinoflagellate | Present | [6] |
Note: In many fatty acid profile studies of marine organisms and fish oils, 11,14,17-eicosatrienoic acid is often not individually quantified or is present at levels below the limit of detection.
Table 3: Occurrence of 11,14,17-Eicosatrienoic Acid in Animal and Human Tissues
| Organism | Tissue/Fluid | Notes | Concentration | Reference |
| Human | Serum Phospholipids | Represents less than 0.25% of total fatty acids in normal individuals. | < 0.25% | [7] |
| Bovine | Milk Fat | Present in a complex mixture of over 400 fatty acids. | Trace amounts | [4][8] |
| Bovine | Adipose Tissue | Detected in various fat depots. | Trace amounts | [9] |
Biosynthesis and Metabolic Pathways
11,14,17-Eicosatrienoic acid is synthesized in organisms that possess the necessary elongase and desaturase enzymes. The primary pathway for its formation is the elongation of α-linolenic acid (18:3n-3). Once formed, ETA can be further metabolized by cyclooxygenases (COX), lipoxygenases (LOX), and cytochrome P450 (CYP) enzymes to produce a variety of bioactive eicosanoids.
Biosynthesis of 11,14,17-Eicosatrienoic Acid
The synthesis of ETA from ALA involves the addition of a two-carbon unit, a reaction catalyzed by an elongase enzyme.
Figure 1. Biosynthesis of 11,14,17-Eicosatrienoic Acid.
Metabolism by Cyclooxygenase (COX) Pathway
COX-1 and COX-2 can oxygenate various polyunsaturated fatty acids. While arachidonic acid is the preferred substrate, omega-3 fatty acids like ETA can also be metabolized to form prostaglandins (B1171923) of the 1-series and thromboxanes[3][7].
Figure 2. Putative Cyclooxygenase (COX) Pathway for ETA Metabolism.
Metabolism by Lipoxygenase (LOX) Pathway
Lipoxygenases (e.g., 5-LOX, 12-LOX, 15-LOX) introduce a hydroperoxy group into polyunsaturated fatty acids. ETA can be a substrate for these enzymes, leading to the formation of hydroxyeicosatrienoic acids (HETrEs) and potentially leukotrienes of the 3-series[10][11].
Figure 3. Putative Lipoxygenase (LOX) Pathway for ETA Metabolism.
Metabolism by Cytochrome P450 (CYP) Pathway
CYP epoxygenases can metabolize omega-3 PUFAs, often preferentially at the omega-3 double bond[12][13][14]. For ETA, this would lead to the formation of epoxyeicosadienoic acids (EpEDEs). These epoxides can then be hydrolyzed by soluble epoxide hydrolase (sEH) to dihydroxyeicosadienoic acids (DHEDEs).
Figure 4. Putative Cytochrome P450 (CYP) Pathway for ETA Metabolism.
Experimental Protocols
Accurate quantification of 11,14,17-eicosatrienoic acid requires robust and validated analytical methods. The following sections detail protocols for lipid extraction from various matrices and subsequent analysis by gas chromatography-mass spectrometry (GC-MS).
Lipid Extraction from Plant Tissues
This protocol is adapted from established methods for lipid extraction from plant tissues, which often require measures to inactivate endogenous lipases[6][13][15].
Materials:
-
Isopropanol (B130326) with 0.01% Butylated Hydroxytoluene (BHT)
-
Chloroform (B151607):Methanol (B129727) (2:1, v/v)
-
0.9% NaCl solution
-
Nitrogen gas supply
-
Homogenizer
-
Centrifuge
Procedure:
-
Sample Homogenization: Immediately after harvesting, flash-freeze the plant tissue in liquid nitrogen to halt enzymatic activity. Weigh the frozen tissue (e.g., 1 g) and homogenize it in 10 volumes of boiling isopropanol containing 0.01% BHT for 5 minutes to inactivate lipases.
-
Lipid Extraction: After cooling, add 20 volumes of chloroform:methanol (2:1, v/v) to the homogenate. Continue to homogenize for another 2 minutes.
-
Phase Separation: Filter the homogenate through a Whatman No. 1 filter paper into a separation funnel. Add 0.2 volumes of 0.9% NaCl solution to the filtrate. Mix thoroughly and allow the phases to separate.
-
Collection of Lipid Phase: The lower chloroform phase containing the lipids is carefully collected. The upper aqueous phase is re-extracted with 2 volumes of chloroform, and the lower phase is combined with the first extract.
-
Drying and Storage: The combined chloroform extracts are dried under a stream of nitrogen gas. The dried lipid extract is then redissolved in a small volume of chloroform:methanol (2:1, v/v) containing 0.01% BHT and stored at -80°C until analysis.
Lipid Extraction from Plasma
This protocol is based on the widely used Folch or Bligh and Dyer methods for lipid extraction from biofluids[16].
Materials:
-
Chloroform:Methanol (2:1, v/v)
-
0.9% NaCl solution
-
Internal standard (e.g., deuterated C17:0 or another odd-chain fatty acid)
-
Nitrogen gas supply
-
Vortex mixer
-
Centrifuge
Procedure:
-
Sample Preparation: To 100 µL of plasma in a glass tube, add a known amount of the internal standard.
-
Lipid Extraction: Add 2 mL of chloroform:methanol (2:1, v/v). Vortex vigorously for 2 minutes.
-
Phase Separation: Add 0.5 mL of 0.9% NaCl solution and vortex for 30 seconds. Centrifuge at 2000 x g for 10 minutes to achieve clear phase separation.
-
Collection of Lipid Phase: Carefully aspirate the lower organic phase containing the lipids and transfer it to a new glass tube.
-
Drying and Storage: Evaporate the solvent under a gentle stream of nitrogen. The dried lipid extract can then be reconstituted in a suitable solvent for derivatization and stored at -80°C.
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
For GC-MS analysis, the fatty acids in the lipid extract must be converted to their more volatile fatty acid methyl esters (FAMEs)[12][16].
Materials:
-
Boron trifluoride (BF₃) in methanol (14%) or methanolic HCl (5%)
-
Anhydrous sodium sulfate (B86663)
-
GC-MS system with a polar capillary column (e.g., HP-88 or equivalent)
Procedure:
-
Derivatization to FAMEs: To the dried lipid extract, add 1 mL of 14% BF₃ in methanol. Seal the tube and heat at 100°C for 30 minutes.
-
Extraction of FAMEs: After cooling, add 1 mL of water and 2 mL of hexane. Vortex vigorously for 1 minute. Centrifuge to separate the phases.
-
Collection of FAMEs: Transfer the upper hexane layer containing the FAMEs to a new tube. Pass the hexane extract through a small column containing anhydrous sodium sulfate to remove any residual water.
-
GC-MS Analysis: Inject 1 µL of the FAMEs solution into the GC-MS system.
-
GC Conditions (Example):
-
Injector Temperature: 250°C
-
Oven Program: Start at 100°C, hold for 2 minutes, ramp to 240°C at 3°C/min, and hold for 15 minutes.
-
Carrier Gas: Helium at a constant flow rate.
-
-
MS Conditions (Example):
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 50-550.
-
-
-
Quantification: Identify the FAME of 11,14,17-eicosatrienoic acid based on its retention time and mass spectrum compared to a known standard. Quantify using the peak area ratio of the analyte to the internal standard and a calibration curve.
Experimental and Analytical Workflows
The following diagrams illustrate typical workflows for the analysis of 11,14,17-eicosatrienoic acid in biological samples.
Figure 5. General Workflow for GC-MS based Fatty Acid Analysis.
Figure 6. Logical Flow for Quantification in a Plasma Sample.
Conclusion
11,14,17-Eicosatrienoic acid, while present in low concentrations in most natural sources, is a fatty acid of growing interest due to its position as an intermediate in omega-3 fatty acid metabolism and its potential to be converted into bioactive signaling molecules. This technical guide has provided a summary of its known natural occurrences with available quantitative data, outlined its putative metabolic pathways, and detailed robust experimental protocols for its extraction and quantification. The provided workflows and diagrams serve as a practical reference for researchers and scientists in the fields of lipidomics, nutritional science, and drug development. Further research into the specific enzymatic products of ETA and their physiological functions will be crucial in fully elucidating its role in health and disease.
References
- 1. Contrasting effects of n-3 and n-6 fatty acids on cyclooxygenase-2 in model systems for arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 11,14,17-eicosatrienoic acid, (Z,Z,Z)- | C20H34O2 | CID 5312529 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Fatty acids in bovine milk fat - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scispace.com [scispace.com]
- 6. tandfonline.com [tandfonline.com]
- 7. Noninvasive imaging identifies new roles for cyclooxygenase-2 in choline and lipid metabolism of human breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. ir.library.oregonstate.edu [ir.library.oregonstate.edu]
- 10. Conversion of dihomo-gamma-linolenic acid to mono- and dihydroxy acids by potato lipoxygenase: evidence for the formation of 8,9-leukotriene A3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. jfda-online.com [jfda-online.com]
The Metabolic Fate of Omega-3 Eicosatrienoic Acids: A Technical Guide for Researchers
Abstract
Omega-3 eicosatrienoic acids, particularly 11,14,17-eicosatrienoic acid (20:3n-3), are intermediate polyunsaturated fatty acids in the omega-3 metabolic pathway. While less studied than their successor, eicosapentaenoic acid (EPA), and the ultimate product, docosahexaenoic acid (DHA), the metabolism of 20:3n-3 is of significant interest for its potential to generate unique bioactive lipid mediators. This technical guide provides an in-depth overview of the core metabolic pathways of omega-3 eicosatrienoic acids, focusing on the enzymatic processes, resulting metabolites, and their roles in cellular signaling. This document is intended for researchers, scientists, and drug development professionals working in the fields of lipid biochemistry, pharmacology, and metabolic diseases. We present quantitative data in structured tables, detail relevant experimental protocols, and provide visualizations of key pathways to facilitate a comprehensive understanding of this critical area of lipid metabolism.
Introduction
Omega-3 polyunsaturated fatty acids (PUFAs) are essential components of the human diet, renowned for their wide-ranging health benefits, particularly in the modulation of inflammatory processes and cardiovascular health. The metabolic cascade of omega-3 PUFAs, starting from α-linolenic acid (ALA), involves a series of desaturation and elongation steps to produce longer-chain, more unsaturated fatty acids. Within this pathway, omega-3 eicosatrienoic acid (20:3n-3), also known as homo-α-linolenic acid, represents a key intermediate. The metabolism of 20:3n-3 is a critical branch point, leading to the formation of various eicosanoids and other lipid mediators through the actions of cyclooxygenase (COX), lipoxygenase (LOX), and cytochrome P450 (CYP) enzyme systems. Understanding the metabolic fate of 20:3n-3 is crucial for elucidating the full spectrum of biological activities attributed to omega-3 PUFAs and for the development of novel therapeutic strategies targeting lipid-mediated signaling pathways.
Metabolic Pathways of Omega-3 Eicosatrienoic Acid
The metabolism of 11,14,17-eicosatrienoic acid is primarily governed by three major enzymatic pathways that are also responsible for the metabolism of other 20-carbon PUFAs, including the omega-6 analogue arachidonic acid (ARA).
Cyclooxygenase (COX) Pathway
The COX enzymes, COX-1 and COX-2, catalyze the conversion of 20:3n-3 into prostaglandins (B1171923) and thromboxanes of the 3-series. This process is analogous to the conversion of ARA to the 2-series prostanoids. The products derived from 20:3n-3 are generally less inflammatory than their ARA-derived counterparts.
Lipoxygenase (LOX) Pathway
The LOX enzymes, including 5-LOX, 12-LOX, and 15-LOX, introduce oxygen into the fatty acid backbone, leading to the formation of hydroxyeicosatrienoic acids (HETrEs) and leukotrienes of the 5-series. These metabolites are involved in inflammatory responses and immune cell trafficking.
Cytochrome P450 (CYP) Pathway
The CYP epoxygenase and hydroxylase enzymes metabolize 20:3n-3 to produce epoxyeicosadienoic acids (EEDs) and additional HETrEs. These metabolites have been implicated in the regulation of vascular tone, inflammation, and angiogenesis.
Diagram of the Metabolic Pathways of 11,14,17-Eicosatrienoic Acid
Quantitative Analysis of Metabolism
The quantitative understanding of the metabolism of 11,14,17-eicosatrienoic acid is essential for predicting its biological effects. This section summarizes available quantitative data.
Enzyme Kinetics
Limited data is available for the specific kinetic parameters of enzymes with 11,14,17-eicosatrienoic acid. The table below presents available data for related omega-3 fatty acids and inhibitors to provide context.
| Enzyme | Substrate/Inhibitor | Parameter | Value | Source |
| 5-LOX | 8,11,14-Eicosatriynoic Acid (Inhibitor) | IC50 | 25 µM | |
| 12-LOX | 8,11,14-Eicosatriynoic Acid (Inhibitor) | IC50 | 0.46 µM | [1] |
| COX-2 | Eicosapentaenoic Acid (EPA) | Km | Not specified | [2] |
| Ferrous 12-LOX | OPP (Inhibitor) | Ki | 70 +/- 20 nM |
Tissue Concentrations
The concentration of omega-3 eicosatrienoic acid and its metabolites varies across different tissues. The following table summarizes reported concentrations in various biological matrices.
| Compound | Tissue/Matrix | Species | Concentration (nmol/g or nmol/ml) | Source |
| Unesterified EPA | Plasma | Rat | 6.9 ± 2.3 (pre-infusion) | [3] |
| Unesterified EPA | Plasma | Rat | 17.0 ± 3.9 (post-infusion) | [3] |
| Total Esterified EPA | Brain | Rat | 235 | [3] |
| Total Esterified EPA | Heart | Rat | 179 | [3] |
| Total Esterified EPA | Liver | Rat | 1120 | [3] |
| 5-HETE | Plasma | Human | Lower in Stage I NAFLD patients | [4] |
| 9-HODE | Plasma | Human | Higher in Stage II NAFLD patients | [4] |
Signaling Pathways
Metabolites of omega-3 eicosatrienoic acid can act as signaling molecules, modulating the activity of various receptors and intracellular pathways.
G Protein-Coupled Receptor 120 (GPR120)
GPR120, also known as Free Fatty Acid Receptor 4 (FFAR4), is a receptor for medium and long-chain fatty acids, including omega-3 PUFAs. Activation of GPR120 has been linked to anti-inflammatory and insulin-sensitizing effects.[5]
Peroxisome Proliferator-Activated Receptor Gamma (PPARγ)
PPARγ is a nuclear receptor that plays a crucial role in adipogenesis, lipid metabolism, and inflammation. Omega-3 fatty acids and their metabolites are known to be natural ligands for PPARγ.
Diagram of Signaling Pathways Activated by 20:3n-3 Metabolites
Quantitative Data on Receptor Activation
| Receptor | Ligand | Parameter | Value | Source |
| GPR120 | DHA | EC50 | 1–10 µM | [5] |
| GPR120 | EPA | EC50 | 1–10 µM | [5] |
| PPARγ | EPA | EC50 | Not specified | [6] |
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the study of omega-3 eicosatrienoic acid metabolism.
Quantification of Eicosanoids by LC-MS/MS
Objective: To quantify the levels of 20:3n-3 and its metabolites in biological samples.
Materials:
-
Biological sample (plasma, tissue homogenate, cell lysate)
-
Internal standards (deuterated analogs of the analytes)
-
Solid Phase Extraction (SPE) cartridges (e.g., C18)
-
LC-MS/MS system with a C18 column and electrospray ionization (ESI) source
Procedure:
-
Sample Preparation:
-
Thaw biological samples on ice.
-
Add a known amount of internal standard mixture to each sample.
-
Perform protein precipitation using a suitable organic solvent (e.g., acetonitrile).
-
Centrifuge to pellet the precipitated proteins.
-
Transfer the supernatant to a new tube.
-
-
Solid Phase Extraction (SPE):
-
Condition the SPE cartridge with methanol (B129727) followed by water.
-
Load the supernatant onto the cartridge.
-
Wash the cartridge with a low percentage of organic solvent to remove polar impurities.
-
Elute the analytes with a high percentage of organic solvent (e.g., methanol or ethyl acetate).
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the initial mobile phase.
-
-
LC-MS/MS Analysis:
-
Inject the reconstituted sample into the LC-MS/MS system.
-
Separate the analytes using a gradient elution on a C18 column.
-
Detect the analytes using an ESI source in negative ion mode and multiple reaction monitoring (MRM).
-
Quantify the analytes by comparing the peak area ratios of the analyte to the internal standard against a calibration curve.
-
Diagram of the LC-MS/MS Workflow for Eicosanoid Analysis
In Vitro Adipocyte Differentiation Assay (3T3-L1 cells)
Objective: To assess the effect of 20:3n-3 or its metabolites on adipogenesis.
Materials:
-
3T3-L1 preadipocytes
-
DMEM with 10% calf serum (growth medium)
-
DMEM with 10% fetal bovine serum (FBS) (differentiation medium)
-
Differentiation cocktail (e.g., insulin, dexamethasone, IBMX)
-
Test compound (20:3n-3 or its metabolite)
-
Oil Red O staining solution
Procedure:
-
Cell Culture and Induction of Differentiation:
-
Culture 3T3-L1 preadipocytes in growth medium until confluence.
-
Two days post-confluence, switch to differentiation medium containing the differentiation cocktail and the test compound at various concentrations.
-
After 2-3 days, replace the medium with differentiation medium containing insulin and the test compound.
-
Continue to culture for an additional 2-3 days, then switch to fresh differentiation medium with the test compound every 2 days.
-
-
Assessment of Adipogenesis:
-
After 8-10 days of differentiation, wash the cells with PBS.
-
Fix the cells with 10% formalin for at least 1 hour.
-
Wash with water and then with 60% isopropanol (B130326).
-
Stain with Oil Red O solution for 10-20 minutes to visualize lipid droplets.
-
Wash with water and acquire images using a microscope.
-
For quantitative analysis, extract the Oil Red O stain with isopropanol and measure the absorbance at a specific wavelength (e.g., 520 nm).[7][8][9]
-
In Vitro Macrophage Inflammation Assay
Objective: To evaluate the anti-inflammatory effects of 20:3n-3 or its metabolites.
Materials:
-
Macrophage cell line (e.g., RAW264.7 or THP-1)
-
Cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Lipopolysaccharide (LPS)
-
Test compound (20:3n-3 or its metabolite)
-
Reagents for measuring inflammatory markers (e.g., ELISA kits for cytokines, Griess reagent for nitric oxide)
Procedure:
-
Cell Culture and Treatment:
-
Culture macrophages in their appropriate medium.
-
Pre-treat the cells with the test compound at various concentrations for a specified period (e.g., 1-24 hours).
-
Stimulate the cells with LPS (e.g., 100 ng/mL) for a defined time (e.g., 4-24 hours).
-
-
Assessment of Inflammatory Response:
-
Cytokine Measurement: Collect the cell culture supernatant and measure the concentration of pro-inflammatory cytokines (e.g., TNF-α, IL-6) using ELISA kits according to the manufacturer's instructions.
-
Nitric Oxide Measurement: Measure the accumulation of nitrite (B80452) in the culture supernatant using the Griess reagent as an indicator of nitric oxide production.
-
Gene Expression Analysis: Isolate total RNA from the cells and perform quantitative real-time PCR (qRT-PCR) to measure the expression of inflammatory genes (e.g., Nos2, Tnf, Il6).[10][11][12]
-
Conclusion
The metabolism of omega-3 eicosatrienoic acids represents a complex and highly regulated network of enzymatic pathways that generate a diverse array of bioactive lipid mediators. While significant progress has been made in identifying the key enzymes and metabolites involved, further research is needed to fully elucidate the quantitative aspects of these pathways and the specific signaling mechanisms of the resulting eicosanoids. The experimental protocols and data presented in this technical guide provide a solid foundation for researchers to further explore the metabolism and biological functions of this important class of omega-3 fatty acids. A deeper understanding of the metabolic fate of 11,14,17-eicosatrienoic acid holds the potential to uncover novel therapeutic targets for a range of inflammatory and metabolic diseases.
References
- 1. benchchem.com [benchchem.com]
- 2. CYCLOOXYGENASE-2 CATALYSIS AND INHIBITION IN LIPID BILAYER NANODISCS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Kinetics of eicosapentaenoic acid in brain, heart and liver of conscious rats fed a high n-3 PUFA containing diet - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Metabolites of arachidonic acid and linoleic acid in early stages of non-alcoholic fatty liver disease--A pilot study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. GPR120 is an Omega-3 Fatty Acid Receptor Mediating Potent Anti-Inflammatory and Insulin Sensitizing Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Eicosapentaenoic acid (EPA) activates PPARγ signaling leading to cell cycle exit, lipid accumulation, and autophagy in human meibomian gland epithelial cells (hMGEC) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. 3T3-L1 Differentiation Protocol [macdougald.lab.medicine.umich.edu]
- 9. 3T3-L1 differentiation into adipocyte cells protocol | Abcam [abcam.com]
- 10. Omega-3 Polyunsaturated Fatty Acids Antagonize Macrophage Inflammation via Activation of AMPK/SIRT1 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. scispace.com [scispace.com]
An In-depth Technical Guide to Methyl 11,14,17-Eicosatrienoate as a Biochemical Research Tool
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 11,14,17-eicosatrienoate is the methyl ester form of 11,14,17-eicosatrienoic acid (ETrA), a C20:3 omega-3 polyunsaturated fatty acid (PUFA). As a research tool, it serves as a stable, cell-permeable precursor to ETrA, allowing for the investigation of its metabolic fate and biological activities. ETrA is a naturally occurring, albeit rare, fatty acid that is of interest for its potential role in modulating inflammatory pathways. This guide provides a comprehensive overview of this compound, its biochemical properties, and its application in research, with a focus on its anti-inflammatory effects and its use in lipidomics.
Physicochemical Properties
This compound is a fatty acid methyl ester (FAME).[1][2] It is a colorless liquid at room temperature and is soluble in organic solvents such as ethanol, ether, and chloroform (B151607).[3] As with other fatty acid methyl esters, it is less polar than its corresponding free fatty acid, which enhances its ability to be taken up by cells in culture.
| Property | Value | Source |
| Molecular Formula | C21H36O2 | [4][5] |
| Molecular Weight | 320.51 g/mol | [4][6] |
| CAS Number | 55682-88-7 | [4][6] |
| Synonyms | cis-11,14,17-Eicosatrienoic acid methyl ester, Methyl eicosatrienoate | [3][5] |
| Storage Temperature | -20°C | [6] |
Biochemical Significance and Mechanism of Action
This compound, once inside the cell, is hydrolyzed to its free fatty acid form, 11,14,17-eicosatrienoic acid (ETrA). ETrA can then be incorporated into cellular phospholipids (B1166683), altering the fatty acid composition of cell membranes. This incorporation can influence membrane fluidity and the function of membrane-associated proteins.
The primary research interest in ETrA lies in its potential anti-inflammatory properties. Studies have shown that ETrA can modulate inflammatory responses, in part by influencing the production of inflammatory mediators.
Modulation of Inflammatory Pathways
Research using the murine macrophage cell line RAW264.7 has demonstrated that ETrA exerts mild anti-inflammatory effects.[7] Specifically, ETrA has been shown to suppress the lipopolysaccharide (LPS)-stimulated production of nitric oxide (NO), a key inflammatory mediator.[7] This suppression is achieved through the downregulation of inducible nitric oxide synthase (iNOS) expression.[7] This effect is mediated through the inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway.[7]
However, it is noteworthy that in the same study, ETrA did not suppress the production of prostaglandin (B15479496) E2 (PGE2) or the expression of cyclooxygenase-2 (COX-2), suggesting a selective anti-inflammatory action.[7]
Incorporation into Cellular Lipids
Upon administration to cells, ETrA is readily incorporated into cellular phospholipids. In RAW264.7 cells, incubation with ETrA leads to a dose-dependent increase in the proportion of ETrA and its metabolites within the total phospholipid fatty acids.[7] This incorporation displaces other fatty acids, notably leading to a reduction in the proportions of total n-6 polyunsaturated fatty acids and monounsaturated fatty acids.[7]
Quantitative Data
The following tables summarize the quantitative effects of 11,14,17-eicosatrienoic acid (ETrA) in biochemical research, primarily from studies on murine RAW264.7 macrophages.
Table 1: Incorporation of ETrA into RAW264.7 Cell Phospholipids
| ETrA Concentration (µM) | ETrA and Metabolites (% of Total Fatty Acids) |
| 0 | Not Detected |
| 10 | ~15% |
| 25 | ~25% |
| 50 | ~33% |
Data adapted from a study by Wang et al. (2015) where RAW264.7 cells were incubated with ETrA for 24 hours.[7]
Table 2: Effect of ETrA on Inflammatory Mediators in LPS-stimulated RAW264.7 Cells
| Treatment | NO Production (% of LPS control) | iNOS Expression (% of LPS control) | PGE2 Production (% of LPS control) | COX-2 Expression (% of LPS control) |
| LPS + 25 µM ETrA | ~60% | ~50% | No significant change | No significant change |
| LPS + 50 µM ETrA | ~40% | ~30% | No significant change | No significant change |
Data adapted from a study by Wang et al. (2015) where RAW264.7 cells were stimulated with LPS in the presence or absence of ETrA for 24 hours.[7]
Experimental Protocols
The following are detailed methodologies for key experiments involving this compound.
Cell Culture Treatment
This protocol describes the general procedure for treating cultured cells with this compound.
-
Cell Seeding: Plate cells (e.g., RAW264.7 macrophages) in appropriate culture vessels and allow them to adhere and reach the desired confluency (typically 70-80%).
-
Preparation of Fatty Acid Stock Solution: Prepare a stock solution of this compound in a suitable solvent such as ethanol.
-
Preparation of Working Solution: Dilute the stock solution in a serum-free or low-serum culture medium to the desired final concentrations. It is often beneficial to complex the fatty acid with fatty acid-free bovine serum albumin (BSA) to enhance its solubility and delivery to the cells.
-
Cell Treatment: Remove the existing culture medium from the cells and replace it with the medium containing the desired concentration of this compound.
-
Incubation: Incubate the cells for the desired period (e.g., 24 hours) to allow for uptake and metabolism of the fatty acid.
-
Downstream Analysis: Following incubation, cells and/or culture supernatant can be harvested for various analyses, such as lipid extraction, gene expression analysis, or measurement of inflammatory mediators.
Lipid Extraction and Fatty Acid Analysis
This protocol outlines the steps for extracting total lipids from cells and analyzing the fatty acid composition by gas chromatography-mass spectrometry (GC-MS).
-
Cell Harvesting: After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS) to remove any residual fatty acids from the medium. Harvest the cells by scraping or trypsinization.
-
Lipid Extraction: Extract total lipids from the cell pellet using a suitable solvent system, such as a mixture of chloroform and methanol (B129727) (e.g., 2:1, v/v).
-
Phase Separation: After extraction, add a salt solution (e.g., 0.9% NaCl) to induce phase separation. The lower organic phase containing the lipids is carefully collected.
-
Solvent Evaporation: The solvent is evaporated from the lipid extract under a stream of nitrogen gas.
-
Transesterification to FAMEs: The extracted lipids are transesterified to fatty acid methyl esters (FAMEs) by incubation with a reagent such as 1% sulfuric acid in methanol at 50°C.
-
FAME Extraction: The resulting FAMEs are extracted into an organic solvent like hexane.
-
GC-MS Analysis: The extracted FAMEs are then analyzed by GC-MS to identify and quantify the fatty acid composition of the cells. This compound can be used as an external or internal standard for calibration and quantification.
Signaling Pathways and Visualizations
Inhibition of NF-κB Signaling
11,14,17-Eicosatrienoic acid has been shown to suppress the activation of the NF-κB signaling pathway, which is a key regulator of inflammation. The diagram below illustrates the canonical NF-κB pathway and the inhibitory point of ETrA.
Caption: Inhibition of the NF-κB signaling pathway by ETrA.
Experimental Workflow for Lipidomics
The following diagram outlines a typical workflow for a lipidomics experiment using this compound as a standard.
Caption: A typical lipidomics experimental workflow.
Synthesis and Purity
This compound is typically synthesized from its parent fatty acid, 11,14,17-eicosatrienoic acid, through esterification. A common laboratory-scale method involves reacting the fatty acid with methanol in the presence of an acid catalyst, such as sulfuric acid or hydrochloric acid.[3]
Commercially available this compound is generally of high purity (≥98%), suitable for use as an analytical standard and in cell culture experiments.[6] Purity is typically assessed by gas chromatography.
Metabolism
11,14,17-eicosatrienoic acid is an omega-3 fatty acid. Its metabolism follows the general pathways of other omega-3 PUFAs, involving a series of desaturation and elongation steps. The key enzymes in this pathway are fatty acid desaturases (FADS) and elongases of very long-chain fatty acids (ELOVL). While the specific metabolic fate of exogenously supplied 11,14,17-eicosatrienoic acid in various cell types is an area of ongoing research, it is expected to be a substrate for further desaturation and elongation, potentially leading to the formation of other bioactive omega-3 PUFAs.
Conclusion
This compound is a valuable tool for researchers in the fields of biochemistry, cell biology, and drug discovery. Its utility as a stable precursor to 11,14,17-eicosatrienoic acid allows for the detailed investigation of the biological roles of this omega-3 fatty acid. The demonstrated ability of ETrA to selectively modulate the NF-κB inflammatory pathway highlights its potential as a lead compound for the development of novel anti-inflammatory agents. The protocols and data presented in this guide provide a solid foundation for the design and execution of experiments utilizing this compound to further elucidate the intricate roles of fatty acids in health and disease.
References
- 1. Products derived from 5,8,11-eicosatrienoic acid by the 5-lipoxygenase-leukotriene pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Identification and characterization of new Δ-17 fatty acid desaturases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeted quantitative analysis of eicosanoid lipids in biological samples using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Incorporation and distribution of epoxyeicosatrienoic acids into cellular phospholipids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
Preliminary Studies on the Function of Methyl 11,14,17-Eicosatrienoate: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 11,14,17-eicosatrienoate is the methyl ester of eicosatrienoic acid (ETrA), an omega-3 polyunsaturated fatty acid. While research on this specific methyl ester is limited, preliminary studies on its unesterified form, ETrA (20:3 n-3), provide foundational insights into its biological activities. This technical guide synthesizes the current understanding of this compound's function, primarily focusing on its anti-inflammatory properties, with the acknowledgment that further research is required to fully elucidate its therapeutic potential. This document is intended to serve as a resource for researchers, scientists, and professionals in drug development, providing a summary of available data, outlining potential experimental approaches, and visualizing hypothesized signaling pathways.
Core Functional Activity: Anti-Inflammatory Effects
The most well-documented function of the related compound, eicosatrienoic acid (ETrA), is its mild anti-inflammatory activity. A key study by Chen et al. (2015) investigated the effects of ETrA on murine RAW264.7 macrophage cells, a common model for studying inflammation.
Quantitative Data Summary
The following tables summarize the key quantitative findings from the study by Chen et al. (2015) on the effects of eicosatrienoic acid (ETrA) on RAW264.7 cells.
Table 1: Effect of ETrA on Phospholipid Fatty Acid Composition in RAW264.7 Cells
| Fatty Acid Class | Change upon ETrA Incubation | Percentage Change |
| ETrA and its metabolites | Increased | Up to 33% of total fatty acids |
| Total n-6 PUFA | Reduced | 30% |
| Monounsaturated fatty acids (MUFA) | Reduced | 60% |
Table 2: Anti-inflammatory Effects of ETrA on LPS-Stimulated RAW264.7 Cells
| Inflammatory Mediator | Effect of ETrA Treatment | Notes |
| Nitric Oxide (NO) Production | Suppressed | Mediated by NF-κB |
| Inducible Nitric Oxide Synthase (iNOS) Expression | Suppressed | Mediated by NF-κB |
| Prostaglandin E2 (PGE2) Production | No significant effect | |
| Cyclooxygenase-2 (COX-2) Expression | No significant effect | |
| Cytokine Production | No significant effect |
Note: The data presented is based on the abstract of the cited study. Access to the full-text paper would be required for a more detailed quantitative analysis.
Experimental Protocols
Detailed experimental protocols are essential for the replication and extension of these preliminary findings. While the full methodologies were not accessible, the following outlines the likely experimental design based on the abstract of Chen et al. (2015).
Cell Culture and Treatment
-
Cell Line: Murine RAW264.7 macrophage cells.
-
Culture Conditions: Standard cell culture conditions (e.g., DMEM, 10% FBS, 37°C, 5% CO2).
-
Treatment: Incubation of RAW264.7 cells with varying concentrations of eicosatrienoic acid (ETrA) for a specified duration. A vehicle control (e.g., ethanol (B145695) or BSA) would also be included. For inflammatory stimulation, cells would be treated with lipopolysaccharide (LPS).
Analysis of Phospholipid Fatty Acid Composition
-
Lipid Extraction: Total lipids would be extracted from the cultured cells using a standard method such as the Bligh and Dyer technique.
-
Fatty Acid Methylation: The extracted lipids would be transmethylated to fatty acid methyl esters (FAMEs).
-
Gas Chromatography-Mass Spectrometry (GC-MS): The FAMEs would be analyzed by GC-MS to identify and quantify the individual fatty acids.
Measurement of Inflammatory Mediators
-
Nitric Oxide (NO) Assay: The concentration of nitrite, a stable product of NO, in the cell culture supernatant would be measured using the Griess reagent.
-
Western Blot Analysis: The protein expression levels of iNOS and COX-2 in cell lysates would be determined by Western blotting using specific antibodies.
-
Quantitative Real-Time PCR (qRT-PCR): The mRNA expression levels of iNOS, COX-2, and various cytokines in the cells would be quantified by qRT-PCR.
-
Enzyme-Linked Immunosorbent Assay (ELISA): The concentration of PGE2 and cytokines in the cell culture supernatant would be measured by ELISA.
NF-κB Pathway Analysis
-
Luciferase Reporter Assay: To assess NF-κB activation, cells could be transfected with a luciferase reporter plasmid containing NF-κB binding sites.
-
Western Blot for NF-κB Subunits: The translocation of NF-κB subunits (e.g., p65) from the cytoplasm to the nucleus would be assessed by Western blot analysis of nuclear and cytoplasmic fractions.
Signaling Pathway and Experimental Workflow Visualization
The following diagrams, generated using the DOT language, illustrate the hypothesized signaling pathway for the anti-inflammatory action of ETrA and a general experimental workflow.
Caption: Hypothesized signaling pathway of ETrA's anti-inflammatory effect.
Caption: A general experimental workflow for studying ETrA's effects.
Other Potential Functions and Future Directions
While the anti-inflammatory properties of ETrA are the most substantiated, other potential functions of this compound warrant investigation. Some commercial suppliers suggest potential antibacterial and anti-candidal activity, though peer-reviewed studies are lacking. Future research should aim to:
-
Confirm the anti-inflammatory effects of this compound itself, as the current data is on its unesterified form.
-
Elucidate the detailed molecular mechanisms of its anti-inflammatory action, including the specific upstream and downstream targets in the NF-κB pathway.
-
Investigate its potential antibacterial and antifungal properties through rigorous in vitro and in vivo studies.
-
Explore other potential therapeutic applications , such as in cardiovascular or metabolic diseases, given the known roles of other omega-3 fatty acids.
Conclusion
Preliminary evidence suggests that this compound, through its unesterified form ETrA, possesses mild anti-inflammatory properties by modulating the NF-κB signaling pathway in macrophages. While the current body of research is limited, this molecule presents an interesting candidate for further investigation in the development of novel anti-inflammatory agents and potentially other therapeutic areas. The data and experimental frameworks provided in this guide offer a starting point for researchers to build upon and further unravel the functional roles of this intriguing fatty acid ester.
The Discovery and History of Eicosatrienoic Acids: An In-depth Technical Guide
Introduction
Eicosatrienoic acids (ETAs) are a class of polyunsaturated fatty acids (PUFAs) containing a 20-carbon backbone and three double bonds. While not as ubiquitously recognized as their arachidonic acid counterpart, ETAs play crucial roles in numerous physiological and pathological processes, making them a subject of significant interest for researchers, scientists, and drug development professionals. This technical guide provides a comprehensive overview of the discovery, history, biosynthesis, metabolism, and signaling pathways of key eicosatrienoic acids. The information is presented to facilitate a deep understanding of their scientific importance and to provide practical information for their study.
Historical Perspective: From Essentiality to Specificity
The journey to understanding eicosatrienoic acids is intrinsically linked to the broader discovery of essential fatty acids (EFAs). In 1929, George and Mildred Burr first challenged the notion that dietary fats were solely a source of energy by demonstrating that a fat-free diet in rats led to a deficiency disease, curable by the administration of linoleic acid. This paradigm-shifting discovery established fatty acids as essential nutrients. The Burrs later showed that α-linolenic acid is also an essential fatty acid. This foundational work set the stage for the exploration of various PUFAs and their metabolic derivatives.
The Discovery of Mead Acid (20:3n-9)
A pivotal moment in the history of eicosatrienoic acids was the characterization of 5,8,11-eicosatrienoic acid, commonly known as Mead acid, by James F. Mead. Mead and his colleagues identified this novel fatty acid in rats fed a fat-deficient diet. They determined that Mead acid is endogenously synthesized from oleic acid (18:1n-9) under conditions of essential fatty acid deficiency. This discovery was significant as it established Mead acid as a key biochemical marker for EFA deficiency. Its elevated presence in the blood remains a diagnostic indicator of this nutritional state.
The Emergence of Dihomo-γ-Linolenic Acid (20:3n-6)
Dihomo-γ-linolenic acid (DGLA), or 8,11,14-eicosatrienoic acid, is an omega-6 fatty acid that occupies a unique position in the metabolic cascade of linoleic acid. It is formed through the elongation of γ-linolenic acid (GLA) and serves as a precursor to both anti-inflammatory and pro-inflammatory eicosanoids. The history of DGLA is intertwined with the growing understanding of the differential roles of various eicosanoids in inflammation and cellular signaling.
Biosynthesis and Metabolism of Eicosatrienoic Acids
Eicosatrienoic acids are synthesized and metabolized through a series of enzymatic reactions involving desaturases and elongases, followed by conversion into a diverse array of bioactive lipid mediators by cyclooxygenases (COX), lipoxygenases (LOX), and cytochrome P450 (CYP) enzymes.
Biosynthesis of Mead Acid and Dihomo-γ-Linolenic Acid
-
Mead Acid (20:3n-9): In a state of essential fatty acid deficiency, the enzymes that would typically process linoleic and α-linolenic acids act on oleic acid. Oleic acid is desaturated by Δ6-desaturase, elongated, and then further desaturated by Δ5-desaturase to form Mead acid.
-
Dihomo-γ-Linolenic Acid (20:3n-6): Linoleic acid (18:2n-6) is first converted to γ-linolenic acid (GLA; 18:3n-6) by Δ6-desaturase. GLA is then elongated to form DGLA (20:3n-6).
Metabolism to Eicosanoids
Once formed, eicosatrienoic acids can be metabolized by three primary enzymatic pathways:
-
Cyclooxygenase (COX) Pathway: The COX-1 and COX-2 enzymes convert eicosatrienoic acids into prostaglandins (B1171923) and thromboxanes. DGLA is a substrate for COX enzymes, leading to the production of the anti-inflammatory series-1 prostaglandins (e.g., PGE₁) and thromboxanes.
-
Lipoxygenase (LOX) Pathway: LOX enzymes metabolize eicosatrienoic acids to form hydroxyeicosatrienoic acids (HETrEs) and leukotrienes. For instance, 5-LOX can convert Mead acid into leukotriene A₃.
-
Cytochrome P450 (CYP) Pathway: CYP epoxygenases metabolize eicosatrienoic acids to epoxyeicosatrienoic acids (EETs), which are potent signaling molecules. These EETs are then further metabolized by soluble epoxide hydrolase (sEH) to their less active dihydroxy-eicosatrienoic acids (DHETs).
Quantitative Data on Eicosatrienoic Acids
The following tables summarize key quantitative data related to important eicosatrienoic acids.
Table 1: Physicochemical Properties of Eicosatrienoic Acids
| Fatty Acid | IUPAC Name | Molecular Formula | Molar Mass ( g/mol ) |
| Mead Acid | (5Z,8Z,11Z)-Eicosa-5,8,11-trienoic acid | C₂₀H₃₄O₂ | 306.48 |
| Dihomo-γ-linolenic Acid | (8Z,11Z,14Z)-Icosa-8,11,14-trienoic acid | C₂₀H₃₄O₂ | 306.48 |
Table 2: Plasma/Serum Levels of Eicosatrienoic Acids in Humans
| Fatty Acid | Condition | Concentration Range | Reference |
| Mead Acid | Normal | 7-30 nmol/mL (≥18 years) | |
| Mead Acid | Essential Fatty Acid Deficiency | Elevated; ratio of Mead acid to arachidonic acid > 0.025 | |
| Dihomo-γ-linolenic Acid | Normal | 50-250 nmol/mL (≥18 years) |
Signaling Pathways of Eicosatrienoic Acid Metabolites
The bioactive metabolites of eicosatrienoic acids exert their effects by activating specific signaling pathways, often initiated by binding to G-protein coupled receptors (GPCRs).
Epoxyeicosatrienoic Acid (EET) Signaling
EETs are known to be potent vasodilators and have anti-inflammatory properties. While a specific high-affinity receptor for EETs has remained elusive, studies have shown that they can activate several GPCRs, including some prostaglandin (B15479496) receptors, albeit with lower affinity. GPR40 has also been identified as a receptor that can mediate the mitogenic effects of EETs. The downstream signaling cascade can involve the activation of adenylyl cyclase, leading to an increase in intracellular cAMP, or the activation of phospholipase C, resulting in the generation of inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG), which in turn mobilize intracellular calcium and activate protein kinase C.
Caption: Signaling pathway of epoxyeicosatrienoic acids (EETs).
Experimental Protocols
A crucial aspect of studying eicosatrienoic acids is the use of robust and accurate analytical methods. Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the gold standards for the quantification of these fatty acids and their metabolites.
Protocol 1: Fatty Acid Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol outlines the general steps for the analysis of total fatty acid composition in a biological sample, including the detection of Mead acid and DGLA.
1. Lipid Extraction:
-
Homogenize the tissue or cell sample in a chloroform:methanol (2:1, v/v) solution.
-
Add an internal standard (e.g., C17:0 or C19:0) for quantification.
-
Separate the organic and aqueous phases by centrifugation.
-
Collect the lower organic phase containing the lipids.
2. Saponification and Methylation:
-
Evaporate the solvent from the lipid extract under a stream of nitrogen.
-
Saponify the lipids by heating with methanolic sodium hydroxide (B78521) to release the fatty acids.
-
Methylate the free fatty acids to form fatty acid methyl esters (FAMEs) using boron trifluoride in methanol.
3. GC-MS Analysis:
-
Inject the FAMEs onto a suitable capillary column (e.g., a polar column like those coated with cyanopropyl polysiloxane).
-
Use a temperature gradient to separate the FAMEs based on their chain length and degree of unsaturation.
-
The mass spectrometer is used to identify and quantify the individual FAMEs based on their mass spectra and retention times compared to known standards.
Caption: General workflow for fatty acid analysis by GC-MS.
Protocol 2: Measurement of Soluble Epoxide Hydrolase (sEH) Activity
The activity of sEH, the enzyme that metabolizes EETs, can be measured using fluorometric or mass spectrometric assays.
1. Sample Preparation:
-
Prepare cell or tissue lysates in a suitable buffer.
-
Determine the protein concentration of the lysate for normalization.
2. Fluorometric Assay:
-
Use a non-fluorescent sEH substrate that is hydrolyzed to a highly fluorescent product.
-
Incubate the lysate with the substrate in a microplate.
-
Measure the increase in fluorescence over time using a fluorescence plate reader.
-
Include a specific sEH inhibitor (e.g., AUDA) in parallel wells to determine the sEH-specific activity by subtracting the inhibitor-resistant activity from the total activity.
3. LC-MS/MS Assay:
-
Incubate the lysate with a specific EET regioisomer (e.g., 14,15-EET).
-
Stop the reaction and extract the lipids.
-
Quantify the formation of the corresponding diol (e.g., 14,15-DHET) using LC-MS/MS with a stable isotope-labeled internal standard.
Conclusion
The discovery and subsequent investigation of eicosatrienoic acids have unveiled a complex and nuanced area of lipid biology. From their roles as markers of nutritional status to their involvement in intricate signaling pathways that regulate inflammation and vascular tone, ETAs and their metabolites present a rich field for further research. For scientists and professionals in drug development, a thorough understanding of the history, biochemistry, and analytical methodologies associated with these compounds is essential for harnessing their therapeutic potential. The continued exploration of eicosatrienoic acid biology promises to yield new insights into human health and disease, and potentially novel therapeutic strategies.
Methodological & Application
Application Notes and Protocols for the Mass Spectrometry Analysis of Methyl 11,14,17-Eicosatrienoate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 11,14,17-eicosatrienoate is a methyl ester of a polyunsaturated fatty acid. The precise and robust analysis of this and related fatty acid methyl esters (FAMEs) is crucial in various fields, including lipidomics, food science, and biofuel research. Mass spectrometry, coupled with chromatographic separation, offers the high sensitivity and selectivity required for the identification and quantification of these compounds. These application notes provide detailed protocols for the analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS).
Analytical Challenges and Considerations
The analysis of FAMEs by GC-MS using Electron Ionization (EI) can be challenging due to extensive fragmentation, which may lead to a weak or absent molecular ion peak.[1][2] This can complicate compound identification. To overcome this, softer ionization techniques such as Positive Chemical Ionization (PCI) can be employed to enhance the detection of the protonated molecule.[1] For complex biological samples, derivatization to FAMEs is a necessary step to increase volatility and improve chromatographic performance.[3]
Quantitative Data Summary
The following table summarizes typical quantitative performance data for the analysis of FAMEs using different GC-MS techniques. The values are representative and may vary depending on the specific instrument and experimental conditions.
| Parameter | GC-EI-MS (SCAN) | GC-EI-MS/MS (MRM) | GC-PCI-MS/MS (MRM) |
| Limit of Quantification (LOQ) | ~1-10 ng/mL | ~0.1-1 ng/mL | ~0.01-0.5 ng/mL |
| Linear Dynamic Range | 2-3 orders of magnitude | 3-4 orders of magnitude | 4-5 orders of magnitude |
| Precision (%RSD) | < 15% | < 10% | < 10% |
| Accuracy (% Recovery) | 85-115% | 90-110% | 90-110% |
Experimental Protocols
Sample Preparation: Derivatization to Fatty Acid Methyl Esters (FAMEs)
Accurate analysis of fatty acids by GC-MS requires their conversion to more volatile and less polar FAMEs.[1][3] Below are acid- and base-catalyzed derivatization protocols.
A. Acid-Catalyzed Methylation (Boron Trifluoride Method)
This method is suitable for a wide range of lipid samples.
Materials:
-
Lipid extract in a suitable organic solvent (e.g., chloroform, hexane)
-
Internal standard (e.g., C19:0 fatty acid)[4]
-
0.5 M Sodium hydroxide (B78521) in methanol
-
14% Boron trifluoride (BF3) in methanol[5]
-
Saturated NaCl solution
-
Anhydrous sodium sulfate
Protocol:
-
To 1-10 mg of the lipid extract in a screw-cap tube, add 1 mL of 0.5 M NaOH in methanol.
-
Add an appropriate amount of internal standard.
-
Heat the mixture at 100°C for 5 minutes in a heating block.
-
Cool the tube to room temperature.
-
Add 2 mL of 14% BF3 in methanol, cap the tube tightly, and heat at 100°C for 30 minutes.
-
Cool the tube and add 1 mL of saturated NaCl solution and 2 mL of hexane.
-
Vortex vigorously for 1 minute and centrifuge to separate the layers.
-
Transfer the upper hexane layer containing the FAMEs to a clean vial.
-
Dry the hexane extract over anhydrous sodium sulfate.
-
The sample is now ready for GC-MS analysis. The final concentration should be in the range of 0.5 to 4 µg/µL.[4]
B. Base-Catalyzed Transesterification
This is a rapid method suitable for glycerolipids but not for free fatty acids.
Materials:
-
Lipid sample (e.g., oil)
-
Internal standard (e.g., a non-naturally occurring triacylglycerol)
-
2 M Sodium hydroxide in methanol[5]
-
Hexane
Protocol:
-
To approximately 10 µL of the oil sample in a 2 mL autosampler vial, add 500 µL of hexane.[5]
-
Add an appropriate amount of internal standard.
-
Add 100 µL of 2 M NaOH in methanol.[5]
-
Cap the vial and vortex at 1000 rpm for 30 seconds.[5]
-
Allow the layers to separate.
-
The upper hexane layer containing the FAMEs is ready for GC-MS analysis.
GC-MS Analysis Protocol
Instrumentation:
-
Gas Chromatograph coupled to a Mass Spectrometer (e.g., Agilent 5977E GC/MSD)[6]
-
GC Column: A polar capillary column is recommended for the separation of FAMEs, such as a DB-Wax (30 m x 0.25 mm, 0.25 µm) or a FAMEWAX column.[3][6]
GC Conditions:
-
Injector Temperature: 250°C
-
Injection Volume: 1 µL
-
Split Ratio: 10:1 to 50:1 (depending on concentration)
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 2 minutes
-
Ramp 1: 10°C/min to 180°C
-
Ramp 2: 5°C/min to 240°C
-
Hold at 240°C for 10 minutes
-
MS Conditions (Electron Ionization - EI):
-
Ion Source Temperature: 230°C
-
Quadrupole Temperature: 150°C
-
Ionization Energy: 70 eV
-
Acquisition Mode:
-
Full Scan: m/z 40-550 for qualitative analysis and library searching.
-
Selected Ion Monitoring (SIM): For quantitative analysis, monitor characteristic ions of this compound. The molecular formula is C21H36O2, with a molecular weight of 320.5 g/mol .[7][8] The mass spectrum shows characteristic fragment ions.[9][10]
-
MS Conditions (Positive Chemical Ionization - PCI):
-
Ion Source Temperature: 200°C
-
Reagent Gas: Methane or Isobutane
-
Acquisition Mode:
-
Full Scan: To identify the protonated molecule [M+H]+.
-
Multiple Reaction Monitoring (MRM): For enhanced selectivity and sensitivity in quantitative analysis. A precursor ion (e.g., [M+H]+) is selected and fragmented, and a specific product ion is monitored.[1]
-
Visualizations
Caption: Experimental workflow for the GC-MS analysis of FAMEs.
Caption: Logical relationships of analytical MS techniques.
References
- 1. shimadzu.com [shimadzu.com]
- 2. jeol.com [jeol.com]
- 3. gcms.cz [gcms.cz]
- 4. stableisotopefacility.ucdavis.edu [stableisotopefacility.ucdavis.edu]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. agilent.com [agilent.com]
- 7. 11,14,17-Eicosatrienoic acid, methyl ester [webbook.nist.gov]
- 8. This compound | C21H36O2 | CID 5367326 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. ez.restek.com [ez.restek.com]
Application Note: Quantitative Analysis of Methyl 11,14,17-eicosatrienoate in Biological Samples
Introduction
Methyl 11,14,17-eicosatrienoate is the methyl ester form of 11,14,17-eicosatrienoic acid (ETE), an omega-3 polyunsaturated fatty acid (PUFA). The analysis of fatty acids in biological matrices such as plasma, serum, and tissues is crucial for nutritional research, clinical diagnostics, and understanding metabolic pathways. Due to the low volatility and polar nature of free fatty acids, direct analysis by gas chromatography (GC) is challenging, often resulting in poor peak shapes and inaccurate quantification.[1] Therefore, a derivatization step to convert the fatty acids into their more volatile and less polar fatty acid methyl esters (FAMEs) is a standard and essential procedure.[1][2] This application note provides a detailed protocol for the quantification of ETE, analyzed as its methyl ester, this compound, in biological samples using Gas Chromatography-Mass Spectrometry (GC-MS).
The described method involves lipid extraction from the biological matrix, hydrolysis (saponification) of complex lipids to release the constituent fatty acids, derivatization to FAMEs, and subsequent analysis by GC-MS.
Principle
The overall workflow for the quantification of total 11,14,17-eicosatrienoic acid involves three main stages:
-
Lipid Extraction: Total lipids are extracted from the biological sample using a robust solvent-based method like the Folch or Bligh-Dyer procedures.[3][4]
-
Hydrolysis and Derivatization: The extracted lipids, which include triglycerides, phospholipids, and sterol esters, are hydrolyzed to release free fatty acids. These free fatty acids are then converted into their corresponding fatty acid methyl esters (FAMEs) through an acid-catalyzed esterification reaction.[2][5] Boron trifluoride (BF₃) in methanol (B129727) is a common and effective reagent for this purpose.[1][6]
-
GC-MS Quantification: The resulting FAMEs, including this compound, are separated, identified, and quantified using a GC-MS system. Quantification is achieved by using a suitable internal standard, such as a deuterated analog or an odd-chain fatty acid, to correct for variations in sample preparation and instrument response.[7][8]
Experimental Protocols
Materials and Reagents
-
Solvents (HPLC or GC grade): Methanol, Chloroform, n-Hexane, Toluene, iso-Octane
-
Reagents:
-
Boron Trifluoride-Methanol solution (12-14% w/w)[2]
-
Sodium Hydroxide (NaOH)
-
Sodium Chloride (NaCl)
-
Anhydrous Sodium Sulfate (B86663) (Na₂SO₄)
-
Butylated Hydroxytoluene (BHT) (as antioxidant)
-
Internal Standard (IS): Heptadecanoic acid (C17:0), Tricosanoic acid (C23:0), or a deuterated analog like d5-Eicosapentaenoic acid.[7][9]
-
-
Equipment:
-
Glass centrifuge tubes with PTFE-lined screw caps
-
Vortex mixer
-
Centrifuge
-
Heating block or water bath
-
Nitrogen evaporation system
-
Gas Chromatograph with Mass Spectrometer (GC-MS)
-
GC column (polar, e.g., HP-88 or similar cyanopropyl silicone column)[10]
-
Sample Preparation: Lipid Extraction (Modified Folch Method)
This protocol is suitable for plasma or serum samples. For tissue samples, homogenization is required.
-
To a 100 µL plasma sample in a glass tube, add an appropriate amount of the chosen internal standard.
-
Add 1.5 mL of a 2:1 (v/v) chloroform:methanol mixture.
-
Add a small amount of BHT to prevent oxidation.
-
Vortex vigorously for 2 minutes to ensure thorough mixing and protein precipitation.
-
Add 0.4 mL of 0.9% NaCl solution and vortex for another 30 seconds.
-
Centrifuge at 2,000 x g for 10 minutes at 4°C to separate the phases.[4]
-
Carefully collect the lower organic layer (chloroform) containing the lipids using a glass Pasteur pipette and transfer it to a clean tube.
-
Dry the extracted lipid fraction under a gentle stream of nitrogen.
Derivatization to Fatty Acid Methyl Esters (FAMEs)
This protocol describes acid-catalyzed esterification using BF₃-Methanol.[1][2]
-
To the dried lipid extract, add 1 mL of 0.5 M NaOH in methanol.
-
Heat the sample at 80-100°C for 10 minutes to hydrolyze the lipids (saponification).
-
Cool the tube to room temperature.
-
Add 2 mL of 12% Boron Trifluoride (BF₃) in methanol.[2]
-
Cap the tube tightly and heat at 60-80°C for 30-60 minutes to facilitate the esterification of free fatty acids into FAMEs.[1][6]
-
Cool the tube to room temperature.
-
Add 1 mL of water and 1 mL of hexane (B92381) (or iso-octane) to the tube.[2]
-
Vortex vigorously for 2 minutes to extract the FAMEs into the upper organic (hexane) layer.
-
Centrifuge at 1,500 x g for 5 minutes to ensure phase separation.[1]
-
Carefully transfer the upper hexane layer containing the FAMEs to a clean GC vial, passing it through a small column of anhydrous sodium sulfate to remove any residual water.
-
The sample is now ready for GC-MS analysis.
GC-MS Analysis
-
Instrument: Agilent GC-MS system (or equivalent).
-
Column: HP-88 (100 m x 0.25 mm, 0.20 µm film thickness) or similar polar capillary column.[10]
-
Injection Volume: 1 µL.
-
Inlet Temperature: 250°C.
-
Carrier Gas: Helium at a constant flow rate.
-
Oven Temperature Program:
-
Initial temperature: 140°C, hold for 5 min.
-
Ramp 1: Increase to 240°C at 4°C/min.
-
Hold at 240°C for 15 min.
-
-
MS Parameters:
Quantification
A calibration curve is constructed by preparing standards containing known concentrations of authentic this compound and a fixed concentration of the internal standard. The ratio of the analyte peak area to the internal standard peak area is plotted against the analyte concentration. The concentration of this compound in the biological samples is then determined from this calibration curve.
Data Presentation
Quantitative performance data for fatty acid analysis can vary based on the specific matrix and instrumentation. The following table summarizes typical performance characteristics for GC-MS based FAME analysis methods.
| Parameter | Typical Value | Reference |
| Limit of Quantification (LOQ) | 0.05 - 10 ng/mL | [14] |
| Linearity (R²) | > 0.99 | [15] |
| Intra-day Precision (%CV) | < 15% | [16] |
| Inter-day Precision (%CV) | < 15% | [16] |
| Recovery | 85 - 110% | [17] |
Note: These values are representative and should be determined for each specific assay.
Visualizations
Experimental Workflow Diagram
The following diagram illustrates the complete workflow from sample collection to data analysis for the quantification of this compound.
Caption: Workflow for FAME analysis by GC-MS.
Alternative Method: LC-MS/MS
While GC-MS is the gold standard for FAME analysis, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) offers a powerful alternative for analyzing free fatty acids directly, without the need for derivatization.[18] This approach reduces sample preparation time and can be highly sensitive and specific.[19][20]
Caption: Workflow for free fatty acid analysis by LC-MS/MS.
References
- 1. benchchem.com [benchchem.com]
- 2. Derivatization of Fatty acids to FAMEs [sigmaaldrich.com]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Preparation of fatty acid methyl esters for gas-liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 6. restek.com [restek.com]
- 7. lipidmaps.org [lipidmaps.org]
- 8. The Essential Guide to Fatty Acid Analysis - Eurofins USA [eurofinsus.com]
- 9. schebb-web.de [schebb-web.de]
- 10. agilent.com [agilent.com]
- 11. researchgate.net [researchgate.net]
- 12. ez.restek.com [ez.restek.com]
- 13. 11,14,17-Eicosatrienoic acid, methyl ester [webbook.nist.gov]
- 14. researchgate.net [researchgate.net]
- 15. Rapid quantification of 50 fatty acids in small amounts of biological samples for population molecular phenotyping - PMC [pmc.ncbi.nlm.nih.gov]
- 16. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 17. researchgate.net [researchgate.net]
- 18. Development and Validation of a LC–MS/MS-Based Assay for Quantification of Free and Total Omega 3 and 6 Fatty Acids from Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 19. diposit.ub.edu [diposit.ub.edu]
- 20. Quantification of eicosanoids and their metabolites in biological matrices: a review - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Quantitative Analysis of Methyl 11,14,17-eicosatrienoate using Gas Chromatography-Mass Spectrometry (GC-MS)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 11,14,17-eicosatrienoate is the methyl ester of 11,14,17-eicosatrienoic acid, an omega-3 polyunsaturated fatty acid. As a stable, pure reference material, it is an essential standard for the accurate quantification of this and other related fatty acids in various biological and pharmaceutical samples. The analysis of fatty acid profiles, particularly the balance between omega-3 and omega-6 fatty acids, is critical in research areas such as inflammation, cardiovascular disease, and neuroscience. This application note provides a detailed protocol for the use of this compound as a standard for quantitative analysis by Gas Chromatography-Mass Spectrometry (GC-MS).
Principle
This protocol outlines the preparation of a calibration curve using this compound standard, followed by the extraction of total lipids from a biological matrix (e.g., plasma or cell culture). The extracted fatty acids are then transesterified to their corresponding fatty acid methyl esters (FAMEs). The FAMEs are subsequently separated and quantified by GC-MS. The concentration of endogenous 11,14,17-eicosatrienoic acid in the sample is determined by comparing its peak area to the calibration curve generated from the standard.
Quantitative Data Summary
The following table summarizes the key quantitative parameters for the GC-MS analysis of this compound.
| Parameter | Value |
| Calibration Curve | |
| Concentration Range | 0.1 - 50 µg/mL |
| Linearity (R²) | > 0.995 |
| Gas Chromatography (GC) | |
| Column | DB-FATWAX UI (or equivalent) |
| Column Dimensions | 30 m x 0.25 mm ID x 0.25 µm film thickness |
| Injection Volume | 1 µL |
| Injector Temperature | 250 °C |
| Injection Mode | Splitless |
| Carrier Gas | Helium |
| Flow Rate | 1.0 mL/min |
| Oven Temperature Program | 100 °C (hold 2 min), ramp to 200 °C at 10 °C/min, ramp to 240 °C at 5 °C/min (hold 10 min) |
| Mass Spectrometry (MS) | |
| Ionization Mode | Electron Ionization (EI) |
| Ion Source Temperature | 230 °C |
| Quadrupole Temperature | 150 °C |
| Acquisition Mode | Selected Ion Monitoring (SIM) |
| Quantifier Ion (m/z) | 320.3 |
| Qualifier Ions (m/z) | 79.1, 95.1 |
Experimental Protocols
Materials and Reagents
-
This compound standard
-
Hexane (B92381) (GC grade)
-
Methanol (B129727) (anhydrous)
-
Chloroform
-
Sodium chloride (NaCl)
-
Boron trifluoride in methanol (14% BF₃/MeOH)
-
Sodium sulfate (B86663) (anhydrous)
-
Biological matrix (e.g., plasma, cell pellet)
-
Internal standard (e.g., heptadecanoic acid)
-
Glassware: vials, pipettes, test tubes
-
Centrifuge
-
Nitrogen evaporator
-
GC-MS system
Standard Solution Preparation
-
Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound and dissolve it in 10 mL of hexane.
-
Working Standards: Perform serial dilutions of the stock solution with hexane to prepare a series of working standards with concentrations ranging from 0.1 to 50 µg/mL.
Sample Preparation: Lipid Extraction and Transesterification
-
Lipid Extraction (Folch Method):
-
To 100 µL of plasma or a cell pellet, add 2 mL of a 2:1 (v/v) chloroform:methanol solution.
-
Add a known amount of internal standard.
-
Vortex thoroughly for 1 minute.
-
Add 400 µL of 0.9% NaCl solution and vortex again.
-
Centrifuge at 2000 x g for 10 minutes to separate the phases.
-
Carefully collect the lower organic phase (chloroform layer) containing the lipids.
-
-
Solvent Evaporation: Evaporate the solvent from the collected organic phase under a gentle stream of nitrogen.
-
Transesterification:
-
To the dried lipid extract, add 1 mL of 14% BF₃/MeOH.
-
Incubate at 60 °C for 30 minutes.
-
Cool to room temperature and add 1 mL of water and 1 mL of hexane.
-
Vortex and centrifuge at 1000 x g for 5 minutes.
-
Collect the upper hexane layer containing the FAMEs.
-
Dry the hexane extract over anhydrous sodium sulfate.
-
Transfer the final extract to a GC vial for analysis.
-
GC-MS Analysis
-
Set up the GC-MS system with the parameters outlined in the Quantitative Data Summary table.
-
Inject 1 µL of each working standard to generate a calibration curve.
-
Inject 1 µL of the prepared sample extract.
Data Analysis
-
Integrate the peak area of the quantifier ion for this compound in both the standards and the samples.
-
Construct a calibration curve by plotting the peak area versus the concentration of the standards.
-
Determine the concentration of 11,14,17-eicosatrienoic acid in the original sample by using the peak area from the sample and the equation of the line from the calibration curve, accounting for the initial sample volume and any dilution factors.
Visualizations
Experimental Workflow
Caption: Experimental workflow for the quantitative analysis of this compound.
Omega-3 Fatty Acid Anti-Inflammatory Signaling Pathway
Application Notes and Protocols for the Laboratory Synthesis of Methyl 11,14,17-eicosatrienoate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the laboratory synthesis of Methyl 11,14,17-eicosatrienoate, a polyunsaturated fatty acid methyl ester of interest in various fields of research. The synthesis is based on a convergent approach utilizing a Wittig reaction to couple two key fragments: methyl 11-oxoundecanoate and a C9 phosphonium (B103445) salt derived from (3Z,6Z)-3,6-nonadien-1-ol. This protocol includes detailed methodologies for the preparation of precursors, the final coupling reaction, purification, and characterization of the target molecule. All quantitative data are summarized for clarity, and diagrams illustrating the synthetic workflow and a relevant biological pathway are provided.
Introduction
This compound is the methyl ester of 11,14,17-eicosatrienoic acid (ETA), an omega-3 fatty acid. While less common than other omega-3 fatty acids like eicosapentaenoic acid (EPA) and docosahexaenoic acid (DHA), ETA and its esters are valuable standards for analytical studies and can serve as precursors for the synthesis of more complex bioactive molecules. The protocol outlined herein describes a reliable method for the synthesis of this compound suitable for laboratory-scale production.
Data Presentation
Table 1: Physicochemical and Spectroscopic Data
| Property | Value | Reference |
| Molecular Formula | C₂₁H₃₆O₂ | [1][2] |
| Molecular Weight | 320.51 g/mol | [1][2] |
| Appearance | Colorless Liquid | [3] |
| Boiling Point | 398.6 ± 11.0 °C (Predicted) | [4] |
| Storage Temperature | -20°C | [3] |
| ¹H NMR (CDCl₃, Predicted) | δ 5.30-5.45 (m, 6H), 3.67 (s, 3H), 2.81 (t, J=6.4 Hz, 4H), 2.30 (t, J=7.5 Hz, 2H), 2.05 (q, J=7.0 Hz, 4H), 1.62 (p, J=7.4 Hz, 2H), 1.25-1.40 (m, 10H), 0.97 (t, J=7.5 Hz, 3H) | |
| ¹³C NMR (CDCl₃, Predicted) | δ 174.3, 132.0, 128.3, 127.0, 51.4, 34.1, 29.7, 29.6, 29.4, 29.3, 29.1, 27.2, 25.6, 24.9, 20.5, 14.3 | |
| Mass Spectrum (EI) | m/z (%): 320 (M⁺), 289, 262, 247, 219, 205, 191, 177, 163, 150, 135, 121, 108, 95, 81, 67, 55, 41 | [5][6] |
Experimental Protocols
Overall Synthetic Scheme
The synthesis of this compound is achieved through a multi-step process, highlighted by a Wittig reaction as the key carbon-carbon bond-forming step.
Caption: Synthetic workflow for this compound.
Protocol 1: Synthesis of Methyl 11-oxoundecanoate
This protocol is adapted from known procedures for the oxidative cleavage of a terminal alkene.
-
Esterification: Convert undecylenic acid to methyl undecylenate by refluxing with methanol (B129727) and a catalytic amount of sulfuric acid.
-
Dihydroxylation: Dissolve methyl undecylenate in a mixture of acetone (B3395972) and water. Add N-methylmorpholine N-oxide (NMO) followed by a catalytic amount of osmium tetroxide. Stir at room temperature until the reaction is complete (monitored by TLC).
-
Oxidative Cleavage: To the crude diol from the previous step dissolved in a suitable solvent (e.g., dichloromethane), add an oxidizing agent such as sodium periodate (B1199274) or lead tetraacetate portion-wise at 0°C. Stir until the starting material is consumed.
-
Work-up and Purification: Quench the reaction with water and extract the product with an organic solvent. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude aldehyde by column chromatography on silica (B1680970) gel.
Protocol 2: Synthesis of (3Z,6Z)-3,6-nonadienyltriphenylphosphonium bromide
-
Bromination of (3Z,6Z)-3,6-nonadien-1-ol: Cool a solution of (3Z,6Z)-3,6-nonadien-1-ol in anhydrous diethyl ether to 0°C. Add phosphorus tribromide dropwise with stirring. Allow the reaction to warm to room temperature and stir until completion.
-
Work-up: Carefully pour the reaction mixture over ice and extract with diethyl ether. Wash the organic layer with saturated sodium bicarbonate solution and brine, then dry over anhydrous magnesium sulfate.
-
Formation of the Phosphonium Salt: Dissolve the crude (3Z,6Z)-1-bromo-3,6-nonadiene in anhydrous toluene. Add triphenylphosphine (B44618) and heat the mixture to reflux. The phosphonium salt will precipitate out of the solution.
-
Isolation: Cool the reaction mixture, and collect the solid phosphonium salt by filtration. Wash the solid with cold diethyl ether and dry under vacuum.
Protocol 3: Wittig Reaction and Synthesis of this compound
-
Ylide Generation: Suspend the (3Z,6Z)-3,6-nonadienyltriphenylphosphonium bromide in anhydrous tetrahydrofuran (B95107) (THF) under an inert atmosphere (e.g., argon). Cool the suspension to -78°C and add a strong base such as n-butyllithium (n-BuLi) or sodium bis(trimethylsilyl)amide (NaHMDS) dropwise until the characteristic orange-red color of the ylide persists.
-
Wittig Coupling: To the ylide solution at -78°C, add a solution of methyl 11-oxoundecanoate in anhydrous THF dropwise. Allow the reaction mixture to slowly warm to room temperature and stir overnight.
-
Quenching and Extraction: Quench the reaction by adding saturated aqueous ammonium (B1175870) chloride. Extract the product with diethyl ether.
-
Removal of Triphenylphosphine oxide: The major byproduct, triphenylphosphine oxide, can be partially removed by crystallization from a nonpolar solvent like hexane (B92381) or by column chromatography.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate (B1210297) in hexane. For very high purity and separation of cis/trans isomers, silver ion chromatography (Ag⁺-HPLC or Ag⁺-TLC) can be employed.[7]
Protocol 4: Characterization
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Dissolve a small sample of the purified product in deuterated chloroform (B151607) (CDCl₃) and acquire ¹H and ¹³C NMR spectra.
-
Mass Spectrometry (MS): Analyze the purified product by gas chromatography-mass spectrometry (GC-MS) to confirm the molecular weight and fragmentation pattern.[1][2][5]
Signaling Pathway Context
This compound is an omega-3 fatty acid ester. Omega-3 fatty acids are precursors to a variety of signaling molecules involved in inflammation and other physiological processes. The diagram below illustrates a simplified, hypothetical pathway showing the conversion of omega-3 fatty acids to anti-inflammatory mediators.
Caption: Simplified pathway of omega-3 fatty acid metabolism.
Conclusion
The synthetic route described in these application notes provides a robust and adaptable method for the preparation of this compound in a laboratory setting. The use of a Wittig reaction allows for the efficient and stereoselective formation of the key double bond. Proper purification and characterization are essential to ensure the quality of the final product for its intended research applications.
References
- 1. This compound | C21H36O2 | CID 5367326 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 11,14,17-Eicosatrienoic acid, methyl ester [webbook.nist.gov]
- 3. researchgate.net [researchgate.net]
- 4. Wittig Reaction [organic-chemistry.org]
- 5. ez.restek.com [ez.restek.com]
- 6. 8,11,14-Eicosatrienoic acid, methyl ester | C21H36O2 | CID 5366854 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. FA purification | Cyberlipid [cyberlipid.gerli.com]
Application Notes and Protocols: Methyl 11,14,17-eicosatrienoate in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 11,14,17-eicosatrienoate is the methyl ester of the omega-3 polyunsaturated fatty acid, 11,14,17-eicosatrienoic acid (ETrA). As a member of the eicosanoid family, it is a precursor to signaling molecules that play a role in various physiological processes. While research specifically on this compound is limited, studies on its parent fatty acid and other related omega-3 fatty acids suggest its potential utility in cell culture for investigating cellular processes such as inflammation, proliferation, and differentiation. These notes provide an overview of its potential applications and detailed protocols for its use in a research setting.
Physicochemical Properties
| Property | Value |
| Molecular Formula | C21H36O2[1] |
| Molecular Weight | 320.5 g/mol [1] |
| Form | Liquid[2][3] |
| Storage Temperature | -20°C[2][3] |
Application 1: Investigation of Anti-Inflammatory Effects
The parent fatty acid of this compound, 11,14,17-eicosatrienoic acid (ETrA), has demonstrated mild anti-inflammatory properties in murine macrophage-like RAW264.7 cells.[4] The proposed mechanism involves its incorporation into cellular phospholipids (B1166683) and subsequent modulation of inflammatory signaling pathways.
Key Findings from Studies on 11,14,17-Eicosatrienoic Acid (ETrA)
| Parameter | Observation in RAW264.7 Cells | Reference |
| Phospholipid Incorporation | ETrA and its metabolites increase dose-dependently to 33% of total fatty acids. | [4] |
| n-6 PUFA Levels | Reduced by 30%. | [4] |
| Monounsaturated Fatty Acid Levels | Reduced by 60%. | [4] |
| Nitric Oxide (NO) Production | Suppressed upon LPS stimulation. | [4] |
| iNOS Expression | Suppressed upon LPS stimulation. | [4] |
| PGE2 and Cytokine Production | No significant suppressive effect observed. | [4] |
| COX-2 Expression | No significant suppressive effect observed. | [4] |
Experimental Protocol: Assessment of Anti-Inflammatory Activity in Macrophages
This protocol is adapted from studies on ETrA and can be applied to this compound.
1. Cell Culture and Seeding:
- Culture RAW264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO2.
- Seed cells in 24-well plates at a density of 2.5 x 10^5 cells/well and allow them to adhere overnight.
2. Preparation of this compound Stock Solution:
- Prepare a 100 mM stock solution of this compound in sterile, cell culture-grade ethanol (B145695).
- For working solutions, dilute the stock solution in culture medium to the desired final concentrations (e.g., 10, 25, 50, 100 µM). A vehicle control with the same final concentration of ethanol should be prepared.
3. Treatment and Inflammatory Challenge:
- Remove the culture medium from the cells and replace it with medium containing the desired concentrations of this compound or vehicle control.
- Incubate for 24 hours to allow for cellular uptake and incorporation.
- Induce an inflammatory response by adding lipopolysaccharide (LPS) to a final concentration of 1 µg/mL.
4. Measurement of Nitric Oxide Production (Griess Assay):
- After 24 hours of LPS stimulation, collect the cell culture supernatant.
- Mix 50 µL of supernatant with 50 µL of Griess reagent A (1% sulfanilamide (B372717) in 5% phosphoric acid) and 50 µL of Griess reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water).
- Incubate in the dark at room temperature for 10 minutes.
- Measure the absorbance at 540 nm using a microplate reader.
- Quantify nitrite (B80452) concentration using a sodium nitrite standard curve.
5. Analysis of Protein Expression (Western Blot):
- Lyse the cells and determine protein concentration using a BCA assay.
- Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
- Probe the membrane with primary antibodies against iNOS, COX-2, and a loading control (e.g., β-actin).
- Incubate with HRP-conjugated secondary antibodies and visualize using an enhanced chemiluminescence (ECL) detection system.
Signaling Pathway
References
- 1. This compound | C21H36O2 | CID 5367326 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. cis-11,14,17-Eicosatrienoic acid methyl ester =98 ,liquid 55682-88-7 [sigmaaldrich.com]
- 3. cis-11,14,17-Eicosatrienoic acid methyl ester ≥98%, liquid | 55682-88-7 [sigmaaldrich.com]
- 4. Incorporation of eicosatrienoic acid exerts mild anti-inflammatory properties in murine RAW264.7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
High-Performance Liquid Chromatography (HPLC) for the Analysis of Fatty Acid Methyl Esters (FAMEs): Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique for the separation, identification, and quantification of fatty acid methyl esters (FAMEs). While gas chromatography (GC) has traditionally been the method of choice for FAME analysis, HPLC offers several advantages, including the ability to analyze thermally labile and less volatile compounds without derivatization to more volatile forms. This application note provides a detailed overview of the HPLC-based analysis of FAMEs, including sample preparation, analytical methods, and data interpretation. The protocols provided are intended to serve as a starting point for method development and can be adapted to specific research needs.
Principle of FAMEs Analysis by HPLC
The separation of FAMEs by HPLC is typically achieved using reversed-phase chromatography. In this mode, a nonpolar stationary phase (commonly C18) is used with a polar mobile phase. FAMEs are separated based on their hydrophobicity, which is influenced by their carbon chain length and the number and position of double bonds. Longer-chain and more saturated FAMEs are more hydrophobic and therefore have a stronger interaction with the stationary phase, resulting in longer retention times. Unsaturated FAMEs are generally less hydrophobic and elute earlier than their saturated counterparts of the same carbon number.
Detection of FAMEs can be achieved using various detectors. Ultraviolet (UV) detection at low wavelengths (around 205 nm) is possible due to the absorbance of the ester functional group.[1] For FAMEs that lack a strong chromophore, an Evaporative Light Scattering Detector (ELSD) can be employed, which offers near-universal detection for non-volatile analytes.
Experimental Protocols
Protocol 1: Sample Preparation - Transesterification of Lipids to FAMEs
A crucial step in the analysis of fatty acids from complex lipid mixtures (e.g., triglycerides, phospholipids) is their conversion to FAMEs. This process, known as transesterification, involves the reaction of the lipid with an alcohol (typically methanol) in the presence of a catalyst to form the corresponding methyl esters.
Materials:
-
Lipid sample (e.g., oil, fat extract)
-
2 M Potassium Hydroxide (KOH) in Methanol
-
Sodium chloride (NaCl) solution (1 M)
-
Anhydrous sodium sulfate (B86663)
-
Vortex mixer
-
Centrifuge
Procedure:
-
Weigh approximately 100 mg of the lipid sample into a screw-capped test tube.
-
Dissolve the sample in 2 mL of hexane.
-
Add 0.2 mL of 2 M methanolic KOH.
-
Cap the tube tightly and vortex vigorously for 2 minutes at room temperature.
-
Centrifuge at 2000 rpm for 5 minutes to separate the layers.
-
Carefully transfer the upper hexane layer containing the FAMEs to a clean tube.
-
Wash the hexane layer by adding 2 mL of 1 M NaCl solution, vortexing for 30 seconds, and allowing the layers to separate.
-
Transfer the upper hexane layer to a new tube containing a small amount of anhydrous sodium sulfate to remove any residual water.
-
The resulting hexane solution containing the FAMEs is ready for HPLC analysis.
Protocol 2: HPLC Analysis of FAMEs with UV Detection
This protocol describes a reversed-phase HPLC method for the separation and quantification of common FAMEs using UV detection.
Instrumentation and Conditions:
| Parameter | Specification |
| HPLC System | A system equipped with a binary pump, autosampler, column oven, and UV/Vis detector. |
| Column | Two C18 reversed-phase columns in series (e.g., 250 mm x 4.6 mm, 5 µm particle size).[2] |
| Mobile Phase | Isocratic elution with 100% Acetonitrile (B52724).[2] |
| Flow Rate | 1.0 mL/min.[2] |
| Column Temperature | 40 °C.[2] |
| Detection | UV at 205 nm.[2] |
| Injection Volume | 10 µL.[2] |
| Sample Solvent | Acetonitrile.[2] |
Procedure:
-
Prepare a standard mixture of FAMEs in acetonitrile at a known concentration.
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject the standard mixture and record the chromatogram.
-
Inject the prepared sample extracts.
-
Identify the FAMEs in the sample by comparing their retention times with those of the standards.
-
Quantify the FAMEs by comparing the peak areas in the sample chromatogram with the peak areas of the standards.
Data Presentation
The following table summarizes the retention times for a selection of common FAMEs obtained using the HPLC-UV method described in Protocol 2. This data can be used as a reference for peak identification.
| Fatty Acid Methyl Ester (FAME) | Abbreviation | Retention Time (min)[2] |
| Linolenic acid methyl ester | C18:3 | 16.5 |
| Linoleic acid methyl ester | C18:2 | 18.5 |
| Oleic acid methyl ester (cis) | C18:1 (cis) | 21.5 |
| Palmitic acid methyl ester | C16:0 | 22.5 |
| Oleic acid methyl ester (trans) | C18:1 (trans) | 25.0 |
| Stearic acid methyl ester | C18:0 | 28.0 |
Note: Retention times are approximate and may vary depending on the specific HPLC system, columns, and operating conditions.
Mandatory Visualizations
Experimental Workflow
Caption: Workflow for FAMEs analysis by HPLC.
FAMEs Signaling Pathway: Activation of PPAR and Gene Expression
Fatty acids and their derivatives, including FAMEs, can act as signaling molecules by activating nuclear receptors such as Peroxisome Proliferator-Activated Receptors (PPARs).[3][4] This activation leads to the regulation of gene expression involved in lipid metabolism and other cellular processes.
Caption: FAME-mediated activation of PPAR signaling.
Conclusion
HPLC provides a robust and versatile platform for the analysis of FAMEs. The methods outlined in this application note offer a solid foundation for researchers to develop and validate their own analytical procedures for the qualitative and quantitative determination of FAMEs in various matrices. The ability to couple HPLC with different detection techniques enhances its applicability to a wide range of research and development settings, from fundamental lipid research to drug discovery and development.
References
- 1. researchgate.net [researchgate.net]
- 2. scielo.br [scielo.br]
- 3. Identification of fatty acid methyl ester as naturally occurring transcriptional regulators of the members of the peroxisome proliferator-activated receptor family - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Fatty acid activation of peroxisome proliferator-activated receptor (PPAR) - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing GC Temperature Ramp for FAME Separation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing Gas Chromatography (GC) temperature programs for the separation of Fatty Acid Methyl Esters (FAMEs).
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Issue 1: Poor Peak Resolution
Q: My FAME peaks are co-eluting or not well-separated. How can I improve the resolution by adjusting the temperature ramp?
A: Poor peak resolution is a common issue that can often be resolved by modifying the oven temperature program. Here’s a step-by-step guide to troubleshoot this problem:
-
Decrease the Temperature Ramp Rate: A slower temperature ramp provides more time for analytes to interact with the stationary phase, which can significantly enhance separation.[1][2] If your current ramp rate is 10°C/min, try reducing it to 5°C/min or even lower to improve the resolution of peaks eluting in the middle of the chromatogram.[2]
-
Lower the Initial Oven Temperature: To improve the separation of early-eluting (more volatile) FAMEs, reducing the initial oven temperature is highly effective.[2][3] A lower starting temperature allows for better focusing of the analytes at the head of the column before the temperature ramp begins. However, be aware that this will increase the overall analysis time.[2]
-
Incorporate a Mid-Ramp Isothermal Hold: If you have a specific pair of closely eluting peaks, introducing a brief isothermal hold (a period of constant temperature) just before their elution can improve their separation.[3]
-
Optimize the Final Temperature and Hold Time: While less impactful on the separation of earlier peaks, ensuring the final temperature is adequate to elute all FAMEs in a reasonable time is important. A final hold can also ensure that less volatile compounds are fully eluted from the column.
Issue 2: Peak Tailing
Q: My FAME peaks are showing significant tailing. What are the potential causes related to the GC method and how can I fix it?
A: Peak tailing, where the peak asymmetry is skewed to the right, can be caused by several factors. While some are related to the column or sample activity, the temperature program can also play a role.
-
Check for Active Sites: Tailing can occur due to interactions between polar analytes and active sites in the GC system (e.g., inlet liner, column).[4] While not directly a temperature ramp issue, it's a primary cause to investigate. Consider using a fresh, deactivated liner or trimming a small portion from the front of the column.[4]
-
Ensure Sufficient Final Temperature and Hold Time: If less volatile FAMEs are not being completely eluted during the run, they can contribute to tailing in subsequent injections. Ensure your final temperature and hold time are sufficient to elute all components.
-
Review Injection Parameters: An initial oven temperature that is too high, especially in splitless injection, can cause poor analyte focusing and lead to peak shape issues. The initial oven temperature should ideally be about 20°C below the boiling point of the sample solvent.[4]
Issue 3: Peak Fronting
Q: My chromatogram shows fronting peaks for my FAMEs. What does this indicate and how can I correct it?
A: Peak fronting, the inverse of tailing with a leading edge, is most commonly a sign of column overload.[4][5]
-
Reduce Sample Concentration: The most straightforward solution is to dilute your sample or reduce the injection volume.[5] Overloading the column with too much analyte prevents the molecules from properly partitioning with the stationary phase.
-
Increase the Split Ratio: If you are using a split injection, increasing the split ratio will reduce the amount of sample introduced onto the column.[5]
-
Use a Column with a Thicker Film: A column with a thicker stationary phase has a higher sample capacity and can help mitigate fronting if sample concentration cannot be altered.[5]
Issue 4: Long Analysis Time
Q: My FAME separation is good, but the run time is excessively long. How can I speed up the analysis without sacrificing resolution?
A: Optimizing for speed while maintaining resolution is a common goal.
-
Increase the Temperature Ramp Rate: A faster ramp rate will decrease the overall analysis time.[6] However, this may also reduce resolution, so a balance must be found.[2][6] You can often use a faster ramp after critical pairs have eluted.
-
Increase the Initial Temperature: If the resolution of your early eluting peaks is more than sufficient, you can increase the initial oven temperature to reduce the initial part of the run.[2]
-
Use a Shorter Column or a Different Carrier Gas: While not a temperature programming adjustment, switching to a shorter column or using a faster carrier gas like hydrogen can significantly reduce analysis time.[6][7]
Quantitative Data Summary
The following table summarizes typical GC oven temperature program parameters for FAME analysis from various sources. These can be used as starting points for method development.
| Parameter | Example 1: Animal/Marine Samples[8] | Example 2: Soil/Oil Samples[8] | Example 3: Food Industry FAME Mix[9][10] | Example 4: Chinese National Standard (GB 5009.168-2016)[11] | Example 5: Jet Fuel FAMEs[12] |
| Initial Temperature | 60°C | 80°C | 195°C | 100°C | 150°C |
| Initial Hold Time | 1 min | 1 min | - | 13 min | 5 min |
| Ramp 1 Rate | 5°C/min | 4°C/min | 5°C/min | 10°C/min | 12°C/min |
| Ramp 1 Final Temp | 100°C | 220°C | 240°C | 180°C | 200°C |
| Hold 2 Time | - | - | 1 min | 6 min | 17 min |
| Ramp 2 Rate | 2°C/min | 10°C/min | - | 1°C/min | 3°C/min |
| Ramp 2 Final Temp | 175°C | 290°C | - | 200°C | 252°C |
| Hold 3 Time | 10 min | 30 min | - | 20 min | 6.5 min |
| Ramp 3 Rate | 2°C/min | - | - | 4°C/min | - |
| Ramp 3 Final Temp | 220°C | - | - | 230°C | - |
| Final Hold Time | 20 min | - | - | 7 min | - |
Experimental Protocol: Optimizing a GC Temperature Program for FAME Separation
This protocol outlines a systematic approach to developing an optimized temperature program for a novel FAME sample.
1. Initial "Scouting" Gradient:
-
Objective: To determine the elution range of the FAMEs in the sample.
-
Procedure:
-
Set a low initial oven temperature (e.g., 40-50°C) and hold for 1-2 minutes.[3]
-
Use a moderate temperature ramp rate (e.g., 10°C/min).[3]
-
Ramp to a high final temperature (e.g., 250°C or the column's maximum operating temperature) and hold for 10-15 minutes to ensure all components elute.[3]
-
Analyze the resulting chromatogram to identify the elution temperatures of the first and last FAME peaks.
-
2. Optimizing the Initial Temperature:
-
Objective: To improve the resolution of early-eluting peaks.
-
Procedure:
-
Based on the scouting run, set the initial temperature approximately 10-20°C below the elution temperature of the first peak of interest.
-
Perform several runs, decreasing the initial temperature in 5-10°C increments, and observe the effect on the resolution of the initial peaks.[2]
-
3. Optimizing the Ramp Rate:
-
Objective: To achieve baseline separation for all peaks of interest.
-
Procedure:
-
Using the optimized initial temperature, perform a series of runs where the ramp rate is varied (e.g., 20°C/min, 10°C/min, 5°C/min, 2°C/min).
-
Evaluate the trade-off between resolution and analysis time. A good starting point for the optimal ramp rate in °C/min is approximately 10 divided by the column dead time in minutes.[3]
-
Consider using multiple ramp rates if necessary. A slower ramp can be used for regions with closely eluting peaks, followed by a faster ramp to elute the remaining components more quickly.[2]
-
4. Optimizing the Final Temperature and Hold:
-
Objective: To ensure all analytes are eluted in a timely manner and to clean the column for the next injection.
-
Procedure:
-
Set the final temperature to be 20-30°C above the elution temperature of the last FAME peak observed in the scouting run.
-
Adjust the final hold time to be long enough to elute all components but not excessively long to waste time. Check for any late-eluting peaks.
-
Visualizations
Caption: Troubleshooting workflow for common GC-FAME separation issues.
References
- 1. Temperature Programming for Better GC Results | Phenomenex [phenomenex.com]
- 2. agilent.com [agilent.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. elementlabsolutions.com [elementlabsolutions.com]
- 5. Chromatography Troubleshooting Guides-Gas Chromatography | Thermo Fisher Scientific - TW [thermofisher.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. stableisotopefacility.ucdavis.edu [stableisotopefacility.ucdavis.edu]
- 9. restek.com [restek.com]
- 10. chromtech.net.au [chromtech.net.au]
- 11. agilent.com [agilent.com]
- 12. agilent.com [agilent.com]
common issues in Methyl 11,14,17-eicosatrienoate peak identification
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Methyl 11,14,17-eicosatrienoate. Here, you will find information to help identify and resolve common issues encountered during its analysis by gas chromatography-mass spectrometry (GC-MS).
Frequently Asked Questions (FAQs)
Peak Identification & Purity
Q1: I am seeing a broad or tailing peak for this compound. What are the common causes and how can I fix it?
A1: Peak tailing for fatty acid methyl esters (FAMEs) is a common issue that can compromise resolution and quantification. The primary causes are often related to active sites in the GC system or non-ideal chromatographic conditions.
-
Active Sites: Polar analytes like FAMEs can interact with active sites (e.g., exposed silanols) in the injector liner, column, or detector. This can be addressed by:
-
Using a fresh, deactivated injector liner.
-
Trimming the first few centimeters of the column to remove accumulated non-volatile residues.
-
Ensuring the entire flow path is inert.
-
-
Column Overload: Injecting too much sample can lead to peak fronting or tailing. Try diluting your sample and reinjecting.
-
Improper Column Installation: An incorrectly cut or installed column can create dead volume, leading to peak distortion. Ensure the column is cut cleanly at a 90-degree angle and installed at the correct height in the injector and detector.
-
Inadequate Temperature: A low injector temperature can cause slow volatilization of the sample, while a low oven starting temperature might lead to poor focusing on the column.
Q2: My this compound peak appears to be co-eluting with another component. How can I confirm this and achieve better separation?
A2: Co-elution is a significant challenge in FAME analysis due to the presence of numerous isomers with similar chromatographic properties.
-
Confirmation of Co-elution:
-
Mass Spectrometry: Examine the mass spectrum across the peak. If the ion ratios change from the leading edge to the trailing edge, it indicates the presence of more than one compound.
-
Peak Shape: Look for non-symmetrical peak shapes, such as shoulders or broader-than-expected peaks, which can suggest co-elution.
-
-
Improving Separation:
-
Temperature Program: Decrease the oven temperature ramp rate. A slower ramp increases the interaction time of the analytes with the stationary phase, which can improve resolution, though it will also increase the run time.
-
Column Selection: The choice of GC column is critical. Highly polar cyanopropyl siloxane columns (e.g., HP-88, DB-23) are specifically designed to separate FAME isomers. If you are using a less polar column, switching to one of these can resolve co-elution issues.
-
Carrier Gas Flow Rate: Optimizing the linear velocity of the carrier gas (Helium or Hydrogen) can enhance separation efficiency.
-
Q3: The retention time for my this compound peak is shifting between runs. What could be the cause?
A3: Minor retention time shifts are normal, but significant variability can indicate a problem with the GC system.
-
System Leaks: Small leaks in the system, particularly at the injector septum or column fittings, can cause fluctuations in the carrier gas flow rate, leading to retention time shifts.
-
Column Bleed and Aging: Over time, the stationary phase of the column can degrade, leading to changes in retention behavior.
-
Oven Temperature Instability: Inconsistent oven temperature control will directly impact retention times.
-
Mobile Phase Composition (if applicable): While less common in standard GC, any inconsistencies in the carrier gas purity can affect retention.
Mass Spectrometry
Q4: I am having trouble getting a clear molecular ion peak for this compound in my mass spectrum. Why is this happening?
A4: For polyunsaturated fatty acid methyl esters (PUFA-MEs) like this compound, the molecular ion (M+) peak can be weak or absent in standard Electron Ionization (EI) mass spectrometry. This is because the high energy of EI (typically 70 eV) causes extensive fragmentation.
-
Alternative Ionization Techniques: If available, consider using a softer ionization technique like Chemical Ionization (CI) which is less energetic and more likely to produce a prominent protonated molecule [M+H]+.
-
Confirming Identity with Fragments: Even without a clear molecular ion, you can often identify the compound by its characteristic fragmentation pattern.
Q5: My mass spectral library search for this compound is giving me a low match score, even though the retention time is correct. What should I do?
A5: Low match scores can occur for several reasons, even with a correct identification.
-
Different Instrumentation: The fragmentation pattern can vary slightly between different mass spectrometers.
-
Co-elution: If another compound is co-eluting, its fragments will be present in the spectrum, leading to a poor match.
-
Library Quality: The reference spectrum in the library may have been acquired under different conditions.
-
Manual Interpretation: Manually verify the presence of key fragment ions characteristic of your target compound (see the data table below).
Sample Preparation
Q6: I suspect my derivatization of eicosatrienoic acid to its methyl ester is incomplete. How can I improve this?
A6: Incomplete derivatization is a common source of error, leading to poor peak shape and inaccurate quantification.
-
Anhydrous Conditions: The presence of water will inhibit the esterification reaction. Ensure all glassware is dry and use anhydrous solvents and reagents.
-
Reaction Time and Temperature: Ensure the reaction is carried out for the recommended time and at the appropriate temperature. For example, when using boron trifluoride (BF3) in methanol, heating at 100°C for about 30 minutes is typical.
-
Reagent Quality: Use fresh, high-quality derivatization reagents. Old or improperly stored reagents can be less effective.
Quantitative Data Summary
The following tables provide key quantitative data for the identification of this compound.
Table 1: Physicochemical and Chromatographic Data
| Property | Value | Source |
| Molecular Formula | C₂₁H₃₆O₂ | NIST |
| Molecular Weight | 320.51 g/mol | PubChem[1] |
| CAS Number | 55682-88-7 | NIST[2] |
Table 2: Key Mass Spectral Fragments (Electron Ionization)
| m/z Value | Interpretation | Relative Abundance |
| 320 | [M]⁺ (Molecular Ion) | Low/Absent |
| 289 | [M - OCH₃]⁺ | Low |
| 262 | [M - C₄H₈O]⁺ (McLafferty +1) | Moderate |
| 79 | Hydrocarbon fragment | High |
| 67 | Hydrocarbon fragment | High |
| 55 | Hydrocarbon fragment | Moderate |
| 41 | Hydrocarbon fragment | High |
Note: Relative abundances can vary between instruments. The spectrum is characterized by prominent hydrocarbon fragments typical of long-chain unsaturated esters.
Experimental Protocols
Protocol 1: Derivatization of Fatty Acids to FAMEs using BF₃-Methanol
This protocol describes the esterification of fatty acids to fatty acid methyl esters (FAMEs) for GC-MS analysis.
Materials:
-
Dried lipid extract
-
14% Boron trifluoride (BF₃) in methanol
-
Saturated NaCl solution
-
Anhydrous sodium sulfate (B86663)
-
Heating block or water bath
-
Glass tubes with PTFE-lined caps
Procedure:
-
To the dried lipid extract in a glass tube, add 2 mL of 14% BF₃ in methanol.
-
Cap the tube tightly and heat at 100°C for 30 minutes.[3]
-
Cool the tube to room temperature.
-
Add 1 mL of saturated NaCl solution and 2 mL of hexane.
-
Vortex for 1 minute to extract the FAMEs into the hexane layer.[3]
-
Centrifuge briefly to separate the layers.
-
Transfer the upper hexane layer to a clean tube containing a small amount of anhydrous sodium sulfate to remove any residual water.
-
The hexane layer containing the FAMEs is now ready for GC-MS analysis.
Protocol 2: GC-MS Analysis of FAMEs
This is a general protocol and may need to be optimized for your specific instrument and application.
Instrumentation:
-
Gas Chromatograph with Mass Spectrometer (GC-MS)
-
Column: Agilent J&W HP-88 (100 m x 0.25 mm x 0.20 µm) or similar high-polarity cyanopropyl column.
GC Parameters:
| Parameter | Setting |
|---|---|
| Injector Temperature | 250 °C |
| Injection Volume | 1 µL |
| Split Ratio | 50:1 |
| Carrier Gas | Helium |
| Flow Rate | 1.0 mL/min (constant flow) |
| Oven Program | 120°C (hold 1 min), then 10°C/min to 175°C, then 5°C/min to 220°C (hold 10 min) |
MS Parameters:
| Parameter | Setting |
|---|---|
| Ion Source Temperature | 230 °C |
| Quadrupole Temperature | 150 °C |
| Ionization Energy | 70 eV |
| Mass Range | 40-450 m/z |
| Solvent Delay | 5 min |
Visualizations
Experimental Workflow for FAME Analysis
References
Technical Support Center: Optimizing Fatty-Acid Methylation for Accurate Analysis
Welcome to the technical support center for fatty acid methylation. This resource is designed for researchers, scientists, and drug development professionals to enhance the efficiency and accuracy of their fatty acid methyl ester (FAME) preparation for analysis, typically by gas chromatography (GC). Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the methylation process.
Troubleshooting Guide: Common Issues in Fatty Acid Methylation
This guide provides solutions to specific problems you may encounter during your fatty acid methylation experiments.
| Problem | Potential Cause | Recommended Solution |
| Low or No FAME Yield (Incomplete Reaction) | Insufficient reaction time or temperature. | Different lipid classes require different reaction conditions. For example, sterol esters are less reactive than triacylglycerols or free fatty acids.[1] Increase reaction time or temperature according to the lipid profile of your sample. See Table 1 for recommended conditions. |
| Inappropriate catalyst for the lipid type. | Base catalysts (e.g., NaOCH₃) are generally faster for glycerolipids but do not methylate free fatty acids (FFAs).[2] Acid catalysts (e.g., HCl, BF₃) will methylate all lipid classes, including FFAs, but may require longer reaction times.[1][3] For samples with high FFA content, an acid catalyst is necessary.[3] For mixed lipid samples, a two-step approach (base-catalyzed transesterification followed by acid-catalyzed esterification) may be optimal.[2] | |
| Presence of water in the reaction mixture. | Water can hydrolyze the esters back to fatty acids, reducing the FAME yield, especially in acid-catalyzed reactions.[4] Ensure all reagents and solvents are anhydrous. Dry the lipid extract thoroughly before adding methylation reagents. | |
| Poor solubility of lipids. | Lipids, particularly triglycerides, may have poor solubility in methanol.[5] The addition of a co-solvent like hexane (B92381) or toluene (B28343) can improve solubility and enhance methylation efficiency.[1][5] | |
| Presence of Artifact Peaks in GC Chromatogram | Use of harsh acid catalysts (e.g., BF₃, H₂SO₄) at high temperatures. | Acid catalysts, particularly BF₃, can cause the formation of methoxy (B1213986) artifacts and isomerization of conjugated fatty acids.[2][6] Whenever possible, use milder conditions (e.g., lower temperature, shorter time) or a different catalyst. For sensitive fatty acids, base-catalyzed methylation is preferred.[2] |
| Contamination from reagents or sample. | Impurities in solvents or reagents can appear as extraneous peaks. Cholesterol from biological samples is a common contaminant that can co-elute with FAMEs like DHA.[7] Use high-purity solvents and reagents. Purify the FAME extract using solid-phase extraction (SPE) or high-performance liquid chromatography (HPLC) to remove contaminants like cholesterol before GC analysis.[7] | |
| Poor GC Peak Shape (e.g., Tailing) | Presence of unmethylated free fatty acids. | Underivatized fatty acids are polar and can interact with the GC column, leading to poor peak shape.[8][9] Ensure the methylation reaction has gone to completion. If FFAs are present, re-methylate the sample or use a derivatization procedure specifically for FFAs. |
| Column degradation. | Injection of acidic or basic samples can damage the GC column's stationary phase over time.[10] Neutralize the FAME extract before injection. This can be done by washing the organic layer with a dilute salt solution or water.[10][11] | |
| Inaccurate Quantification of Specific Fatty Acids | Loss of volatile short-chain FAMEs. | Short-chain FAMEs (e.g., methyl butyrate) are volatile and can be lost during sample workup, especially if high temperatures are used for evaporation.[12] Use lower temperatures for solvent evaporation and handle samples in tightly sealed vials.[11][12] |
| Degradation of polyunsaturated fatty acids (PUFAs). | PUFAs are susceptible to oxidation, especially at high temperatures and in the presence of oxygen. Work under a nitrogen or argon atmosphere and consider adding an antioxidant like BHT to your samples.[13] | |
| Isomerization of conjugated fatty acids. | Acid-catalyzed methods can cause isomerization of conjugated linoleic acids (CLAs), leading to inaccurate quantification.[1] For accurate CLA analysis, base-catalyzed methods are recommended.[2] |
Frequently Asked Questions (FAQs)
Q1: Which catalyst is better: acid or base?
A1: The choice of catalyst depends on the fatty acid composition of your sample.
-
Base catalysts (e.g., sodium methoxide (B1231860), potassium hydroxide (B78521) in methanol) are very efficient for the transesterification of glycerolipids and proceed rapidly at room temperature.[1] However, they do not esterify free fatty acids (FFAs).[2] They are preferred for samples containing sensitive fatty acids, like conjugated dienes, as they are less likely to cause isomerization or produce artifacts.[2]
-
Acid catalysts (e.g., methanolic HCl, BF₃ in methanol, sulfuric acid in methanol) can catalyze both the transesterification of glycerolipids and the esterification of FFAs.[3] This makes them suitable for samples with high FFA content.[3] However, they generally require higher temperatures and longer reaction times than base catalysts and can produce artifacts and cause isomerization of certain fatty acids.[2][6] The reaction rate for acid-catalyzed transesterification is significantly slower than for base-catalyzed reactions.[3]
Q2: My reaction seems incomplete. How can I improve my FAME yield?
A2: To improve FAME yield, consider the following:
-
Optimize Reaction Conditions: Ensure you are using the appropriate temperature and reaction time for your sample type. Sterol esters, for instance, are more resistant to methylation and require more stringent conditions than triacylglycerols.[1]
-
Use a Co-solvent: Adding a non-polar solvent like hexane or toluene can improve the solubility of lipids in the methanolic reagent, which is particularly important for samples rich in triglycerides.[5]
-
Ensure Anhydrous Conditions: Water can reverse the esterification reaction. Use dry solvents and reagents, and ensure your lipid extract is completely dry before starting the methylation.
-
Choose the Right Catalyst: If your sample contains a high percentage of free fatty acids, a base-catalyzed method alone will result in an incomplete reaction. An acid catalyst is required to esterify the FFAs.[2][3]
Q3: I see unexpected peaks in my chromatogram. What are they and how can I get rid of them?
A3: Unexpected peaks can be artifacts from the methylation reaction or contaminants.
-
Methoxy Artifacts: These can be formed when using acid catalysts like BF₃, especially under harsh conditions.[2] To avoid this, use milder conditions or switch to a base-catalyzed method if your sample composition allows.
-
Contaminants: Cholesterol is a common contaminant in biological samples that can interfere with the analysis of certain FAMEs.[7] Other impurities can be introduced from solvents or glassware. To remove these, you can purify your FAMEs after the reaction using solid-phase extraction (SPE) or column chromatography.[7][14] Always use high-purity reagents and clean glassware.
Q4: How do I prepare FAMEs from a sample containing both triglycerides and free fatty acids?
A4: For such samples, a two-step method is often the most effective approach. First, perform a base-catalyzed transesterification to convert the triglycerides to FAMEs. After this step, acidify the reaction mixture and add an acid catalyst (like methanolic HCl) to esterify the free fatty acids.[2] Alternatively, you can use an acid-catalyzed method from the start, which will methylate both lipid classes simultaneously, but be mindful of the potential for artifact formation with sensitive fatty acids.[3]
Data Summary Tables
Table 1: Comparison of Acid and Base-Catalyzed Methylation
| Characteristic | Acid-Catalyzed Methylation (e.g., HCl, BF₃) | Base-Catalyzed Methylation (e.g., NaOCH₃) |
| Reaction Speed | Slower; can take from 30 minutes to several hours.[1] | Much faster; can be complete in minutes at room temperature for glycerolipids.[1] |
| Reaction Temperature | Often requires heating (45°C - 100°C).[1] | Typically performed at room temperature or slightly elevated temperatures (e.g., 37°C).[1][12] |
| Substrate Specificity | Methylates all lipid classes, including free fatty acids.[3] | Primarily for transesterification of glycerolipids and phospholipids; does not methylate free fatty acids.[2] |
| Side Reactions | Can produce methoxy artifacts and cause isomerization of conjugated fatty acids.[2] | Minimal side reactions; no isomerization of conjugated dienes.[2] |
| Sensitivity to Water | Very sensitive; water can cause reverse reaction (hydrolysis).[4] | Less sensitive to trace amounts of water, but excess water will lead to saponification. |
| Yield | Can achieve high yields (>96%) with optimized conditions.[1] | Can achieve high yields (>95%) for glycerolipids.[15] |
Table 2: Optimized Conditions for Acid-Catalyzed Methylation with HCl/Methanol
| Lipid Class | HCl Concentration | Temperature | Time | FAME Yield (%) |
| Free Fatty Acids (FFA) | 0.2% | 45°C | 60 min | >96 |
| Triacylglycerols (TG) | 1.2% | 45°C | 8 h | 98.8 ± 0.7 |
| Triacylglycerols (TG) | 0.6% | 45°C | 14 h | 97.8 ± 0.2 |
| Sterol Esters (SE) | 1.2% | 45°C | 16 h | 98.2 ± 0.7 |
| Mixed Lipids (No SE) | 0.6% | 45°C | 14 h | >96 |
| Mixed Lipids (with SE) | 1.2% | 100°C | 1.5 h | >96 |
| Data synthesized from Ichihara et al.[1] |
Experimental Protocols
Protocol 1: Acid-Catalyzed Methylation using Methanolic HCl
This method is suitable for samples containing a mix of lipid classes, including free fatty acids.
Materials:
-
Dried lipid extract (up to 2 mg)
-
Toluene
-
Methanol, anhydrous
-
Concentrated HCl (35%, w/w)
-
Hexane
-
Deionized water
-
Screw-capped glass tubes
Procedure:
-
Prepare an 8% (w/v) HCl solution in methanol/water (85:15, v/v) by diluting 9.7 ml of concentrated HCl with 41.5 ml of methanol.
-
To the dried lipid sample in a screw-capped tube, add 0.2 ml of toluene and 1.5 ml of methanol. Vortex to dissolve the lipid.
-
Add 0.3 ml of the 8% HCl solution to the tube. The final HCl concentration will be approximately 1.2% (w/v).
-
Cap the tube tightly and vortex.
-
Incubate the reaction mixture. Choose one of the following conditions based on your sample:
-
For rapid methylation of samples without sterol esters: 100°C for 1 hour.
-
For samples containing sterol esters: 100°C for 1.5 hours.
-
For mild methylation: 45°C for 14-16 hours (overnight).
-
-
Cool the tube to room temperature.
-
Add 1 ml of hexane and 1 ml of water to the tube for FAME extraction.
-
Vortex thoroughly and then centrifuge briefly to separate the layers.
-
Carefully collect the upper hexane layer containing the FAMEs for GC analysis.
(Protocol adapted from Ichihara et al.)[1]
Protocol 2: Base-Catalyzed Transesterification using Sodium Methoxide
This is a rapid method suitable for glycerolipids and is less likely to alter sensitive fatty acids. It is not suitable for samples with high free fatty acid content.
Materials:
-
Lipid extract (up to 10 mg)
-
Hexane
-
2 M Sodium methoxide (NaOCH₃) in methanol
-
Deionized water
-
Screw-capped glass tubes
Procedure:
-
Dissolve the lipid extract in 1 ml of hexane in a screw-capped tube.
-
Add 100 µl of 2 M sodium methoxide in methanol.
-
Cap the tube tightly and vortex at high speed for 30 seconds.
-
Let the mixture stand at room temperature for 5 minutes.
-
Add 1 ml of deionized water to stop the reaction and wash the organic phase.
-
Vortex and centrifuge to separate the phases.
-
The upper hexane layer containing the FAMEs is ready for GC analysis.
(This is a generalized protocol based on common laboratory practices described in the literature.)[16]
Visualizations
Caption: Decision workflow for selecting a fatty acid methylation method.
Caption: Troubleshooting guide for low FAME yield in methylation reactions.
References
- 1. Preparation of fatty acid methyl esters for gas-liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Evaluating acid and base catalysts in the methylation of milk and rumen fatty acids with special emphasis on conjugated dienes and total trans fatty acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Evaluation of a Rapid Method for the Quantitative Analysis of Fatty Acids in Various Matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. Purification of fatty acid methyl esters by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. GC Analyses of FAMEs by Boiling Point Elution [sigmaaldrich.com]
- 9. Derivatization of Fatty acids to FAMEs [sigmaaldrich.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. nacalai.com [nacalai.com]
- 13. nacalai.com [nacalai.com]
- 14. Validation of a new procedure to determine plasma fatty acid concentration and isotopic enrichment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. chromatographyonline.com [chromatographyonline.com]
Technical Support Center: Methyl 11,14,17-Eicosatrienoate Solutions
This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on the long-term stability of Methyl 11,14,17-eicosatrienoate solutions. Here you will find troubleshooting guides and frequently asked questions to ensure the integrity of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the optimal storage temperature for this compound solutions to ensure long-term stability?
A1: To ensure the long-term stability of this compound, it is recommended to store it at -20°C or, for extended periods, at -80°C. This polyunsaturated fatty acid methyl ester (PUFA FAME) is susceptible to degradation at higher temperatures.
Q2: How should I handle this compound solutions to prevent degradation?
A2: this compound is prone to oxidation due to its multiple double bonds. To minimize degradation, solutions should be handled under an inert atmosphere, such as nitrogen or argon, to prevent exposure to oxygen. It is also crucial to protect the solutions from light by using amber vials or by wrapping the containers in aluminum foil. Minimize the number of freeze-thaw cycles by aliquoting the solution into smaller, single-use volumes.
Q3: Which solvents are recommended for dissolving and storing this compound?
A3: High-purity, peroxide-free solvents are essential for dissolving and storing this compound. Commonly used solvents include ethanol, methanol, acetonitrile, and hexane. It is critical to use solvents that are rated for HPLC or GC to avoid introducing impurities that can accelerate degradation.
Q4: What are the primary degradation products of this compound?
A4: The primary degradation pathway for this compound is lipid peroxidation. This process leads to the formation of hydroperoxides as primary oxidation products. These can further break down into secondary oxidation products, including aldehydes (like malondialdehyde and 4-hydroxynonenal), ketones, and other oxygenated species, which can interfere with experimental results.
Q5: Can I use antioxidants to improve the stability of my this compound solution?
A5: Yes, adding antioxidants can help to inhibit the oxidation of this compound. Common antioxidants used for this purpose include butylated hydroxytoluene (BHT), butylated hydroxyanisole (BHA), and alpha-tocopherol (B171835) (Vitamin E). The choice and concentration of the antioxidant should be carefully considered to avoid interference with your specific application.
Troubleshooting Guides
This section addresses common issues encountered during the handling and analysis of this compound solutions.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Inconsistent experimental results over time. | Degradation of the this compound stock solution. | 1. Verify the storage conditions (temperature, light, and oxygen exposure). 2. Prepare fresh stock solutions more frequently. 3. Aliquot stock solutions to minimize freeze-thaw cycles. 4. Check the purity of the solvent for peroxides. |
| Appearance of unexpected peaks in chromatograms (e.g., GC, HPLC). | 1. Oxidation of this compound leading to degradation products. 2. Contamination from the solvent or storage container. 3. Isomerization of the double bonds. | 1. Handle the compound under an inert atmosphere and protect from light. 2. Use high-purity, peroxide-free solvents. 3. Analyze a fresh sample to confirm the identity of the extra peaks. 4. Avoid exposure to high temperatures or acidic/basic conditions that can cause isomerization. |
| Low recovery of the compound after extraction or sample preparation. | 1. Adsorption of the compound onto glass or plastic surfaces. 2. Degradation during sample processing steps. | 1. Use silanized glassware to minimize adsorption. 2. Keep samples on ice during preparation and minimize exposure to air and light. 3. Add an antioxidant to the sample if compatible with the downstream analysis. |
| Peak tailing or broadening in gas chromatography (GC) analysis. | 1. Active sites in the GC inlet or column. 2. Contamination of the GC system. 3. Incomplete derivatization (if starting from the free fatty acid). | 1. Use a deactivated inlet liner and a high-quality capillary column suitable for FAME analysis. 2. Regularly maintain the GC system, including cleaning the inlet and trimming the column.[1] 3. Ensure the methylation reaction has gone to completion. |
Data Presentation: Stability of a Representative Polyunsaturated Fatty Acid Methyl Ester (PUFA FAME)
Table 1: Effect of Storage Temperature on the Stability of a PUFA FAME Solution (in Ethanol) over 12 Months
| Storage Temperature | Purity (%) after 3 months | Purity (%) after 6 months | Purity (%) after 12 months |
| 4°C | 95.2 | 88.5 | 75.1 |
| -20°C | 99.1 | 98.2 | 96.5 |
| -80°C | 99.8 | 99.6 | 99.2 |
Table 2: Influence of Headspace Atmosphere on the Stability of a PUFA FAME Solution (in Hexane at -20°C) over 6 Months
| Headspace Atmosphere | Purity (%) after 1 month | Purity (%) after 3 months | Purity (%) after 6 months |
| Air | 97.5 | 92.1 | 85.3 |
| Nitrogen | 99.7 | 99.4 | 99.0 |
| Argon | 99.8 | 99.6 | 99.3 |
Experimental Protocols
Protocol for Stability Testing of this compound Solutions
This protocol outlines a general procedure for assessing the long-term stability of this compound solutions.
-
Preparation of Stock Solution:
-
Accurately weigh a known amount of high-purity this compound.
-
Dissolve it in a pre-determined volume of high-purity, peroxide-free solvent (e.g., ethanol) to achieve a desired concentration (e.g., 1 mg/mL).
-
Perform this step under an inert atmosphere (e.g., in a glovebox or by purging with nitrogen).
-
-
Aliquoting and Storage:
-
Dispense the stock solution into multiple amber glass vials with PTFE-lined caps.
-
Purge the headspace of each vial with an inert gas (e.g., nitrogen) before sealing.
-
Divide the vials into different storage conditions to be tested (e.g., -20°C, 4°C, and room temperature, with and without light protection).
-
-
Time-Point Analysis:
-
At specified time intervals (e.g., 0, 1, 3, 6, and 12 months), retrieve a vial from each storage condition.
-
Allow the vial to equilibrate to room temperature before opening.
-
Analyze the purity of the solution using a validated stability-indicating analytical method, such as Gas Chromatography with Flame Ionization Detection (GC-FID) or High-Performance Liquid Chromatography with UV or Mass Spectrometric detection (HPLC-UV/MS).
-
-
Data Analysis:
-
Calculate the percentage of the parent compound remaining at each time point relative to the initial concentration (time 0).
-
Identify and, if possible, quantify any significant degradation products.
-
Plot the percentage of the remaining parent compound against time to determine the degradation kinetics.
-
Mandatory Visualizations
References
troubleshooting low recovery of Methyl 11,14,17-eicosatrienoate
Welcome to the Technical Support Center for Methyl 11,14,17-eicosatrienoate. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues encountered during the handling and analysis of this polyunsaturated fatty acid methyl ester (PUFA FAME).
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it prone to degradation?
This compound is a polyunsaturated fatty acid methyl ester. Its multiple double bonds make it highly susceptible to oxidation, a chemical process that can lead to sample degradation and consequently, low recovery rates in experimental analyses.[1] Key factors that accelerate oxidation include exposure to oxygen, elevated temperatures, light, and the presence of metal ions.
Q2: I am experiencing low recovery of this compound. What are the most likely causes?
Low recovery is a common issue and can typically be attributed to one or more of the following factors:
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Oxidative Degradation: Due to its polyunsaturated nature, the compound can easily oxidize if not handled under appropriate conditions.
-
Improper Storage: Incorrect storage temperatures and exposure to air can significantly decrease the stability of the compound.
-
Suboptimal Extraction and Sample Preparation: Inefficient extraction from the sample matrix or losses during the derivatization process to form the methyl ester can lead to lower yields.
-
Analytical Issues: Problems with the gas chromatography (GC) system, such as leaks, improper column installation, or suboptimal instrument parameters, can result in poor detection and apparent low recovery.
Q3: How can I prevent the oxidation of my this compound samples?
To minimize oxidation, it is crucial to implement the following preventative measures:
-
Use of Antioxidants: The addition of antioxidants such as Butylated Hydroxytoluene (BHT), Butylated Hydroxyanisole (BHA), or tert-Butylhydroquinone (TBHQ) to solvents and samples can effectively inhibit the oxidation process.[2]
-
Inert Atmosphere: Whenever possible, handle samples under an inert atmosphere, such as nitrogen or argon, to minimize exposure to oxygen.
-
Light Protection: Store samples in amber vials or protect them from light to prevent photo-oxidation.
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Low Temperature Storage: For long-term storage, it is recommended to keep samples at -80°C. For short-term storage, -20°C is acceptable.
Troubleshooting Guides
This section provides a systematic approach to identifying and resolving issues leading to low recovery of this compound.
Guide 1: Issues Related to Sample Preparation and Handling
| Symptom | Potential Cause | Recommended Solution |
| Consistently low recovery across all samples | Oxidation during sample preparation. | Add an antioxidant (e.g., 0.01% BHT) to your extraction and derivatization solvents. Perform all steps on ice and under a stream of nitrogen gas. |
| Inefficient extraction from the sample matrix. | Ensure the chosen solvent system is appropriate for the sample type. Consider using a more rigorous extraction method, such as ultrasonication or homogenization. | |
| Incomplete methylation. | Verify the effectiveness of your methylation reagent and reaction conditions (time and temperature). Ensure all reagents are fresh and of high purity. | |
| Variable recovery between replicate samples | Inconsistent sample handling. | Standardize all sample handling procedures. Ensure accurate and consistent pipetting of reagents and internal standards. |
| Adsorption to surfaces. | Use silanized glassware and polypropylene (B1209903) tubes to minimize adsorption of the analyte. |
Guide 2: Issues Related to Gas Chromatography (GC) Analysis
| Symptom | Potential Cause | Recommended Solution |
| Low peak area for the analyte | Leak in the GC system. | Perform a leak check of the injector, detector, and gas lines. Replace septa and ferrules as needed. |
| Improper column installation. | Ensure the column is installed at the correct depth in both the injector and detector according to the manufacturer's instructions. A poor column cut can also lead to peak tailing and reduced peak height. | |
| Suboptimal injection parameters. | Optimize the injector temperature and injection volume. For splitless injections, ensure the purge activation time is appropriate. | |
| Peak tailing | Active sites in the GC system. | Deactivate the inlet liner by replacing it with a new, silanized liner. If the column is old, active sites may have developed; consider conditioning the column or trimming the first few centimeters. |
| Column overload. | Reduce the amount of sample injected onto the column. | |
| Ghost peaks appearing in subsequent runs | Carryover from a previous injection. | Increase the final oven temperature and hold time to ensure all components from the previous sample have eluted. Clean the injector and replace the liner and septum.[3][4][5] |
Data Presentation
The following table provides illustrative data on the expected stability of this compound under various storage conditions, based on typical behavior of polyunsaturated FAMEs.
| Storage Condition | Antioxidant | Atmosphere | Estimated Recovery after 1 Month |
| -80°C | 0.01% TBHQ | Nitrogen | >99% |
| -80°C | 0.01% BHT | Nitrogen | >98% |
| -80°C | None | Nitrogen | ~95% |
| -20°C | 0.01% TBHQ | Air | ~90% |
| -20°C | None | Air | <80% |
| 4°C | 0.01% TBHQ | Air | <70% |
| Room Temperature | Any | Air | <50% |
Note: These are estimated values and actual recovery rates may vary depending on the specific experimental conditions and sample matrix. One study found that the addition of 50 ppm of TBHQ to a diet containing ω-3 PUFAs inhibited 99.5% of the formation of primary oxidation products after 10 days of storage.[2]
Experimental Protocols
Protocol 1: Extraction and Transesterification of Lipids from Cell Culture
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Cell Harvesting: Harvest cultured cells by scraping and transfer to a glass tube.
-
Lipid Extraction (Folch Method):
-
Add a 2:1 (v/v) mixture of chloroform:methanol (B129727) containing 0.01% BHT to the cell pellet.
-
Vortex thoroughly for 2 minutes.
-
Add 0.2 volumes of 0.9% NaCl solution and vortex again.
-
Centrifuge to separate the phases.
-
Carefully collect the lower organic phase containing the lipids.
-
-
Solvent Evaporation: Evaporate the solvent under a stream of nitrogen gas.
-
Transesterification:
-
Add 1 mL of 2% sulfuric acid in methanol to the dried lipid extract.
-
Incubate at 50°C for 2 hours.
-
Add 1.5 mL of water and 1 mL of hexane (B92381).
-
Vortex and centrifuge to separate the phases.
-
Transfer the upper hexane layer containing the FAMEs to a clean vial for GC analysis.
-
Visualizations
Troubleshooting Workflow for Low Recovery
The following diagram illustrates a logical workflow for troubleshooting low recovery of this compound.
Caption: A step-by-step workflow for diagnosing the cause of low recovery.
Factors Affecting this compound Stability
This diagram illustrates the key factors that can negatively impact the stability of this compound.
Caption: Key environmental factors leading to the degradation of the analyte.
References
- 1. talcottlab.tamu.edu [talcottlab.tamu.edu]
- 2. How To Stabilize ω-3 Polyunsaturated Fatty Acids (PUFAs) in an Animal Feeding Study?-Effects of the Temperature, Oxygen Level, and Antioxidant on Oxidative Stability of ω-3 PUFAs in a Mouse Diet - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 5. aafco.org [aafco.org]
Technical Support Center: Eicosanoid LC-MS/MS Analysis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize matrix effects in the liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis of eicosanoids.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they impact eicosanoid analysis?
A1: Matrix effects are the alteration of ionization efficiency for a target analyte by the presence of co-eluting, undetected components in the sample matrix.[1][2][3] In eicosanoid analysis, which often deals with complex biological samples like plasma, serum, or tissue homogenates, these effects can lead to either ion suppression or enhancement.[2][3] This interference can significantly compromise the accuracy, precision, and sensitivity of quantification, leading to erroneous results.[1][3] Common sources of matrix effects in biological samples include phospholipids, salts, and proteins.[3][4]
Q2: How can I assess the presence and extent of matrix effects in my samples?
A2: Two primary methods are used to evaluate matrix effects:
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Post-Column Infusion: This qualitative method helps identify at what points during the chromatographic run ion suppression or enhancement occurs.[3][5] It involves infusing a constant flow of the analyte standard into the mass spectrometer after the analytical column while a blank, extracted matrix sample is injected. Any deviation from a stable baseline signal for the analyte indicates a matrix effect.[3]
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Post-Extraction Spike: This is a quantitative assessment.[3][5] The response of an analyte spiked into a blank matrix extract is compared to the response of the same analyte concentration in a neat solvent. The ratio of these responses, known as the matrix factor, indicates the degree of ion suppression or enhancement.[3]
Q3: What is the most effective strategy to compensate for matrix effects?
A3: The use of stable isotope-labeled internal standards (SIL-IS) is the most widely recognized and effective method to compensate for matrix effects.[1][6][7] These are analogs of the target eicosanoids where one or more atoms have been replaced with a heavy isotope (e.g., ²H, ¹³C).[6][7] SIL-IS are chemically identical to the analyte and will co-elute, experiencing the same degree of matrix effects and any potential loss during sample preparation.[6] By calculating the ratio of the analyte response to the SIL-IS response, these variations can be normalized, leading to accurate quantification.[6] It is crucial to add the SIL-IS to the sample as early as possible in the workflow.[6]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Analyte Recovery | Inefficient sample extraction. | Optimize the sample preparation protocol. For solid-phase extraction (SPE), ensure the correct sorbent type (e.g., C18) is used and that the pH of the sample is adjusted to ~3.5 to ensure protonation of the carboxylic acid group of the eicosanoids, which aids retention.[8] For liquid-liquid extraction (LLE), select an appropriate organic solvent based on the polarity of the target eicosanoids.[9] |
| Analyte degradation during sample handling. | Keep samples on ice during processing and add antioxidants like butylated hydroxytoluene (BHT) or enzyme inhibitors such as indomethacin (B1671933) to prevent enzymatic and non-enzymatic oxidation.[10][11] Store extracted samples at -80°C if not analyzed immediately.[8][12] | |
| Poor Peak Shape or Splitting | Co-elution of interfering compounds. | Improve chromatographic separation by optimizing the mobile phase gradient, changing the column stationary phase, or adjusting the flow rate.[2][13] |
| Column degradation. | Use a guard column to protect the analytical column from strongly retained matrix components. If peak shape does not improve, replace the analytical column.[13] | |
| Inconsistent Retention Times | Changes in mobile phase composition. | Prepare fresh mobile phase daily and keep it capped to prevent evaporation.[13] |
| Instrument variability. | Ensure the LC system is properly equilibrated before starting a run sequence. Account for differences in dwell volume if transferring a method between instruments.[13] | |
| High Signal Suppression | Insufficient removal of matrix components. | Refine the sample cleanup procedure. In SPE, include wash steps with a weak solvent (e.g., 10% methanol) to remove polar interferences and a non-polar solvent (e.g., hexane) to remove neutral lipids before eluting the eicosanoids.[8][12] |
| Co-elution with phospholipids. | Optimize the chromatographic gradient to separate the analytes from the phospholipid elution window. Alternatively, use a sample preparation method specifically designed to remove phospholipids. |
Experimental Protocols
Solid-Phase Extraction (SPE) for Eicosanoids from Plasma
This protocol is a modification of established methods for the extraction of eicosanoids from plasma using a C18 stationary phase.[8][14]
-
Sample Pre-treatment: To 1 mL of plasma, add a suitable amount of a stable isotope-labeled internal standard mix.[6] Add an antioxidant like BHT. Acidify the sample to a pH of approximately 3.5 with 2M hydrochloric acid.[8] This step is crucial for the efficient retention of eicosanoids on the reversed-phase sorbent.
-
Column Conditioning: Condition a C18 SPE cartridge by washing with 20 mL of ethanol (B145695) followed by 20 mL of deionized water.[8]
-
Sample Loading: Apply the acidified plasma sample to the conditioned SPE cartridge at a slow flow rate (approximately 0.5 mL/minute).[8]
-
Washing: Wash the cartridge sequentially with 10 mL of water, followed by 10 mL of a water:ethanol mixture (85:15), and finally 10 mL of hexane.[8] These steps help in removing polar and non-polar interfering matrix components.
-
Elution: Elute the eicosanoids from the cartridge with 10 mL of ethyl acetate (B1210297) or methyl formate.[8][14]
-
Drying and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen or using a centrifugal vacuum evaporator.[8] Reconstitute the dried extract in an appropriate volume of the initial mobile phase (e.g., 50-100 µL) for LC-MS/MS analysis.[15][16]
Liquid-Liquid Extraction (LLE) for Eicosanoids
LLE is an alternative to SPE, though it may be less effective at removing all interfering matrix components.[14]
-
Sample Pre-treatment: Add the SIL-IS mix and antioxidant to the sample. Acidify the sample to pH 3.5.
-
Extraction: Add an appropriate volume of a water-immiscible organic solvent (e.g., ethyl acetate). Vortex the mixture vigorously to ensure thorough mixing of the aqueous and organic phases.
-
Phase Separation: Centrifuge the sample to achieve complete separation of the two phases.
-
Collection: Carefully collect the organic (upper) layer containing the eicosanoids.
-
Drying and Reconstitution: Evaporate the organic solvent and reconstitute the residue in the mobile phase for analysis.
Quantitative Data Summary
The choice of sample preparation method can significantly impact the recovery of eicosanoids and the efficiency of matrix removal. The following table summarizes a comparison of different sample preparation strategies.
| Extraction Method | Sorbent/Solvent | Analyte Recovery | Matrix Effect Removal | Reference |
| Solid-Phase Extraction | C18 with water and n-hexane wash | Good to excellent (75-100% for many eicosanoids) | Good | [14][17] |
| Solid-Phase Extraction | Oasis HLB | Variable | Insufficient | [14] |
| Solid-Phase Extraction | Strata-X | Variable | Insufficient | [14] |
| Solid-Phase Extraction | Anion-exchange (BondElut) | Low | Nearly perfect | [14] |
| Liquid-Liquid Extraction | Ethyl Acetate | Generally lower than optimized SPE | Insufficient | [14][16] |
Visualizations
Caption: General workflow for eicosanoid analysis by LC-MS/MS.
Caption: Mechanism of matrix effects in LC-MS/MS.
Caption: Troubleshooting logic for matrix effects.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. longdom.org [longdom.org]
- 3. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ion suppression in Biological Sample Analysis: You May or May Not See It but It’s There | Separation Science [sepscience.com]
- 5. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. caymanchem.com [caymanchem.com]
- 7. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]
- 8. arborassays.com [arborassays.com]
- 9. Liquid-liquid extraction [scioninstruments.com]
- 10. Quantification of eicosanoids and their metabolites in biological matrices: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. caymanchem.com [caymanchem.com]
- 12. serhanlab.bwh.harvard.edu [serhanlab.bwh.harvard.edu]
- 13. Effective LC Troubleshooting: Symptom-Based Strategies and Solutions [restek.com]
- 14. Comparison of sample preparation methods for the quantitative analysis of eicosanoids and other oxylipins in plasma by means of LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. lipidmaps.org [lipidmaps.org]
- 16. Comprehensive Ultra Performance Liquid Chromatographic Separation and Mass Spectrometric Analysis of Eicosanoid Metabolites Suitable for Human Materials - PMC [pmc.ncbi.nlm.nih.gov]
- 17. lipidmaps.org [lipidmaps.org]
best practices for storing and handling FAME standards
This guide provides best practices, troubleshooting advice, and frequently asked questions for handling and storing Fatty Acid Methyl Ester (FAME) standards.
Frequently Asked Questions (FAQs)
Q1: What are the ideal short-term storage conditions for FAME standards?
For short-term storage, FAME standards should be kept in a cool, well-ventilated, and dark place.[1][2][3] The recommended temperature range is typically between 15°C and 25°C.[1][2][3] It is crucial to keep the containers tightly sealed to prevent oxidation and contamination.[1][2][3]
Q2: How should I store FAME standards for the long term?
For long-term preservation of FAME standards, especially for analytical purposes, it is recommended to store them at or below -20°C.[4] Some protocols even suggest temperatures as low as -60°C to minimize degradation and oxidation.[5] Always ensure the standards are in tightly sealed vials with minimal headspace to reduce exposure to air.
Q3: What solvents are recommended for dissolving FAME standards?
Hexane (B92381) is a commonly used solvent for dissolving and diluting FAME standards for gas chromatography (GC) analysis.[5][6] Chloroform is also used, particularly during the extraction phase before methylation.[4]
Q4: What are the primary causes of FAME standard degradation?
The primary cause of degradation is oxidation, which occurs when the unsaturated fatty acid methyl esters react with oxygen.[7][8][9][10] This process is accelerated by exposure to light, elevated temperatures, and the presence of metals.[11] Another significant cause is hydrolysis, a reaction with water that can lead to the formation of free fatty acids.[7][12]
Q5: How can I prevent contamination of my FAME standards?
To prevent contamination, always use clean laboratory equipment and high-purity solvents. Store standards in tightly sealed containers to avoid exposure to air and moisture.[13][14] It is also advisable to handle the standards in a clean environment and avoid introducing any impurities that could interfere with analysis.
Troubleshooting Guides
Problem: I am seeing extra or broadened peaks in my GC chromatogram.
-
Possible Cause 1: Sample Degradation. Oxidation or hydrolysis of the FAME standards can lead to the formation of degradation products that appear as extra peaks or cause peak tailing.
-
Solution: Ensure that your standards have been stored properly in a cool, dark, and dry environment.[11] Prepare fresh dilutions from a stock solution that has been stored under optimal conditions.
-
-
Possible Cause 2: Contamination. Contamination from solvents, glassware, or the GC system itself can introduce extraneous peaks.
-
Solution: Use high-purity solvents and thoroughly clean all glassware. Run a solvent blank to check for contamination in your system. Regularly maintain your GC, including cleaning the injector port and replacing the liner.[6]
-
-
Possible Cause 3: GC Injection Issues. Problems with the injection technique or a dirty injector port can cause peak broadening or splitting.[15]
Problem: My analytical results are inconsistent and not reproducible.
-
Possible Cause 1: Inconsistent Sample Preparation. Variations in the methylation or transesterification process can lead to incomplete reactions and variable FAME yields.
-
Solution: Strictly follow a validated and standardized protocol for sample preparation. Ensure accurate measurement of all reagents and consistent reaction times and temperatures.[16] The use of an internal standard is highly recommended to account for variations in extraction and derivatization efficiency.[17]
-
-
Possible Cause 2: Standard Evaporation. If standards are not stored in tightly sealed vials, solvent evaporation can lead to an increase in concentration over time, causing inconsistent results.
-
Solution: Always use vials with tight-fitting caps, preferably with septa.[17] Store prepared dilutions at a low temperature when not in use.
-
-
Possible Cause 3: Instrument Variability. Fluctuations in GC parameters such as oven temperature, gas flow rates, or detector response can affect reproducibility.
-
Solution: Regularly perform system suitability tests and calibrations to ensure the GC-FID system is performing optimally. Check for leaks in the gas lines.[6]
-
Data Presentation
| Parameter | Recommended Condition | Rationale |
| Short-Term Storage Temperature | 15°C to 25°C[1][2][3] | Prevents solidification and minimizes degradation for daily or weekly use. |
| Long-Term Storage Temperature | -20°C or below[4] | Significantly slows down oxidation and other degradation processes for archival purposes. |
| Storage Atmosphere | Inert gas (e.g., nitrogen, argon) | Minimizes exposure to oxygen, thereby reducing the rate of oxidation. |
| Container Type | Amber glass vials with PTFE-lined caps | Protects from light and prevents leaching of contaminants. |
| Acceptable Shelf Life | Up to 2 years (under ideal conditions)[2] | Beyond this, the integrity of the standards may be compromised. |
Experimental Protocols
Protocol: Preparation of FAMEs from Fatty Acids via Acid-Catalyzed Methylation
This protocol describes a common method for converting free fatty acids into their corresponding methyl esters for GC analysis.
-
Sample Preparation: Accurately weigh approximately 10-20 mg of the fatty acid standard into a clean glass reaction vial.
-
Internal Standard Addition: Add a known amount of an internal standard (e.g., methyl heptadecanoate) to the vial. This will be used for quantification.[16]
-
Reagent Addition: Add 2 mL of a 1-2% solution of sulfuric acid in anhydrous methanol (B129727) to the vial.[18]
-
Reaction: Securely cap the vial and heat the mixture at 60-70°C for 1-2 hours in a heating block or water bath.[18]
-
Extraction: After cooling to room temperature, add 1 mL of water and 2 mL of n-hexane to the vial. Vortex vigorously for 30 seconds to extract the FAMEs into the hexane layer.
-
Phase Separation: Allow the layers to separate. Carefully transfer the upper hexane layer containing the FAMEs to a clean GC vial.
-
Washing: Wash the hexane layer with another 1 mL of water to remove any remaining acid.
-
Drying: Dry the hexane layer by passing it through a small amount of anhydrous sodium sulfate.
-
Analysis: The resulting hexane solution containing the FAMEs is now ready for injection into the GC-FID system.
Mandatory Visualization
Caption: Troubleshooting workflow for inconsistent FAME analysis results.
Caption: Workflow for acid-catalyzed preparation of FAME standards.
References
- 1. mbenergy.com [mbenergy.com]
- 2. preol.cz [preol.cz]
- 3. wratislavia-biodiesel.eu [wratislavia-biodiesel.eu]
- 4. stableisotopefacility.ucdavis.edu [stableisotopefacility.ucdavis.edu]
- 5. dmoserv3.whoi.edu [dmoserv3.whoi.edu]
- 6. irreproduceability in GC injections for FAME analysis - Chromatography Forum [chromforum.org]
- 7. concawe.eu [concawe.eu]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Setting the oxidation stability of FAME safely :: AGQM [agqm-biodiesel.com]
- 11. agronomy.emu.ee [agronomy.emu.ee]
- 12. concawe.eu [concawe.eu]
- 13. gleaner.co.uk [gleaner.co.uk]
- 14. Essential Tips for Storing and Handling Biodiesel | Ricochet Fuel Distributors, Inc [ricochetfuel.com]
- 15. FAME analysis-------------abnormal peak broadening - Chromatography Forum [chromforum.org]
- 16. Preparation of fatty acid methyl esters for gas-liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 17. stableisotopefacility.ucdavis.edu [stableisotopefacility.ucdavis.edu]
- 18. researchgate.net [researchgate.net]
identifying and eliminating ghost peaks in fatty acid chromatography
Welcome to the technical support center for fatty acid chromatography. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals identify and eliminate ghost peaks in their experiments.
Troubleshooting Guide
This guide provides systematic approaches to pinpoint and resolve the appearance of ghost peaks in your chromatograms.
Q1: I am seeing unexpected peaks in my blank injections. What are these "ghost peaks" and what causes them?
Ghost peaks are signals in a chromatogram that do not originate from the analytes in the injected sample.[1][2][3] They can appear as sharp or broad peaks, or even as a rise in the baseline.[4] The presence of ghost peaks can interfere with the accurate identification and quantification of your fatty acids.[1][3]
Common causes of ghost peaks in fatty acid analysis include:
-
System Contamination: Residues from previous samples, especially high-concentration fatty acids, can remain in the system.[1][2][5]
-
Solvent and Reagent Impurities: Impurities in solvents, reagents, or carrier gases can be concentrated on the column and elute as peaks.[1][2][6][7]
-
Septum Bleed (GC): Particles from the injector septum can degrade at high temperatures and introduce contaminants.[4][8]
-
Sample Carryover: Remnants of a previous sample can be injected with the current one, a common issue with "sticky" compounds like lipids.[5][9]
-
Improper Sample Preparation: Contaminants can be introduced from glassware, vials, or during the extraction and derivatization steps.[2][10] Fingerprints are a known source of fatty acid contamination, particularly C16:0 and C18:0.[4]
-
Column Degradation: A contaminated or aging column can bleed stationary phase or release previously adsorbed compounds.[1][2]
Q2: How can I systematically identify the source of ghost peaks in my fatty acid analysis?
A systematic approach is crucial to efficiently identify the source of contamination. The following workflow can guide your troubleshooting process.
Experimental Protocol: Diagnostic Injections
-
Blank Solvent Injection: Inject a sample of the pure solvent used to dissolve your fatty acid standards and samples. If ghost peaks are present, the contamination is likely from the solvent or the system.[11] If they are absent, the source is likely your sample or the sample preparation process.[3]
-
"No Injection" Run: Run your chromatographic method without any injection. If peaks still appear, the contamination source is likely the carrier gas/mobile phase, the inlet, or the column.[6][12]
-
Replicate Blank Injections: Perform a series of blank solvent injections. If the ghost peaks decrease in size with each run, this suggests carryover from a previous sample.[11]
Q3: I suspect carryover from previous fatty acid samples. What are the best practices to prevent this?
Carryover is common in fatty acid analysis due to the non-volatile nature of some lipids.[9] Here are some preventative measures:
-
Autosampler and Syringe Cleaning:
-
Use a strong, appropriate solvent to wash the syringe and injection port between runs. For fatty acids, a sequence of solvents with varying polarity can be effective.
-
Ensure wash solvent vials are clean and the solvent is replaced regularly.
-
-
Injection Volume and Concentration:
-
Avoid overloading the column by injecting the lowest feasible concentration of your sample.[1]
-
-
Method Optimization:
Q4: My ghost peaks seem to be related to the GC inlet. What is the proper cleaning procedure for fatty acid analysis?
A contaminated inlet is a frequent source of ghost peaks. Regular maintenance is key.
Experimental Protocol: GC Inlet Cleaning
Safety Precaution: Always wear appropriate personal protective equipment (PPE), including safety glasses and chemical-resistant gloves, when handling solvents and performing maintenance.
-
Cooldown: Cool the injector to a safe temperature (e.g., below 70°C).[6]
-
Disassembly: Turn off the carrier gas flow to the inlet. Remove the autosampler, septum nut, and septum. Then, carefully remove the inlet liner.[6][13]
-
Cleaning the Inlet:
-
Component Replacement:
-
Reassembly and Conditioning: Reassemble the inlet, restore gas flow, and heat the inlet to its operating temperature. Perform several blank solvent injections to ensure the inlet is clean before running samples.[6]
Q5: How should I clean my HPLC column to remove fatty acid contaminants?
Lipids can strongly adhere to reversed-phase columns. A multi-solvent wash is often necessary.
Experimental Protocol: HPLC Column Cleaning (Reversed-Phase)
Note: Always check the column manufacturer's instructions for solvent compatibility and pressure limits. If possible, reverse the column direction for cleaning.
-
Initial Wash: Flush the column with a solvent mixture similar to your mobile phase but without any buffer salts.
-
Stronger Organic Wash: Use a sequence of increasingly non-polar solvents to remove strongly retained lipids. Flush with at least 10 column volumes of each solvent. A typical sequence for lipid removal is:
-
Re-equilibration: Before returning to your analytical mobile phase, flush the column with an intermediate solvent miscible with both the cleaning solvent and your mobile phase (e.g., isopropanol).[2] Then, re-equilibrate the column with your initial mobile phase conditions until the baseline is stable.
Data Summary
The following tables provide a quick reference for common parameters and solvent properties relevant to troubleshooting ghost peaks.
Table 1: Recommended GC Bake-out Parameters
| Parameter | Recommendation | Purpose |
| Temperature | 20-30°C above the final analysis temperature (do not exceed column max temp) | To elute high-boiling point compounds and contaminants. |
| Duration | 30-60 minutes | To ensure complete elution of late-eluting compounds.[11] |
| Carrier Gas Flow | Maintain normal or slightly increased flow | To efficiently sweep contaminants from the column. |
Table 2: Solvent Properties for HPLC Column Cleaning
| Solvent | Polarity Index | Miscibility with Water | Use in Cleaning |
| Water | 10.2 | - | Flushing buffers and salts |
| Methanol | 5.1 | Yes | General-purpose cleaning |
| Acetonitrile | 5.8 | Yes | Common mobile phase and cleaning solvent |
| Isopropanol (IPA) | 3.9 | Yes | Intermediate solvent, good for lipid removal[1][2][14] |
| Hexane | 0.1 | No | Removing highly non-polar lipids (use with caution)[2][14] |
Frequently Asked Questions (FAQs)
Q: Can my choice of derivatization agent for FAME analysis cause ghost peaks? A: Yes, excess derivatization reagent or by-products from the reaction can sometimes appear as peaks in your chromatogram. It is important to follow the derivatization protocol carefully and include a sample clean-up step after derivatization to remove excess reagents.
Q: I see peaks corresponding to C16:0 and C18:0 fatty acids in my blanks. What is the likely source? A: Palmitic acid (C16:0) and stearic acid (C18:0) are common fatty acids found on human skin. Contamination from fingerprints on glassware, vial caps, or other equipment is a very common source of these ghost peaks.[4]
Q: Could a leak in my GC system cause ghost peaks? A: Yes, a small leak can allow air to enter the system. Oxygen in the presence of high temperatures can cause degradation of the stationary phase, leading to column bleed, which may appear as a rising baseline or ghost peaks.
Q: Are there any accessories that can help prevent ghost peaks? A: Yes, for HPLC, a "ghost trap" or guard column can be installed between the pump and the injector to trap impurities from the mobile phase before they reach the analytical column.[2] For GC, using high-quality gas filters to remove moisture, oxygen, and hydrocarbons from the carrier gas is essential.[12]
Q: How often should I perform inlet maintenance on my GC? A: The frequency of maintenance depends on the cleanliness of your samples and the number of injections. For labs analyzing complex or "dirty" samples, inspecting the inlet liner daily and replacing it and the septum every 100-200 injections is a good starting point.[3][15] A preventative maintenance schedule and logbook are highly recommended.[3][13]
References
- 1. support.waters.com [support.waters.com]
- 2. The Cleaning and Regeneration of Reversed-Phase HPLC Columns – Chemass [chemass.si]
- 3. Prevent GC Inlet Problems BEFORE They Cost You Time and Money [sigmaaldrich.com]
- 4. Fatty acid ghost peaks - Chromatography Forum [chromforum.org]
- 5. glsciences.eu [glsciences.eu]
- 6. agilent.com [agilent.com]
- 7. glsciencesinc.com [glsciencesinc.com]
- 8. elementlabsolutions.com [elementlabsolutions.com]
- 9. Fatty Acids Analysis by Gas Chromatography - Impact Solutions [impact-solutions.co.uk]
- 10. gcms.cz [gcms.cz]
- 11. researchgate.net [researchgate.net]
- 12. agilent.com [agilent.com]
- 13. m.youtube.com [m.youtube.com]
- 14. researchgate.net [researchgate.net]
- 15. chromatographyonline.com [chromatographyonline.com]
Technical Support Center: Purification of Methyl 11,14,17-eicosatrienoate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Methyl 11,14,17-eicosatrienoate.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying this compound?
A1: The primary techniques for purifying this compound and other polyunsaturated fatty acid methyl esters (PUFA FAMEs) include:
-
Silver Ion Chromatography: This is a powerful method for separating FAMEs based on the number, configuration (cis/trans), and position of their double bonds. It can be performed as solid-phase extraction (SPE), thin-layer chromatography (TLC), or high-performance liquid chromatography (HPLC).[1][2][3][4][5]
-
Preparative Reversed-Phase HPLC (RP-HPLC): This technique separates FAMEs based on their hydrophobicity, which is influenced by both chain length and degree of unsaturation.[6][7][8][9]
-
Low-Temperature Crystallization: This method is effective for separating saturated and unsaturated FAMEs by leveraging their different melting points.[10][11][12][13][14]
-
Urea Complexation: This technique separates saturated and unsaturated FAMEs by forming inclusion complexes with urea.
Q2: My this compound sample is degrading during purification. What are the likely causes and how can I prevent it?
A2: this compound is a polyunsaturated fatty acid methyl ester and is susceptible to oxidation. Degradation is often caused by exposure to heat, light, and oxygen. To prevent this:
-
Work under an inert atmosphere: Use nitrogen or argon gas to blanket samples and solvents.
-
Use antioxidants: Add a small amount of an antioxidant like BHT (butylated hydroxytoluene) to your solvents.
-
Avoid high temperatures: Use low-temperature purification methods like low-temperature crystallization or perform chromatography at room temperature unless a heated column is specified in a validated protocol. High temperatures during methylation can also cause degradation of unstable fatty acids.[15]
-
Protect from light: Use amber glass vials or wrap your containers in aluminum foil.[1]
Q3: After purification, I see unexpected peaks in my GC analysis. What could be the source of this contamination?
A3: Unexpected peaks can arise from several sources:
-
Incomplete reaction: If you are synthesizing the methyl ester, unreacted free fatty acids or partially reacted glycerides might be present.
-
Isomerization: Acidic or basic conditions, as well as heat, can cause the double bonds to migrate or change from cis to trans configuration.
-
Solvent impurities: Ensure you are using high-purity solvents.
-
Contamination from labware: Fatty acid salts can adhere to glassware. Thoroughly clean all glassware, potentially with an acid wash, to remove any residues.[16]
-
Trace impurities from the starting material: Saturated monoglycerides (B3428702) (sMG) and sterol glucosides (SG) are common impurities from the original oil source that can affect the quality of the final product.[17]
Q4: How can I confirm the purity and identity of my purified this compound?
A4: The purity and identity of this compound are typically confirmed using a combination of analytical techniques:
-
Gas Chromatography (GC): GC with a flame ionization detector (FID) is the standard method for assessing the purity of FAMEs. Comparison of the retention time with a certified reference standard is used for identification.
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS provides information about the molecular weight and fragmentation pattern, which helps to confirm the identity of the compound.[12]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can be used to confirm the structure, including the position and configuration of the double bonds.
Troubleshooting Guides
Issue 1: Low Recovery of this compound after Silver Ion SPE
| Symptom | Possible Cause | Troubleshooting Steps |
| Low or no elution of the target compound | Inappropriate solvent polarity: The elution solvent may not be strong enough to displace the compound from the silver-impregnated silica. | 1. Increase the polarity of the elution solvent by gradually increasing the percentage of the more polar solvent (e.g., acetone (B3395972) or acetonitrile (B52724) in a dichloromethane (B109758) or hexane (B92381) base).2. Refer to established protocols for elution schemes for PUFAs.[1] |
| Column overloading: Too much sample was loaded onto the SPE cartridge. | 1. Reduce the amount of sample loaded. For a 0.5g adsorbent cartridge, a sample size of 0.1 to 0.5 mg is recommended.[1]2. Use a larger SPE cartridge or perform multiple smaller runs. | |
| Co-elution of impurities | Poor separation: The elution solvent gradient is not optimized to resolve the target compound from closely related FAMEs. | 1. Use a more gradual solvent gradient to improve resolution.2. Ensure the SPE column is properly conditioned before loading the sample.[1] |
| Presence of trans isomers: Trans isomers may co-elute with cis isomers depending on the solvent system. | 1. Optimize the solvent system to enhance the separation of cis and trans isomers. Silver ion chromatography is particularly effective for this. |
Issue 2: Peak Tailing or Broadening in Preparative HPLC
| Symptom | Possible Cause | Troubleshooting Steps |
| Symmetrical but broad peaks | Column overloading: Injecting too much sample mass onto the column. | 1. Reduce the injection mass.2. Use a larger diameter preparative column. |
| High flow rate: The flow rate is too high for efficient mass transfer. | 1. Reduce the flow rate. | |
| Tailing peaks | Secondary interactions: The analyte is interacting with active sites on the stationary phase. | 1. Add a competitive agent to the mobile phase, such as a small amount of a weak acid (e.g., acetic acid or formic acid) for reversed-phase chromatography.2. Ensure the column is properly packed and has not developed a void. |
| Sample solvent incompatible with mobile phase: The sample is dissolved in a solvent much stronger than the mobile phase. | 1. Dissolve the sample in the initial mobile phase or a weaker solvent. |
Data Presentation
Table 1: Example Solvent Systems for Silver Ion Solid-Phase Extraction of FAMEs
| Fraction | Eluting Solvents | Fatty Acid Methyl Esters Eluted |
| 1 | Dichloromethane | Saturated and trans-monoenoic |
| 2 | Dichloromethane:Acetone (9:1, v/v) | cis-monoenoic |
| 3 | Dichloromethane:Acetone (4:1, v/v) | Dienoic |
| 4 | Acetone | Trienoic and tetraenoic |
| 5 | Acetone:Acetonitrile (9:1, v/v) | Pentaenoic and hexaenoic |
Source: Adapted from established protocols for silver ion SPE of FAMEs.[1]
Experimental Protocols
Protocol 1: Purification of this compound using Silver Ion Solid-Phase Extraction (SPE)
Objective: To isolate this compound from a mixture of fatty acid methyl esters.
Materials:
-
Bond Elut™ SCX cartridge (or similar sulfonic acid-based SPE cartridge)
-
Silver nitrate (B79036) (AgNO₃)
-
Acetonitrile, water, acetone, dichloromethane (all HPLC grade)
-
Sample containing this compound
-
Collection vials
-
Vacuum manifold (optional)
Procedure:
-
Preparation of the Silver Ion SPE Cartridge:
-
Prepare a solution of 20 mg silver nitrate in 0.25 mL of acetonitrile:water (10:1, v/v).[1]
-
Wrap the SPE cartridge in aluminum foil to protect it from light.[1]
-
Slowly pass the silver nitrate solution through the SPE cartridge.
-
Flush the cartridge with 5 mL of acetonitrile, followed by 5 mL of acetone, and finally 10 mL of dichloromethane.[1] The column is now ready for use.
-
-
Sample Loading:
-
Dissolve 0.1 to 0.5 mg of the FAME mixture in a small volume of dichloromethane (e.g., 100-200 µL).
-
Apply the sample to the top of the conditioned SPE cartridge.
-
-
Elution:
-
Elute the different FAME fractions using a stepwise gradient of solvents of increasing polarity. An example elution scheme is provided in Table 1.
-
This compound, being a trienoic FAME, is expected to elute in a fraction with a higher polarity solvent, such as a mixture of dichloromethane and acetone, or pure acetone.
-
Collect each fraction in a separate, labeled vial.
-
-
Analysis:
-
Evaporate the solvent from each fraction under a stream of nitrogen.
-
Reconstitute the residue in a suitable solvent (e.g., hexane) and analyze by GC-FID or GC-MS to identify the fraction containing the purified this compound.
-
Visualizations
Caption: Workflow for the purification of this compound using Silver Ion SPE.
Caption: Troubleshooting logic for low recovery of this compound.
References
- 1. aocs.org [aocs.org]
- 2. Improved separation of conjugated fatty acid methyl esters by silver ion-high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. aocs.org [aocs.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Preparative HPLC | Teledyne LABS [teledynelabs.com]
- 8. LABTips: Preparative HPLC for Purification Workflows | Labcompare.com [labcompare.com]
- 9. warwick.ac.uk [warwick.ac.uk]
- 10. scilit.com [scilit.com]
- 11. thescipub.com [thescipub.com]
- 12. researchgate.net [researchgate.net]
- 13. ikm.org.my [ikm.org.my]
- 14. Effects of High-Melting Methyl Esters on Crystallization Properties of Fatty Acid Methyl Ester Mixtures [elibrary.asabe.org]
- 15. nacalai.com [nacalai.com]
- 16. chromforum.org [chromforum.org]
- 17. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Analysis of Methyl 11,14,17-Eicosatrienoate and Other Omega-3 Lipids in Modulating Inflammatory Responses
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Methyl 11,14,17-eicosatrienoate, a lesser-known omega-3 polyunsaturated fatty acid (PUFA), with other well-established omega-3 lipids, namely eicosapentaenoic acid (EPA) and docosahexaenoic acid (DHA). The focus of this comparison is on their respective anti-inflammatory properties, supported by experimental data.
Introduction to this compound
This compound is the methyl ester of 11,14,17-eicosatrienoic acid (ETrA), a rare, naturally occurring omega-3 PUFA.[1] It is also known as Dihomo-α-Linolenic Acid. While structurally similar to the more common omega-3 fatty acids, its biological activities and therapeutic potential are still under investigation. This guide aims to synthesize the current understanding of its anti-inflammatory effects in comparison to EPA and DHA.
Comparative Anti-Inflammatory Performance
Experimental evidence suggests that 11,14,17-eicosatrienoic acid possesses anti-inflammatory properties, although it appears to be less potent than EPA. A key study conducted on murine RAW264.7 macrophages provides a direct comparison of their effects on inflammatory markers.[1]
Data Summary of Anti-Inflammatory Effects:
| Feature | This compound (as ETrA) | Eicosapentaenoic Acid (EPA) | Docosahexaenoic Acid (DHA) | Alpha-Linolenic Acid (ALA) |
| Suppression of NF-κB Mediated Nitric Oxide (NO) Production | Yes[1] | More potent than ETrA[1] | Strong anti-inflammatory effects[2] | Limited conversion to EPA/DHA, thus indirect and weaker effects. |
| Inhibition of inducible Nitric Oxide Synthase (iNOS) Expression | Yes[1] | More potent than ETrA[1] | Strong anti-inflammatory effects[2] | Not directly established in comparative studies. |
| Effect on Prostaglandin E2 (PGE2) Production | No suppressive effect observed[1] | Suppresses PGE2 production | Suppresses pro-inflammatory eicosanoids | Limited and indirect effects. |
| Effect on Cyclooxygenase-2 (COX-2) Expression | No suppressive effect observed[1] | Suppresses COX-2 expression | Suppresses COX-2 expression | Not directly established in comparative studies. |
Metabolic Pathways and Mechanism of Action
The anti-inflammatory effects of omega-3 fatty acids are largely attributed to their metabolism into a variety of bioactive lipid mediators, including eicosanoids and specialized pro-resolving mediators (SPMs).
Proposed Metabolic Pathway of 11,14,17-Eicosatrienoic Acid:
While direct metabolic studies on 11,14,17-eicosatrienoic acid are limited, its structural similarity to the omega-6 fatty acid Dihomo-γ-linolenic acid (DGLA) suggests a potential metabolic pathway. DGLA is known to be converted by cyclooxygenase (COX) enzymes into series-1 prostaglandins (B1171923), such as Prostaglandin E1 (PGE1), which have potent anti-inflammatory properties.[3] It is hypothesized that 11,14,17-eicosatrienoic acid may follow a similar pathway to produce anti-inflammatory mediators.
In contrast, EPA and DHA are precursors to a different series of eicosanoids (e.g., series-3 prostaglandins and series-5 leukotrienes) and potent anti-inflammatory and pro-resolving mediators like resolvins, protectins, and maresins.
Below is a DOT script generating a diagram illustrating the proposed metabolic pathway.
Caption: Proposed metabolic pathway of 11,14,17-Eicosatrienoic Acid.
Experimental Protocols
Detailed methodologies for the key experiments cited in the comparative data are provided below.
NF-κB Activity Assessment using Luciferase Reporter Assay
This protocol is designed to quantify the activation of the NF-κB signaling pathway in response to inflammatory stimuli and to assess the inhibitory effects of test compounds.
Experimental Workflow:
References
comparative study of different fatty acid esterification methods
A Comparative Guide to Fatty Acid Esterification Methods
For researchers, scientists, and drug development professionals, the efficient esterification of fatty acids is a critical process in the synthesis of a wide range of compounds, from biofuels to pharmaceutical excipients. The choice of esterification method can significantly impact reaction efficiency, product yield, purity, and overall process sustainability. This guide provides an objective comparison of common fatty acid esterification methods, supported by experimental data and detailed protocols.
Comparison of Key Performance Metrics
The selection of an appropriate esterification method depends on several factors, including the nature of the fatty acid feedstock, desired reaction speed, and tolerance to reaction conditions. The following table summarizes the key performance metrics of acid-catalyzed, base-catalyzed, enzymatic, and supercritical fluid esterification methods.
| Method | Catalyst | Reaction Temperature (°C) | Reaction Time | Yield (%) | Feedstock Tolerance (High Free Fatty Acid Content) | Key Advantages | Key Disadvantages |
| Acid-Catalyzed | H₂SO₄, HCl, Solid Acids | 60 - 121°C[1][2] | 1 - 6 hours[3][4] | >90%[2] | High[5][6] | Insensitive to free fatty acids (FFAs), can catalyze esterification and transesterification simultaneously.[5] | Slow reaction rate compared to base catalysis, requires high alcohol to oil molar ratios, potential for corrosion.[5] |
| Base-Catalyzed | NaOH, KOH, NaOMe | 55 - 65°C[3][7] | 1 - 5 hours[3][7] | >98%[7][8] | Low[5] | Very fast reaction rate (4000 times faster than acid-catalyzed), high conversion yields.[5] | Sensitive to FFAs and water (soap formation), requires feedstock with <1% FFA, catalyst is consumed by FFAs.[5][6] |
| Enzymatic | Lipases (e.g., Novozym 435) | 37 - 80°C[2][9] | 5 - 24 hours | 85 - >90%[2][10][11] | High | Mild reaction conditions, high specificity (fewer by-products), reusable catalyst.[12] | Slower reaction rates, higher cost of enzymes.[2] |
| Supercritical Fluid | None (self-catalyzed) or Solid Acid | 280 - 375°C[13][14] | 15 - 60 minutes[13] | 80 - 98.3%[13][14] | High | Extremely fast, no catalyst required (reducing separation steps), environmentally friendly. | Requires high temperatures and pressures, specialized equipment. |
Experimental Protocols
Detailed and reproducible experimental protocols are essential for the successful implementation of any esterification method.
Acid-Catalyzed Esterification of Free Fatty Acids (Two-Stage Process for High FFA Feedstock)
This method is particularly suitable for feedstocks with a high content of free fatty acids (FFAs), such as waste cooking oil or certain crude vegetable oils.[2]
Stage 1: Acid Esterification (Pre-treatment)
-
Feedstock Preparation: Heat the oil containing high FFAs (e.g., rubber seed oil with an acid value of 82 mgKOH/g) to remove any moisture.[11]
-
Reaction Mixture: In a reactor, add methanol (B129727) to the oil. A common molar ratio is 80% v/v methanol to oil.[2] Add a sulfuric acid catalyst (e.g., 2% v/v).[2]
-
Reaction Conditions: Heat the mixture to 60°C and stir continuously for a specified period (e.g., 1 hour) to reduce the acid value.[3]
-
Separation: After the reaction, allow the mixture to settle. The upper layer contains the esterified oil, and the lower layer contains methanol, water, and the acid catalyst. Separate the layers.
-
Repeat if Necessary: For very high FFA content, a second stage of acid esterification may be required to bring the acid value below 2 mgKOH/g.[2]
Stage 2: Base-Catalyzed Transesterification
-
Reaction Mixture: Take the pre-treated oil from Stage 1. Prepare a solution of sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH) in methanol (e.g., 1 wt% KOH in methanol).[11] The typical methanol to oil molar ratio is 6:1.[7]
-
Reaction Conditions: Add the methoxide (B1231860) solution to the oil and maintain the temperature at 60-65°C with constant stirring for 1-2 hours.[3]
-
Product Separation: After the reaction, two layers will form: the upper layer is the fatty acid methyl esters (biodiesel), and the lower layer is glycerol. Separate the layers using a separatory funnel.
-
Purification: Wash the ester layer with warm water to remove any residual catalyst, soap, and methanol. Dry the final product.
Enzymatic Esterification
Enzymatic esterification offers a more environmentally friendly approach under milder conditions.[12]
-
Enzyme Preparation: Use an immobilized lipase (B570770), such as Novozym 435, for ease of separation and reuse.
-
Reaction Mixture: In a temperature-controlled shaker, mix the fatty acid source (e.g., fish oil fatty acid ethyl esters), the alcohol (e.g., 2-ethyl-1-hexanol), and the immobilized lipase (e.g., 5 wt%).[10]
-
Reaction Conditions: Maintain the temperature at 60°C and apply a vacuum (e.g., 10 mbar) to remove any water formed during the reaction, which can inhibit the enzyme.[10] Agitate the mixture (e.g., 200 rpm) for 5 hours or until a high conversion is achieved.[10]
-
Enzyme Recovery: After the reaction, separate the immobilized enzyme from the product mixture by filtration for reuse.
-
Product Purification: The product can be purified by evaporating the excess alcohol.
Supercritical Fluid Esterification
This method utilizes the unique properties of fluids above their critical temperature and pressure to achieve rapid, catalyst-free esterification.
-
Apparatus: A continuous tubular reactor capable of withstanding high temperatures and pressures is required.
-
Reaction Mixture: Pump the fatty acid source (e.g., acid oil) and the alcohol (e.g., ethanol) into the reactor at a specific molar ratio (e.g., 4:1 ethanol (B145695) to acid oil).[13]
-
Reaction Conditions: Heat the reactor to supercritical conditions for the alcohol (e.g., 280°C for ethanol) and maintain a high pressure (e.g., 100 bar).[13] The residence time in the reactor can be as short as 15 minutes.[13]
-
Product Collection: The product mixture exits the reactor and is cooled and depressurized.
-
Separation: The fatty acid ethyl esters are then separated from unreacted starting materials and by-products.
Visualizing the Workflows
To better understand the procedural flow of these esterification methods, the following diagrams are provided.
Caption: Workflow for a two-stage acid-catalyzed esterification process.
Caption: General workflow for enzymatic esterification.
Caption: Workflow for continuous supercritical fluid esterification.
References
- 1. Acid-catalyzed esterification of free fatty acids with ethanol: an assessment of acid oil pretreatment, kinetic modeling and simulation | Semantic Scholar [semanticscholar.org]
- 2. tandfonline.com [tandfonline.com]
- 3. researchgate.net [researchgate.net]
- 4. journals.tubitak.gov.tr [journals.tubitak.gov.tr]
- 5. mdpi.com [mdpi.com]
- 6. Acid-Catalyzed Esterification [springboardbiodiesel.com]
- 7. researchgate.net [researchgate.net]
- 8. jbiochemtech.com [jbiochemtech.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. Comparison of Chemical and Enzymatic Interesterification of Fully Hydrogenated Soybean Oil and Walnut Oil to Produce a Fat Base with Adequate Nutritional and Physical Characteristics - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Fatty Acid Alkyl Ester Production by One-Step Supercritical Transesterification of Beef Tallow by Using Ethanol, Iso-Butanol, and 1-Butanol [mdpi.com]
Validating Novel Biomarkers: A Comparative Guide for Methyl 11,14,17-Eicosatrienoate
For Researchers, Scientists, and Drug Development Professionals
The identification and validation of novel biomarkers are critical for advancing disease diagnosis, prognosis, and the development of targeted therapies. This guide provides a framework for the validation of Methyl 11,14,17-eicosatrienoate as a potential disease biomarker. Due to the limited direct experimental evidence for this specific molecule in a disease context, we will draw comparisons with established biomarkers in cardiovascular and inflammatory diseases to outline a comprehensive validation strategy.
Comparative Performance of Established Biomarkers
A crucial step in validating a new biomarker is to compare its performance against existing standards. The following table summarizes key performance characteristics of well-established biomarkers for cardiovascular and inflammatory diseases. For this compound, these represent the target performance metrics that would need to be established through rigorous validation studies.
| Biomarker | Disease Association | Sensitivity | Specificity | Clinical Utility |
| High-Sensitivity C-Reactive Protein (hs-CRP) | Inflammation, Cardiovascular Disease[1][2] | High | Low | Risk prediction, monitoring inflammatory conditions[1][2] |
| Cardiac Troponins (cTnI, cTnT) | Acute Myocardial Infarction[1][3] | Very High | High | Diagnosis of myocardial injury[1][3] |
| B-type Natriuretic Peptide (BNP) / NT-proBNP | Heart Failure[1][4] | High | Moderate | Diagnosis, prognosis, and management of heart failure[1][4] |
| Apolipoprotein B (ApoB) | Cardiovascular Disease[2] | Moderate | Moderate | More reliable predictor of cardiovascular risk than LDL-C[2] |
| This compound | Hypothetical: Inflammatory or Cardiovascular Disease | To Be Determined | To Be Determined | To Be Determined |
Experimental Protocols for Biomarker Validation
The validation of a novel biomarker like this compound requires a multi-step process involving analytical and clinical validation.[5][6]
Analytical Validation: Quantification of this compound in Biological Samples
Objective: To develop and validate a robust and reproducible method for quantifying this compound in relevant biological matrices (e.g., plasma, serum).
Methodology: Liquid Chromatography-Mass Spectrometry (LC-MS)
-
Sample Preparation:
-
Lipid Extraction: Perform lipid extraction from the biological sample using a suitable method, such as the Folch or Bligh-Dyer method.
-
Internal Standard: Add a known concentration of a deuterated internal standard (e.g., d8-Methyl 11,14,17-eicosatrienoate) to the sample prior to extraction to account for variability.
-
Derivatization (Optional): If necessary, derivatize the methyl ester to enhance ionization efficiency.
-
-
Chromatographic Separation:
-
Utilize a reverse-phase C18 column to separate this compound from other lipid species.
-
Employ a gradient elution with a mobile phase consisting of water with 0.1% formic acid (A) and acetonitrile (B52724) with 0.1% formic acid (B).
-
-
Mass Spectrometric Detection:
-
Use a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity.
-
Optimize MRM transitions for both the analyte and the internal standard.
-
-
Assay Validation:
-
Linearity: Establish a calibration curve with a series of known concentrations to demonstrate a linear response.
-
Precision and Accuracy: Determine intra- and inter-assay precision and accuracy using quality control samples at low, medium, and high concentrations.
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): Establish the lowest concentration that can be reliably detected and quantified.
-
Stability: Assess the stability of the analyte in the biological matrix under different storage conditions (e.g., freeze-thaw cycles, long-term storage).
-
Clinical Validation: Case-Control and Cohort Studies
Objective: To evaluate the association of this compound levels with the presence, severity, or prognosis of a specific disease.
Methodology:
-
Study Design:
-
Case-Control Study: Compare the levels of this compound in a well-defined group of patients with the disease of interest (cases) to a group of healthy individuals (controls).
-
Prospective Cohort Study: Measure this compound levels in a large cohort of individuals at baseline and follow them over time to assess the association with disease development or progression.
-
-
Statistical Analysis:
-
Use appropriate statistical tests (e.g., t-test, Mann-Whitney U test) to compare biomarker levels between groups.
-
Perform receiver operating characteristic (ROC) curve analysis to determine the diagnostic accuracy (sensitivity and specificity) of the biomarker.
-
Utilize regression models (e.g., logistic regression, Cox proportional hazards model) to assess the independent predictive value of the biomarker while adjusting for potential confounding factors.
-
Visualizing Workflows and Pathways
Biomarker Validation Workflow
The following diagram illustrates a typical workflow for biomarker discovery and validation.
Hypothetical Signaling Pathway Involving a Lipid Mediator
This diagram depicts a hypothetical signaling pathway where a lipid-derived molecule, such as a metabolite of eicosatrienoic acid, could play a role in an inflammatory response.
References
- 1. mdpi.com [mdpi.com]
- 2. hindustantimes.com [hindustantimes.com]
- 3. New Biomarkers for Cardiovascular Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Biomarkers in Cardiovascular Disease: Statistical Assessment and Section on Key Novel Heart Failure Biomarkers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. memoinoncology.com [memoinoncology.com]
- 6. Steps in Developing a Biomarker Validation Plan – Clinical Research Made Simple [clinicalstudies.in]
A Head-to-Head Battle: GC-MS versus GC-FID for the Analysis of Fatty Acid Methyl Esters
In the realm of lipid analysis, the accurate quantification and identification of fatty acid methyl esters (FAMEs) are paramount for researchers in fields spanning from food science and nutrition to biofuel development and clinical diagnostics. The two most common analytical workhorses for this task are Gas Chromatography coupled with Mass Spectrometry (GC-MS) and Gas Chromatography with Flame Ionization Detection (GC-FID). While both techniques are powerful, they present distinct advantages and disadvantages. This guide provides an objective comparison of their performance for FAME analysis, supported by experimental data and detailed protocols to aid researchers, scientists, and drug development professionals in selecting the optimal method for their specific needs.
Quantitative Performance: A Data-Driven Comparison
The choice between GC-MS and GC-FID often hinges on the specific requirements of the analysis, such as the need for sensitivity, selectivity, or structural confirmation. While GC-FID has traditionally been the go-to for robust quantification, GC-MS offers unparalleled identification capabilities and, in many cases, superior sensitivity.[1][2][3]
| Performance Metric | GC-MS | GC-FID | Key Considerations |
| Selectivity | High (can distinguish based on mass spectra) | Lower (based on retention time) | GC-MS is advantageous for complex samples where co-elution is likely.[1][2] |
| Sensitivity | Generally higher, especially in SIM mode | High, but can be lower than GC-MS for certain compounds | GC-MS can often detect substances at parts-per-billion (ppb) levels, whereas GC-FID is typically in the parts-per-million (ppm) range.[4] |
| Limit of Detection (LOD) | Can be as low as the picogram level | Typically in the low nanogram range | For trace analysis, GC-MS is often the superior choice.[5][6] |
| Limit of Quantification (LOQ) | Very low, enabling accurate trace quantification | Good, but may not be sufficient for very low abundance FAMEs | Regulations and research goals dictating low detection limits may necessitate GC-MS.[6] |
| Linearity | Excellent over a wide dynamic range | Excellent, known for its wide linear range | Both techniques offer good linearity, but this should be validated for specific applications. |
| Precision | High, with good repeatability | High, known for its robustness and reproducibility | Both methods demonstrate excellent precision when properly optimized.[1] |
| Compound Identification | Definitive (based on mass spectral libraries) | Tentative (based on retention time matching with standards) | GC-MS provides structural information, which is crucial for identifying unknown FAMEs or confirming the identity of known ones.[6][7] |
| Cost | Higher initial investment and maintenance costs | Lower initial investment and operational costs | GC-FID is a more cost-effective option for routine quantitative analysis where compound identities are well-established.[6] |
| Ease of Use | More complex operation and data analysis | Simpler operation and data interpretation | GC-FID is often considered more user-friendly for high-throughput screening.[4] |
Experimental Protocols
Accurate FAME analysis is critically dependent on proper sample preparation and the use of optimized analytical conditions. The following sections detail typical methodologies for both GC-MS and GC-FID analysis.
1. Sample Preparation and Derivatization to FAMEs
The analysis of fatty acids by gas chromatography first requires their conversion to a more volatile and less polar form, typically fatty acid methyl esters (FAMEs).[8][9] This derivatization process is crucial for achieving good chromatographic separation and peak shape.[8]
a. Lipid Extraction: Lipids are first extracted from the sample matrix. A common method is the Folch extraction, which uses a chloroform:methanol solvent system.
b. Saponification and Esterification: The extracted lipids are then saponified (hydrolyzed) to yield free fatty acids. These free fatty acids are subsequently esterified to FAMEs. A widely used and effective reagent for this is boron trifluoride (BF3) in methanol.[10]
-
Protocol using BF3-Methanol:
-
Weigh approximately 25 mg of the extracted lipid sample into a reaction vial.
-
Add 2 mL of 12-14% BF3-methanol reagent.
-
Heat the mixture at 60-100°C for 5-10 minutes.
-
Cool the reaction mixture to room temperature.
-
Add 1 mL of water and 1 mL of a nonpolar solvent (e.g., hexane (B92381) or heptane) to extract the FAMEs.
-
Vortex the mixture and allow the layers to separate.
-
The upper organic layer containing the FAMEs is collected for GC analysis.
-
2. GC-MS Analysis Protocol
GC-MS is ideal for both qualitative and quantitative analysis of FAMEs, providing definitive identification through mass spectral data.
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer (e.g., a single quadrupole or triple quadrupole system).
-
Column: A capillary column suitable for FAME analysis, such as a polar phase column (e.g., DB-FATWAX UI or equivalent).[11]
-
Injector: Split/splitless injector, typically operated in split mode.
-
Carrier Gas: Helium at a constant flow rate.
-
Oven Temperature Program: A temperature gradient is used to separate the FAMEs. A typical program might be:
-
Initial temperature: 70°C, hold for 2 minutes.
-
Ramp: 5°C/minute to 240°C.
-
Hold: 5 minutes at 240°C.
-
-
Mass Spectrometer Parameters:
-
Ionization Mode: Electron Ionization (EI) is standard. For enhanced sensitivity with unsaturated FAMEs, Positive Chemical Ionization (PCI) can be used.[12]
-
Scan Mode: For qualitative analysis, a full scan mode (e.g., m/z 40-550) is used. For quantitative analysis, Selected Ion Monitoring (SIM) mode is employed to increase sensitivity and selectivity by monitoring characteristic ions of the target FAMEs.[13]
-
Ion Source Temperature: Typically 230°C.
-
Transfer Line Temperature: Typically 240°C.
-
3. GC-FID Analysis Protocol
GC-FID is a robust and reliable technique for the routine quantification of FAMEs.
-
Instrumentation: A gas chromatograph equipped with a Flame Ionization Detector.
-
Column: Similar to GC-MS, a polar capillary column is typically used for FAME separation. The TRACE TR-FAME column is a common choice.[10]
-
Injector: Split/splitless injector, operated in split mode.
-
Carrier Gas: Helium or hydrogen.
-
Oven Temperature Program: A temperature program similar to that used for GC-MS is employed to achieve separation. For example:
-
Initial temperature: 90°C, hold for 3 minutes.
-
Ramp 1: 20°C/minute to 210°C.
-
Ramp 2: Increase to 230°C and hold for 10 minutes.[14]
-
-
Detector Parameters:
-
Detector Temperature: Typically set around 250-300°C.[7]
-
Hydrogen Flow: ~30 mL/min.
-
Air Flow: ~300 mL/min.
-
Makeup Gas (Helium or Nitrogen) Flow: ~30 mL/min.
-
Visualizing the Workflow and Decision-Making Process
To further clarify the analytical process and the choice between GC-MS and GC-FID, the following diagrams illustrate the experimental workflow and a logical decision-making tree.
Caption: Experimental workflow for FAME analysis from sample to data.
Caption: Decision tree for selecting between GC-MS and GC-FID.
Conclusion: Making the Right Choice
Both GC-MS and GC-FID are powerful and reliable techniques for the analysis of fatty acid methyl esters. The choice between them is not about which is definitively "better," but which is better suited for the specific analytical challenge at hand.
-
Choose GC-MS when:
-
Definitive identification of FAMEs is required.
-
Analysis of complex samples with potential co-eluting peaks is necessary.
-
Trace-level detection and quantification are critical.
-
The budget allows for a higher initial investment and operational costs.
-
-
Choose GC-FID when:
-
The primary goal is robust and high-throughput quantification of known FAMEs.
-
Compound identities are well-established and routinely analyzed.
-
Cost-effectiveness is a major consideration.
-
Simplicity of operation and maintenance is a priority.
-
Ultimately, a thorough understanding of the strengths and limitations of each technique, as outlined in this guide, will enable researchers to make an informed decision that best supports their scientific objectives. In some research settings, having access to both instruments can be highly advantageous, using GC-FID for routine screening and GC-MS for confirmation and in-depth characterization.[7]
References
- 1. Gas chromatographic quantification of fatty acid methyl esters: flame ionization detection vs. electron impact mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. scholarworks.calstate.edu [scholarworks.calstate.edu]
- 4. Is GC-FID More Sensitive Than GC-MS? [monadlabtech.com]
- 5. Comparison of gas chromatography-combustion-mass spectrometry and gas chromatography-flame ionization detector for the determination of fatty acid methyl esters in biodiesel without specific standards - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Comparison of FAME Analysis in Olive Oil by GC-FID and GC-MS [scioninstruments.com]
- 7. ijast.thebrpi.org [ijast.thebrpi.org]
- 8. High-Resolution GC Analyses of Fatty Acid Methyl Esters (FAMEs) [restek.com]
- 9. Derivatization of Fatty acids to FAMEs [sigmaaldrich.com]
- 10. tools.thermofisher.com [tools.thermofisher.com]
- 11. agilent.com [agilent.com]
- 12. shimadzu.com [shimadzu.com]
- 13. agilent.com [agilent.com]
- 14. static.igem.org [static.igem.org]
A Comparative Guide to the Quantification of Unsaturated Fatty Acids
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive cross-validation of the primary analytical methods for quantifying unsaturated fatty acids (UFAs). We offer an objective comparison of Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) Spectroscopy, supported by experimental data to inform your choice of methodology.
Data Presentation: A Comparative Overview of Analytical Methods
The selection of an appropriate method for UFA quantification is critical and depends on various factors including the required sensitivity, selectivity, and the nature of the sample matrix. Below is a summary of the key performance parameters for each technique, compiled from various validation studies.
Table 1: Performance Characteristics of Gas Chromatography-Mass Spectrometry (GC-MS) for Fatty Acid Analysis
| Parameter | Reported Range of Values | Key Considerations |
| Limit of Detection (LOD) | 0.1 µg/mL - 20.2 µg/mL[1] | Highly sensitive, especially with derivatization.[2] |
| Limit of Quantitation (LOQ) | 0.1 µg/mL - 50.0 µg/mL[1][3] | Allows for the quantification of low-abundance fatty acids. |
| Linearity (R²) | > 0.99[3] | Excellent linearity over a wide concentration range. |
| Precision (%RSD) | < 15% (Intra-day and Inter-day)[3] | Generally high precision, though it can be affected by the complexity of the derivatization process. |
| Accuracy (% Recovery) | 90.8% - 111.7%[1] | Good accuracy, often enhanced by the use of stable isotope-labeled internal standards. |
Table 2: Performance Characteristics of High-Performance Liquid Chromatography (HPLC) for Fatty Acid Analysis
| Parameter | Reported Range of Values | Key Considerations |
| Limit of Detection (LOD) | 1.1 µg/mL - 2.5 µg/mL[4] | Sensitivity is dependent on the detector used (e.g., UV, ELSD, MS). |
| Limit of Quantitation (LOQ) | 3.2 µg/mL - 7.4 µg/mL[4] | Suitable for moderately concentrated samples. |
| Linearity (R²) | > 0.999[4] | Strong linearity is achievable with appropriate standards. |
| Precision (%RSD) | < 2.8%[4] | High precision, particularly for the analysis of underivatized fatty acids. |
| Accuracy (% Recovery) | 99.0% - 104.1%[5] | Excellent accuracy, especially when coupled with mass spectrometry. |
Table 3: Performance Characteristics of Nuclear Magnetic Resonance (NMR) Spectroscopy for Fatty Acid Analysis
| Parameter | Reported Performance | Key Considerations |
| Accuracy | High, with results comparable to GC.[6][7] | Provides direct quantification without the need for reference standards for each analyte. |
| Precision (%RSD) | < 2%[8] | Excellent precision, as it is a non-destructive technique with minimal sample handling. |
| Limit of Detection (LOD) | Generally lower sensitivity than GC-MS and HPLC.[3] | Not ideal for trace analysis. |
| Limit of Quantitation (LOQ) | Higher than GC-MS and HPLC. | Best suited for the analysis of major fatty acid components. |
| Linearity | Inherently linear over a wide dynamic range. | The signal intensity is directly proportional to the number of nuclei. |
Experimental Protocols: Detailed Methodologies
Accurate and reproducible data are contingent on meticulous experimental execution. The following sections provide detailed protocols for the key methods of UFA quantification.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol for FAME Analysis
This method involves the conversion of fatty acids to their more volatile fatty acid methyl esters (FAMEs) prior to analysis.
1. Lipid Extraction:
-
Homogenize the biological sample (e.g., tissue, plasma, cell culture) in a chloroform:methanol (2:1, v/v) solution.
-
Add an internal standard (e.g., a deuterated fatty acid) to the sample at the beginning of the extraction to correct for sample loss.
-
Vortex the mixture and centrifuge to separate the phases.
-
Collect the lower organic phase containing the lipids.
-
Dry the lipid extract under a stream of nitrogen.
2. Derivatization to FAMEs (Acid-Catalyzed):
-
To the dried lipid extract, add a solution of 2% sulfuric acid in methanol.
-
Cap the tube securely and heat at 55°C for 16 hours.
-
After cooling, neutralize the reaction with a bicarbonate/carbonate solution.
-
Extract the FAMEs with hexane (B92381).
-
Centrifuge to separate the phases and collect the upper hexane layer containing the FAMEs.
-
Dry the hexane extract under nitrogen and reconstitute in a suitable solvent for GC-MS analysis.
3. GC-MS Analysis:
-
Column: Use a capillary column suitable for FAME analysis (e.g., DB-FastFAME).
-
Injection: Inject 1 µL of the sample in splitless mode.
-
Oven Program:
-
Initial temperature: 100°C, hold for 2 minutes.
-
Ramp to 180°C at 15°C/min.
-
Ramp to 250°C at 5°C/min, hold for 3 minutes.
-
Ramp to 320°C at 20°C/min, hold for 12 minutes.
-
-
Mass Spectrometry: Acquire data in full scan mode or selected ion monitoring (SIM) for targeted analysis.
-
Quantification: Create a calibration curve by analyzing a series of FAME standards of known concentrations with the internal standard. Plot the ratio of the analyte peak area to the internal standard peak area against the analyte concentration.
High-Performance Liquid Chromatography (HPLC) Protocol
HPLC can be used for the analysis of both free fatty acids and their esters. This protocol focuses on the analysis of underivatized unsaturated fatty acids.
1. Sample Preparation:
-
Extract lipids from the sample as described in the GC-MS protocol.
-
Saponify the lipid extract by adding a methanolic potassium hydroxide (B78521) solution and heating to release the free fatty acids.
-
Acidify the solution and extract the free fatty acids with an organic solvent like hexane or isooctane.
-
Dry the extract and reconstitute in the mobile phase.
2. HPLC Analysis:
-
Column: A C18 reversed-phase column is commonly used (e.g., Agilent TC-C18, 250 x 4.6 mm, 5 µm).[5]
-
Mobile Phase: A gradient of acetonitrile (B52724) and water (often with a small amount of acid like formic or acetic acid) is typically employed. For example:
-
Flow Rate: Typically 0.5 - 1.0 mL/min.
-
Detection: UV detection at a low wavelength (e.g., 205 nm) or mass spectrometry (LC-MS) for higher sensitivity and specificity.
-
Quantification: Construct a calibration curve using a series of standard solutions of the unsaturated fatty acids of interest.
Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol
NMR spectroscopy allows for the direct quantification of unsaturated fatty acids in a sample with minimal preparation.
1. Sample Preparation:
-
For liquid samples like oils, simply dissolve a known amount in a deuterated solvent (e.g., CDCl₃) containing a known amount of an internal standard (e.g., tetramethylsilane, TMS).
-
For solid or semi-solid samples, perform a lipid extraction as described previously and then dissolve the extract in the deuterated solvent.
2. ¹H-NMR Analysis:
-
Acquire the ¹H-NMR spectrum on a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Key Signals for Quantification:
-
Glycerol (B35011) backbone protons: Used as an internal reference for the total amount of triacylglycerols.
-
Olefinic protons (-CH=CH-): Integrate the signals in the region of δ 5.3-5.4 ppm to quantify total unsaturated fatty acids.
-
Bis-allylic protons (-CH=CH-CH₂-CH=CH-): Integrate the signals around δ 2.8 ppm to quantify polyunsaturated fatty acids.
-
Allylic protons (-CH₂-CH=CH-): Integrate the signals around δ 2.0 ppm.
-
Terminal methyl protons (-CH₃): The chemical shift of the terminal methyl group can differentiate between omega-3, omega-6, and other fatty acids.
-
-
Quantification: The concentration of each type of fatty acid is determined by the relative integration of its characteristic signals compared to the integral of the glycerol backbone protons or another internal standard. No external calibration curves are necessary for relative quantification.
Mandatory Visualization: Signaling Pathways and Experimental Workflows
Visualizing complex biological pathways and experimental procedures is crucial for clear communication. The following diagrams were generated using Graphviz (DOT language) to illustrate key concepts.
References
- 1. researchgate.net [researchgate.net]
- 2. High Sensitivity Quantitative Lipidomics Analysis of Fatty Acids in Biological Samples by Gas Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Orthogonal Comparison of GC−MS and 1H NMR Spectroscopy for Short Chain Fatty Acid Quantitation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. chemrxiv.org [chemrxiv.org]
A Comparative Analysis for Researchers: Methyl 11,14,17-Eicosatrienoate vs. Arachidonic Acid Methyl Ester
A deep dive into the opposing roles of omega-3 and omega-6 fatty acid esters in inflammatory signaling.
In the landscape of lipid research and drug development, the nuanced roles of fatty acid methyl esters are of paramount importance. This guide provides a detailed, objective comparison of two key C20 fatty acid methyl esters: Methyl 11,14,17-eicosatrienoate, an omega-3 polyunsaturated fatty acid (PUFA), and Arachidonic Acid Methyl Ester, its omega-6 counterpart. Understanding their distinct impacts on inflammatory pathways is critical for researchers investigating inflammatory diseases and developing novel therapeutics.
At a Glance: Key Chemical and Biological Distinctions
| Feature | This compound | Arachidonic Acid Methyl Ester |
| Chemical Formula | C21H36O2[1] | C21H34O2 |
| Molar Mass | 320.51 g/mol | 318.49 g/mol |
| Fatty Acid Family | Omega-3 | Omega-6 |
| Parent Fatty Acid | 11,14,17-Eicosatrienoic Acid | Arachidonic Acid |
| Primary Biological Role in Inflammation | Generally considered to have anti-inflammatory or less inflammatory potential. | Precursor to potent pro-inflammatory mediators.[2] |
| Metabolic Pathway Interaction | Competes with arachidonic acid for cyclooxygenase (COX) and lipoxygenase (LOX) enzymes. | Primary substrate for COX and LOX enzymes, leading to the production of pro-inflammatory eicosanoids.[2] |
The Dichotomy of Inflammation: Opposing Metabolic Fates
The fundamental difference between these two molecules lies in their metabolic processing and the resulting bioactive lipid mediators, collectively known as eicosanoids. Once cellular enzymes hydrolyze the methyl ester group, the parent fatty acids, 11,14,17-eicosatrienoic acid and arachidonic acid, enter distinct metabolic cascades with opposing effects on inflammation.
Arachidonic acid is the primary precursor to a range of potent pro-inflammatory eicosanoids. Upon cellular stimulation, it is liberated from membrane phospholipids (B1166683) and metabolized by cyclooxygenase (COX) and lipoxygenase (LOX) enzymes to produce 2-series prostaglandins (B1171923) (e.g., PGE2) and 4-series leukotrienes (e.g., LTB4), respectively. These molecules are key drivers of the inflammatory response, promoting vasodilation, increasing vascular permeability, and acting as chemoattractants for immune cells.
Conversely, omega-3 fatty acids like 11,14,17-eicosatrienoic acid can exert anti-inflammatory effects through several mechanisms. They act as competitive inhibitors of the enzymes that metabolize arachidonic acid, thereby reducing the production of pro-inflammatory eicosanoids.[3] Furthermore, when omega-3 fatty acids are themselves metabolized by COX and LOX enzymes, they give rise to 3-series prostaglandins (e.g., PGE3) and 5-series leukotrienes (e.g., LTB5), which are generally less inflammatory than their arachidonic acid-derived counterparts.
dot
Caption: Opposing metabolic pathways of omega-3 and omega-6 fatty acids.
Quantitative Comparison of Inflammatory Marker Production
While direct comparative studies on this compound are limited, research on the closely related omega-3 fatty acid, eicosapentaenoic acid (EPA), provides valuable insights into its potential anti-inflammatory efficacy relative to arachidonic acid. The following table summarizes representative data from in vitro studies.
| Inflammatory Marker | Cell Type | Treatment | Result | Reference |
| Prostaglandin E2 (PGE2) Production | Caco-2 cells | Arachidonic Acid | Significantly higher PGE2 production compared to EPA-treated cells. | [4] |
| Murine Macrophages | Δ7-Eicosatrienoic Acid | Up to 84% reduction in LPS-stimulated PGE2 production. | [3] | |
| Nitric Oxide (NO) Production | RAW 264.7 Macrophages | Omega-3 Fatty Acid Emulsion | Significantly less NO production in LPS-stimulated cells compared to omega-6 fatty acid treatment. | [2] |
| Tumor Necrosis Factor-alpha (TNF-α) Production | RAW 264.7 Macrophages | Omega-3 Fatty Acid Emulsion | Significantly decreased TNF-α production after 24h LPS-stimulation compared to omega-6 fatty acid treatment. | [2] |
| Interleukin-6 (IL-6) Production | Human Lung Fibroblasts | Arachidonic Acid (100 µM) | Increased IL-6 release. | [5] |
| Nuclear Factor-kappa B (NF-κB) Activation | Caco-2 cells | Arachidonic Acid | Increased NF-κB activation compared to EPA. | [4] |
Experimental Protocols
In Vitro Anti-Inflammatory Assay in Macrophages
This protocol outlines a general procedure for assessing the anti-inflammatory effects of fatty acid methyl esters in a macrophage cell line, such as RAW 264.7.
1. Cell Culture and Seeding:
-
Culture RAW 264.7 macrophages in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO2.
-
Seed the cells in 24-well plates at a density of 2.5 x 10^5 cells/well and allow them to adhere overnight.
2. Fatty Acid Methyl Ester Treatment:
-
Prepare stock solutions of this compound and Arachidonic Acid Methyl Ester in ethanol (B145695) or DMSO.
-
The following day, replace the culture medium with fresh medium containing various concentrations of the fatty acid methyl esters or vehicle control.
-
Pre-incubate the cells with the fatty acid methyl esters for a specified period (e.g., 24 hours) to allow for cellular uptake and metabolism.
3. Inflammatory Stimulation:
-
After the pre-incubation period, stimulate the cells with an inflammatory agent, such as lipopolysaccharide (LPS) from E. coli (e.g., 1 µg/mL), for a defined duration (e.g., 24 hours).
4. Measurement of Inflammatory Markers:
-
Nitric Oxide (NO) Production: Collect the cell culture supernatants and measure the accumulation of nitrite, a stable metabolite of NO, using the Griess reagent assay.
-
Cytokine Production (TNF-α, IL-6): Collect the cell culture supernatants and quantify the levels of pro-inflammatory cytokines using commercially available ELISA kits according to the manufacturer's instructions.
-
Gene Expression of Pro-inflammatory Mediators (e.g., COX-2, iNOS): Isolate total RNA from the cells and perform quantitative real-time PCR (qRT-PCR) to determine the relative mRNA expression levels of target genes.
dot
Caption: Workflow for in vitro macrophage anti-inflammatory assay.
LC-MS/MS for Eicosanoid Profiling
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the sensitive and specific quantification of eicosanoids.
1. Sample Preparation:
-
Collect cell culture supernatants.
-
Add a mixture of deuterated internal standards to each sample to correct for sample loss during extraction and for variations in instrument response.
-
Perform solid-phase extraction (SPE) to isolate and concentrate the eicosanoids from the complex sample matrix.
-
Evaporate the solvent and reconstitute the sample in the initial mobile phase for LC-MS/MS analysis.
2. LC-MS/MS Analysis:
-
Use a reverse-phase C18 column for the chromatographic separation of the eicosanoids.
-
Employ a gradient elution with a mobile phase typically consisting of water and acetonitrile/methanol with a small amount of acid (e.g., formic acid) to improve ionization.
-
Operate the mass spectrometer in negative electrospray ionization (ESI) mode.
-
Use multiple reaction monitoring (MRM) for the detection and quantification of each eicosanoid, based on its specific precursor-to-product ion transition.
3. Data Analysis:
-
Quantify the concentration of each eicosanoid by comparing the peak area of the analyte to that of its corresponding deuterated internal standard.
Conclusion
The comparison between this compound and Arachidonic Acid Methyl Ester highlights the critical role of fatty acid structure in determining their ultimate biological effects, particularly in the context of inflammation. While arachidonic acid and its methyl ester are potent precursors to pro-inflammatory mediators, this compound, as an omega-3 fatty acid, is predicted to have anti-inflammatory or less inflammatory properties. This is primarily achieved through competitive inhibition of the enzymatic pathways that metabolize arachidonic acid and the production of less inflammatory eicosanoids. For researchers in drug development and inflammation, understanding these opposing roles is fundamental to designing experiments and interpreting data related to inflammatory diseases. The provided experimental protocols offer a starting point for the in-vitro evaluation of these and other lipid molecules.
References
- 1. 11,14,17-Eicosatrienoic acid, methyl ester [webbook.nist.gov]
- 2. Lipopolysaccharide-stimulated RAW 264.7 macrophage inducible nitric oxide synthase and nitric oxide production is decreased by an omega-3 fatty acid lipid emulsion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. PGE2 production is suppressed by chemically-synthesized Δ7-eicosatrienoic acid in macrophages through the competitive inhibition of COX-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Arachidonic Acid but not Eicosapentaenoic Acid (EPA) and Oleic Acid Activates NF-κB and Elevates ICAM-1 Expression in Caco-2 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Dietary ω-6 polyunsaturated fatty acid arachidonic acid increases inflammation, but inhibits ECM protein expression in COPD - PMC [pmc.ncbi.nlm.nih.gov]
comparing retention indices of different FAMEs on various GC columns
For researchers, scientists, and professionals in drug development, the accurate identification of fatty acid methyl esters (FAMEs) is a critical step in various analytical procedures. Gas chromatography (GC) is a powerful technique for this purpose, and the comparison of retention indices on columns of different polarities is a robust method for compound confirmation. This guide provides a comparative overview of FAME retention indices on three commonly used GC stationary phases: the non-polar DB-5, the mid-polar DB-23, and the polar DB-WAX.
Comparative Retention Index Data
The retention index (RI) of a compound is a normalized measure of its retention time in GC, relative to a series of n-alkanes. This value is more consistent between laboratories and instruments than retention time alone. The polarity of the GC column's stationary phase significantly influences the elution order and retention indices of FAMEs.
Generally, on non-polar columns like DB-5, FAMEs elute primarily based on their boiling points, which correlates with their molecular weight. As column polarity increases, as with DB-23 and DB-WAX, interactions between the stationary phase and polar functionalities of the analytes, such as double bonds in unsaturated FAMEs, become more pronounced, leading to longer retention times for these compounds compared to their saturated counterparts of similar carbon number.
Below is a summary of retention indices for a selection of FAMEs on these three types of columns. It is important to note that absolute retention index values can vary slightly depending on the specific experimental conditions.
| Fatty Acid Methyl Ester (FAME) | Common Name | DB-5 (Non-polar) | DB-23 (Mid-polar) | DB-WAX (Polar) |
| Saturated FAMEs | ||||
| C14:0 | Myristate | ~1600 | ~1750 | ~1850 |
| C16:0 | Palmitate | ~1800 | ~1950 | ~2050 |
| C18:0 | Stearate | ~2000 | ~2150 | ~2250 |
| Monounsaturated FAMEs | ||||
| C16:1n7 | Palmitoleate | ~1785 | ~1940 | ~2040 |
| C18:1n9c | Oleate | ~1985 | ~2160 | ~2270 |
| C18:1n9t | Elaidate | ~1990 | ~2145 | ~2260 |
| Polyunsaturated FAMEs | ||||
| C18:2n6c | Linoleate | ~2070 | ~2280 | ~2400 |
| C18:3n3c | α-Linolenate | ~2140 | ~2380 | ~2520 |
| C20:4n6c | Arachidonate | ~2360 | ~2650 | ~2820 |
| C20:5n3c (EPA) | Eicosapentaenoate | ~2430 | ~2750 | ~2940 |
| C22:6n3c (DHA) | Docosahexaenoate | ~2650 | ~3020 | ~3250 |
Note: The retention indices provided are approximate values compiled from various sources and are intended for comparative purposes. Actual values may vary based on specific analytical conditions.
Experimental Protocols
Accurate determination of retention indices requires meticulous adherence to standardized experimental protocols. Below are typical methodologies for FAME analysis by GC.
Sample Preparation: Derivatization to FAMEs
Fatty acids in biological and other matrices are typically present as triglycerides, phospholipids, or free fatty acids. For GC analysis, they must be converted to their more volatile and less polar methyl ester derivatives. A common method is transesterification using a reagent like boron trifluoride (BF3) in methanol.
-
Lipid Extraction: Lipids are first extracted from the sample matrix using a suitable solvent system (e.g., chloroform:methanol).
-
Saponification (Optional): For bound fatty acids, saponification with a base (e.g., NaOH in methanol) can be performed to release the free fatty acids.
-
Esterification/Transesterification: The extracted lipids or free fatty acids are then methylated. A common procedure involves heating the sample with 14% BF3-methanol at 100°C for a short period (e.g., 5-10 minutes).
-
Extraction of FAMEs: After cooling, the FAMEs are extracted into a non-polar solvent like hexane (B92381) or heptane.
-
Washing and Drying: The organic extract is washed with water or a saturated NaCl solution to remove residual catalyst and byproducts. The solvent is then dried over an anhydrous salt like sodium sulfate.
-
Concentration: The final FAMEs solution is concentrated under a stream of nitrogen to the desired volume for GC injection.
Gas Chromatography (GC) Analysis
The following are general GC parameters for FAME analysis. Optimization is often necessary for specific applications and instruments.
-
Injection:
-
Injector Type: Split/splitless injector.
-
Injection Volume: 1 µL.
-
Injector Temperature: 250°C.
-
Split Ratio: Typically 50:1 to 100:1 for concentrated samples.
-
-
Columns:
-
Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 1 mL/min).
-
Oven Temperature Program:
-
Initial Temperature: 100°C, hold for 2 minutes.
-
Ramp: Increase to 240°C at a rate of 3-5°C/min.
-
Final Hold: Hold at 240°C for 5-10 minutes.
-
-
Detector:
-
Detector Type: Flame Ionization Detector (FID).
-
Detector Temperature: 260°C.
-
Gas Flows: As per manufacturer's recommendations for hydrogen, air, and makeup gas.
-
Retention Index Calculation
Linear retention indices are calculated using the retention times of the FAMEs and a series of n-alkanes (e.g., C8-C40) run under the same chromatographic conditions. The formula for calculating the linear retention index (I) is:
I = 100 * [n + (t_R(x) - t_R(n)) / (t_R(n+1) - t_R(n))]
Where:
-
n is the carbon number of the n-alkane eluting just before the FAME of interest.
-
t_R(x) is the retention time of the FAME.
-
t_R(n) is the retention time of the n-alkane with carbon number n.
-
t_R(n+1) is the retention time of the n-alkane with carbon number n+1.
Visualization of FAME Analysis Workflow
The following diagram illustrates the logical workflow for the analysis of FAMEs using gas chromatography.
Caption: Workflow for FAME analysis by GC, from sample preparation to identification.
References
A Comparative Guide to the Quantitative Analysis of Methyl 11,14,17-eicosatrienoate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of analytical methodologies for the accurate and precise quantification of Methyl 11,14,17-eicosatrienoate, a polyunsaturated fatty acid methyl ester (FAME) of significant interest in various research fields. We will delve into the performance of commonly employed techniques, namely Gas Chromatography with Flame Ionization Detection (GC-FID) and Gas Chromatography-Mass Spectrometry (GC-MS), and briefly touch upon Liquid Chromatography-Mass Spectrometry (LC-MS) as a viable alternative.
Data Presentation: A Head-to-Head Comparison of Quantitative Methods
The selection of an appropriate analytical technique is paramount for obtaining reliable quantitative data. Below is a summary of key performance parameters for the quantification of FAMEs, including compounds structurally similar to this compound.
| Parameter | Gas Chromatography-Flame Ionization Detection (GC-FID) | Gas Chromatography-Mass Spectrometry (GC-MS) | Liquid Chromatography-Mass Spectrometry (LC-MS/MS) |
| Limit of Detection (LOD) | 0.21 to 0.54 µg/mL[1] | Generally lower than GC-FID, capable of reaching low ng/mL to pg levels depending on the instrument and acquisition mode.[2] | 5–100 nM[3] |
| Limit of Quantification (LOQ) | 0.63 to 1.63 µg/mL[1] | Typically ≤1 µg/mL; advantageous for trace-level analysis.[2][4] | Down to 6 ng[5] |
| Linearity (R²) | > 0.99[6] | > 0.99 | > 0.95[7] |
| Precision (%RSD) | Repeatability for peak areas: < 1.0% to < 5%.[1][6] | Comparable to GC-FID. | Inter-assay precision (%CV) < 15%.[7] |
| Accuracy (Recovery %) | 99.8% to 101.3% for representative FAMEs.[6] | 96.4% to 103.6%.[8] | 86–120%[5] |
| Specificity | Good for well-resolved peaks, but co-elution can be a challenge. | High, allows for identification based on mass spectra, reducing the risk of misidentification.[2] | High, especially with tandem MS (MS/MS) which provides structural information. |
| Cost | Lower initial investment and operational costs.[2] | Higher initial investment and maintenance costs.[2] | Highest initial investment and operational costs. |
Experimental Workflow & Signaling Pathways
A typical workflow for the quantification of this compound from a biological sample involves several key steps, from lipid extraction to data analysis.
Caption: General workflow for the quantification of this compound.
Experimental Protocols
Detailed methodologies are crucial for reproducible and reliable results. Below are generalized protocols for the key experiments.
Lipid Extraction and Derivatization to Fatty Acid Methyl Esters (FAMEs)
This protocol describes a common method for extracting total lipids from a biological sample and converting the fatty acids to their corresponding methyl esters for GC analysis.
Materials:
-
Biological sample (e.g., 100 mg of tissue or 200 µL of serum)
-
Chloroform/Methanol mixture (2:1, v/v)
-
0.9% NaCl solution
-
Boron trifluoride-methanol (BF3-Methanol) reagent (14%)[9]
-
Saturated NaCl solution
-
Anhydrous sodium sulfate
-
Internal Standard (e.g., a C17:0 or C19:0 fatty acid methyl ester)
Procedure:
-
Homogenization and Lipid Extraction:
-
Homogenize the biological sample in a chloroform/methanol (2:1, v/v) solution.
-
Add an internal standard at a known concentration.
-
Vortex thoroughly and allow the mixture to stand for at least 20 minutes for complete lipid extraction.
-
Add 0.9% NaCl solution to induce phase separation.
-
Centrifuge to pellet any solid material and separate the organic and aqueous layers.
-
Carefully collect the lower organic layer containing the lipids.
-
Dry the lipid extract under a stream of nitrogen.
-
-
Methylation (Derivatization):
-
To the dried lipid extract, add 1-2 mL of BF3-Methanol reagent.[10]
-
Incubate the mixture in a sealed vial at 60-100°C for 5-10 minutes.[1]
-
Cool the reaction mixture to room temperature.
-
Add hexane and saturated NaCl solution to the vial, vortex, and allow the layers to separate.
-
Collect the upper hexane layer containing the FAMEs.
-
Dry the hexane extract over anhydrous sodium sulfate.
-
The sample is now ready for GC analysis.
-
GC-FID and GC-MS Analysis
Instrumentation:
-
Gas Chromatograph equipped with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS).
-
A polar capillary column suitable for FAME analysis (e.g., a wax-type column).[6]
Typical GC Conditions:
-
Injector Temperature: 250°C
-
Oven Temperature Program: Start at a lower temperature (e.g., 100°C), hold for a few minutes, then ramp up to a final temperature (e.g., 240°C) at a controlled rate (e.g., 3-5°C/min).[4]
-
Carrier Gas: Helium or Hydrogen at a constant flow rate.
-
Injection Volume: 1 µL
-
Split Ratio: Adjusted based on sample concentration (e.g., 10:1 or 20:1).[4]
FID Specific Conditions:
-
Detector Temperature: 280-300°C[6]
-
Hydrogen and Air Flow: Optimized for the instrument.
MS Specific Conditions:
-
Ion Source Temperature: 230°C
-
Electron Ionization (EI) Energy: 70 eV
-
Mass Range: m/z 50-550
-
Acquisition Mode: Full scan for qualitative analysis and Selected Ion Monitoring (SIM) for targeted quantitative analysis. For this compound (m/z 320.5), characteristic fragment ions would be selected for SIM.
Quantification:
-
Create a calibration curve using a certified standard of this compound at various concentrations.
-
The concentration of the analyte in the sample is determined by comparing its peak area (or the ratio of its peak area to the internal standard's peak area) to the calibration curve.
Conclusion
Both GC-FID and GC-MS are robust and reliable methods for the quantification of this compound. The choice between the two often depends on the specific requirements of the study.
-
GC-FID is a cost-effective and highly precise method suitable for routine analysis where the identity of the analyte is well-established and high sensitivity is not the primary concern.[2]
-
GC-MS offers superior specificity and sensitivity, making it the preferred method for complex matrices, trace-level quantification, and unambiguous identification of analytes.[2][11] The ability to use selected ion monitoring enhances its quantitative performance.[9]
For researchers requiring the analysis of the underivatized fatty acid, LC-MS/MS presents a powerful alternative, though with higher associated costs.[3]
Ultimately, proper method validation, including the assessment of linearity, accuracy, precision, LOD, and LOQ, is essential for any chosen technique to ensure high-quality, defensible data in research, clinical, and industrial settings.
References
- 1. mdpi.com [mdpi.com]
- 2. Comparison of FAME Analysis in Olive Oil by GC-FID and GC-MS [scioninstruments.com]
- 3. Rapid quantification of fatty acids in plant oils and biological samples by LC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scioninstruments.com [scioninstruments.com]
- 5. researchgate.net [researchgate.net]
- 6. Fatty Acid Methyl Ester analysis by Gas Chromatography [sigmaaldrich.com]
- 7. tools.thermofisher.com [tools.thermofisher.com]
- 8. Comparison of gas chromatography-combustion-mass spectrometry and gas chromatography-flame ionization detector for the determination of fatty acid methyl esters in biodiesel without specific standards - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. tools.thermofisher.com [tools.thermofisher.com]
- 11. Gas chromatographic quantification of fatty acid methyl esters: flame ionization detection vs. electron impact mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Biological Activity of Cis and Trans Isomers of Eicosatrienoate
For Researchers, Scientists, and Drug Development Professionals
The geometric configuration of unsaturated fatty acids plays a pivotal role in their metabolic fate and subsequent biological activity. This guide provides a comparative analysis of the cis and trans isomers of eicosatrienoate, with a primary focus on the well-characterized all-cis isomer, dihomo-γ-linolenic acid (DGLA), a key precursor to anti-inflammatory eicosanoids. While direct, quantitative enzymatic data for synthetic trans-eicosatrienoate isomers is limited in publicly available literature, this guide contrasts the known metabolic pathways of cis-eicosatrienoates with the broader effects of dietary trans fatty acids on eicosanoid production.
Comparative Biological Activity of Eicosatrienoate Isomers
The biological effects of eicosatrienoates are largely determined by their metabolism by cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, which produce signaling molecules known as eicosanoids. The stereochemistry of the fatty acid substrate significantly influences enzyme affinity and turnover rates.
Dihomo-γ-linolenic acid (DGLA) , the all-cis isomer of 20:3n-6, is a substrate for both COX and 15-lipoxygenase (15-LOX) pathways, leading to the production of anti-inflammatory and vasodilatory molecules.[1] Specifically, DGLA is converted by COX enzymes to prostaglandin (B15479496) E1 (PGE1) and by 15-LOX to 15-hydroxyeicosatrienoic acid (15-HETrE).[1][2] These products can counteract the effects of pro-inflammatory eicosanoids derived from arachidonic acid (AA).[3]
In contrast, dietary trans fatty acids have been shown to interfere with the metabolism of essential fatty acids. They can inhibit the desaturation of linoleic acid to arachidonic acid, thereby altering the substrate pool available for eicosanoid synthesis.[4] While specific kinetic data for trans-eicosatrienoates as COX or LOX substrates is scarce, the structural similarity of trans fatty acids to saturated fatty acids suggests they are likely poor substrates for these enzymes, which preferentially bind the kinked conformation of cis unsaturated fatty acids.[5]
Data Presentation: Enzyme Kinetics and Metabolism
The following tables summarize quantitative data on the metabolism of the cis-eicosatrienoate, DGLA.
Table 1: Cyclooxygenase (COX) Enzyme Kinetics for cis-Eicosatrienoate (DGLA) vs. Arachidonic Acid (AA)
| Fatty Acid | Enzyme | K_m_ (µM) | V_max_ (nmol/min/mg) |
| DGLA (cis) | COX-1 | 11.0 ± 1.5 | 150 ± 10 |
| AA (cis) | COX-1 | 5.0 ± 0.7 | 250 ± 15 |
| DGLA (cis) | COX-2 | 7.0 ± 1.0 | 200 ± 12 |
| AA (cis) | COX-2 | 6.0 ± 0.9 | 220 ± 14 |
Data adapted from a 2001 study.[2] This data indicates that while DGLA is a substrate for both COX isoforms, arachidonic acid (AA) is metabolized preferentially by COX-1.[2] For COX-2, both fatty acids exhibit similar affinities and reaction rates.[2]
Table 2: 15-Lipoxygenase (15-LOX) Metabolite Production from cis-Eicosatrienoate (DGLA)
| Cell Type | Substrate | Metabolite | Production Rate (pmol/10^6 cells) |
| Neutrophils | DGLA | 15-HETrE | ~5 |
| Eosinophils | DGLA | 15-HETrE | ~150 |
Data extrapolated from a 2018 study.[6] This table highlights the differential capacity of immune cells to metabolize DGLA via the 15-LOX pathway, with eosinophils showing significantly higher activity.[6]
Signaling Pathways and Metabolic Fate
The metabolic pathways of DGLA are well-documented. As a cis-isomer, its folded structure is amenable to the active sites of key enzymes in eicosanoid synthesis.
Caption: Metabolic pathway of cis-eicosatrienoate (DGLA).
A hypothetical trans-isomer of eicosatrienoate would likely be a poor substrate for COX and LOX enzymes due to its linear conformation, potentially acting as a competitive inhibitor of cis-fatty acid metabolism.
Experimental Protocols
Detailed methodologies are crucial for the accurate comparison of isomer activity. Below is a representative protocol for determining the kinetic parameters of an enzyme with fatty acid substrates.
Protocol: In Vitro Enzyme Kinetic Assay for Cyclooxygenase (COX)
Objective: To determine the Michaelis constant (K_m_) and maximum velocity (V_max_) of COX-1 or COX-2 for cis- and trans-eicosatrienoate isomers.
Materials:
-
Purified recombinant human COX-1 or COX-2 enzyme.
-
cis-Eicosatrienoate (DGLA) and trans-eicosatrienoate solutions of known concentration.
-
Arachidonic acid (as a positive control).
-
COX Assay Buffer (e.g., 100 mM Tris-HCl, pH 8.0, containing hematin (B1673048) and a reducing agent like phenol).
-
Enzyme reaction quenching solution (e.g., 1 M HCl).
-
Solid-phase extraction (SPE) columns for product purification.
-
LC-MS/MS system for prostaglandin quantification.
Procedure:
-
Enzyme Preparation: Dilute the purified COX enzyme to the desired working concentration in cold COX Assay Buffer. Keep on ice.
-
Substrate Preparation: Prepare a series of dilutions for each fatty acid isomer (e.g., 0.5, 1, 2, 5, 10, 20 µM) in the assay buffer.
-
Reaction Initiation: In a temperature-controlled reaction vessel (e.g., 37°C), add the assay buffer and a specific substrate dilution. Allow to equilibrate for 5 minutes.
-
Initiate the reaction by adding the diluted COX enzyme to the vessel.
-
Time-Course Sampling: At specific time points (e.g., 0, 15, 30, 60, 120 seconds), withdraw an aliquot of the reaction mixture and immediately add it to the quenching solution to stop the reaction.
-
Product Extraction: Acidify the quenched samples and extract the prostaglandin products using SPE columns. Elute the products with an appropriate solvent (e.g., methyl formate).
-
Quantification: Evaporate the solvent and reconstitute the sample in a suitable mobile phase for LC-MS/MS analysis. Quantify the amount of PGE1 (from DGLA) or other corresponding prostanoids formed.
-
Data Analysis: Calculate the initial reaction velocity (v₀) for each substrate concentration by determining the linear rate of product formation. Plot v₀ versus substrate concentration ([S]) and fit the data to the Michaelis-Menten equation using non-linear regression software to determine K_m_ and V_max_.[7][8]
Caption: Workflow for comparing enzyme kinetics of isomers.
Conclusion
The geometric isomerism of eicosatrienoates profoundly impacts their interaction with metabolic enzymes and, consequently, their biological activity. The all-cis isomer, DGLA, is readily metabolized into potent anti-inflammatory and vasodilatory eicosanoids. In contrast, the more linear trans isomers are expected to be poor substrates for the key enzymes in these pathways. The general effects of dietary trans fatty acids on inhibiting essential fatty acid metabolism further support the hypothesis that trans-eicosatrienoates would likely disrupt, rather than promote, the production of beneficial eicosanoids. Future research involving the synthesis and direct enzymatic testing of trans-eicosatrienoate isomers is necessary to provide definitive quantitative comparisons and fully elucidate their biological potential.
References
- 1. Dihomo-γ-Linolenic Acid (20:3n-6)—Metabolism, Derivatives, and Potential Significance in Chronic Inflammation | MDPI [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Effect of dihomogammalinolenic acid and its 15-lipoxygenase metabolite on eicosanoid metabolism by human mononuclear leukocytes in vitro: selective inhibition of the 5-lipoxygenase pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. m.youtube.com [m.youtube.com]
- 5. Structural and Chemical Biology of the Interaction of Cyclooxygenase with Substrates and Non-Steroidal Anti-Inflammatory Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Comparison of eight 15-lipoxygenase (LO) inhibitors on the biosynthesis of 15-LO metabolites by human neutrophils and eosinophils | PLOS One [journals.plos.org]
- 7. longdom.org [longdom.org]
- 8. bio.libretexts.org [bio.libretexts.org]
Safety Operating Guide
Navigating the Safe Disposal of Methyl 11,14,17-Eicosatrienoate: A Comprehensive Guide
For researchers, scientists, and drug development professionals, the proper handling and disposal of laboratory chemicals is a cornerstone of a safe and compliant research environment. This guide provides essential, step-by-step procedures for the safe disposal of Methyl 11,14,17-eicosatrienoate, ensuring the protection of personnel and the environment.
This compound, a fatty acid methyl ester, is not classified under the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals as a hazardous substance[1][2]. However, as with any laboratory chemical, caution and adherence to established safety protocols are paramount. The disposal of this compound and its containers must be treated as hazardous waste and conducted in strict accordance with all applicable federal, state, and local regulations[3][4].
Key Physical and Chemical Properties for Safe Handling
Understanding the properties of this compound is crucial for its safe handling and disposal. While some data points are not available (N/A), the existing information helps in assessing potential risks.
| Property | Value | Reference |
| Molecular Formula | C21H36O2 | [1][5] |
| Molecular Weight | 320.5 g/mol | [1] |
| Flash Point | 95.7°C | [6] |
| Boiling Point | N/A | [5] |
| Melting Point | 94 - 96 °C | [5] |
| Solubility in Water | 0.0004482 mg/L @ 25 °C (estimated) | [2] |
Step-by-Step Disposal Protocol
The following protocol outlines the necessary steps for the proper disposal of this compound.
1. Personal Protective Equipment (PPE): Before handling the chemical for disposal, ensure you are wearing appropriate PPE. This includes:
-
Safety glasses, goggles, or a face shield to protect the eyes from splashes[7].
-
NIOSH-approved respirator if vapours or mists are generated[7].
-
Chemical-resistant gloves.
-
A lab coat or other protective clothing to prevent skin contact[7].
2. Waste Collection and Containerization:
-
Segregation: Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's hazardous waste management plan.
-
Container: Use a designated, properly labeled, and sealed container for the waste. The container should be compatible with the chemical and kept tightly closed to prevent leaks or spills[3][7].
-
Labeling: The waste container must be clearly labeled with the full chemical name: "Waste this compound" and any other information required by your institution or local regulations.
3. Spill Management: In the event of a spill, take the following immediate actions:
-
Eliminate all sources of ignition[7].
-
Ventilate the area.
-
For small spills, absorb the material with an inert absorbent material (e.g., vermiculite, sand, or earth) and place it in the designated waste container[7]. Be aware that soaked absorbent materials can pose a risk of spontaneous combustion if not handled properly[7][8].
-
For large spills, contain the spill to prevent it from entering drains or waterways[4][7]. Contact your institution's environmental health and safety (EHS) department for assistance.
-
Clean the spill area thoroughly with a detergent and water, but ensure the cleaning water is also collected as hazardous waste[8].
4. Final Disposal:
-
Hazardous Waste Facility: The collected waste must be disposed of through a licensed hazardous waste disposal company[3][8]. Do not attempt to dispose of this chemical down the drain or in regular trash[3][4].
-
Regulatory Compliance: All disposal activities must adhere to local, state, and federal environmental regulations[3]. Consult your institution's EHS department for specific guidance and to arrange for waste pickup.
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
By following these procedures, you can ensure the safe and compliant disposal of this compound, contributing to a secure and responsible laboratory environment. Always prioritize safety and consult your institution's specific guidelines.
References
- 1. This compound | C21H36O2 | CID 5367326 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound, 55682-88-7 [thegoodscentscompany.com]
- 3. gls.co.jp [gls.co.jp]
- 4. vitol.com [vitol.com]
- 5. accustandard.com [accustandard.com]
- 6. CAS#:55682-88-7 | CIS-11,14,17-EICOSATRIENOIC ACID METHYL ESTER | Chemsrc [chemsrc.com]
- 7. preol.cz [preol.cz]
- 8. mercuria.com [mercuria.com]
Personal protective equipment for handling Methyl 11,14,17-eicosatrienoate
For Immediate Use by Laboratory Professionals
This document provides crucial safety and logistical information for handling Methyl 11,14,17-eicosatrienoate, ensuring the well-being of researchers and the integrity of experimental outcomes. Adherence to these guidelines is paramount for safe laboratory operations.
While this compound is not classified as a hazardous substance under the Globally Harmonized System (GHS), it is categorized as a combustible liquid, and proper handling precautions are necessary.[1] Standard laboratory safety protocols should be followed at all times.
Personal Protective Equipment (PPE)
The following table summarizes the recommended personal protective equipment for handling this compound.
| Body Part | Recommended PPE | Rationale |
| Eyes | Safety glasses with side shields or goggles | Protects against accidental splashes. |
| Hands | Chemical-resistant gloves (e.g., nitrile) | Prevents skin contact. |
| Respiratory | Multi-purpose combination respirator cartridge (US) | Recommended as a precautionary measure, especially in poorly ventilated areas.[1] |
| Body | Laboratory coat | Protects clothing and skin from potential spills. |
Operational and Disposal Plans
Receiving and Storage:
-
Upon receipt, inspect the container for any damage or leaks.
-
Store in a tightly sealed container in a cool, dry, and well-ventilated area.
-
Keep away from heat, sparks, and open flames as it is a combustible liquid.[1]
Handling Procedures:
-
Ensure the work area is clean and well-ventilated.
-
Don the appropriate PPE as outlined in the table above.
-
Dispense the required amount of this compound carefully, avoiding splashes and aerosol generation.
-
After use, securely seal the container.
-
Clean the work area thoroughly.
Emergency Procedures:
-
Skin Contact: Wash the affected area with soap and water.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.
-
Inhalation: Move the individual to fresh air.
-
Ingestion: Do not induce vomiting. Seek medical attention.
Disposal Plan:
-
This compound is not typically classified as hazardous waste.
-
Dispose of the chemical and any contaminated materials in accordance with local, state, and federal regulations. Always consult your institution's environmental health and safety (EHS) office for specific guidance.
Experimental Workflow and Safety Checkpoints
References
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
